2-Iodo-4-methoxypyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVIKKKZCNEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473179 | |
| Record name | 2-iodo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262353-35-5 | |
| Record name | 2-Iodo-4-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262353-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2-Iodo-4-methoxypyrimidine: Properties, Reactivity, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-Iodo-4-methoxypyrimidine (CAS No. 262353-35-5), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its utility, focusing on its physicochemical properties, a robust synthesis protocol, and its versatile reactivity in modern synthetic chemistry. Particular emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, which are foundational for constructing the complex molecular architectures required for novel therapeutics, particularly kinase inhibitors. This document is designed to serve as a practical and authoritative resource, enabling scientists to effectively leverage this reagent in their research endeavors.
Core Physicochemical & Safety Profile
A comprehensive understanding of a reagent's properties is the bedrock of successful and safe experimentation. This compound is a stable, solid material, which simplifies handling and storage compared to liquid or unstable reagents.[1] Its key characteristics are summarized below.
Physicochemical Data
The combination of a reactive iodine atom and an electron-donating methoxy group on the pyrimidine core dictates the compound's chemical behavior and physical properties.[1]
| Property | Value | Source(s) |
| CAS Number | 262353-35-5 | [2][3] |
| Molecular Formula | C₅H₅IN₂O | [3] |
| Molecular Weight | 236.01 g/mol | [3] |
| Appearance | White to off-white or light yellow solid | [1] |
| Purity | Typically ≥97% | [2] |
| Melting Point | Data not consistently available. The analogous 2-chloro-4-methoxypyrimidine melts at 54-57 °C, suggesting a higher melting point for the iodo derivative. | |
| IUPAC Name | This compound | |
| Storage | 2-8°C, keep in dark place, under inert atmosphere (e.g., Nitrogen or Argon) | [2] |
Spectral Data (Predicted ¹H-NMR)
While specific spectra are vendor-dependent, the expected ¹H-NMR spectrum in CDCl₃ is straightforward and serves as a reliable identity check. The electron-donating methoxy group and the electron-withdrawing iodine and ring nitrogens create a distinct pattern.
-
~ 8.2-8.4 ppm (d, 1H): Proton at C6, adjacent to a nitrogen atom.
-
~ 6.5-6.7 ppm (d, 1H): Proton at C5, shielded by the adjacent methoxy group.
-
~ 4.0-4.1 ppm (s, 3H): Protons of the methoxy group (-OCH₃).
Safety & Handling
As with any halogenated organic compound, appropriate precautions are mandatory. The compound is classified with the GHS07 pictogram.[2]
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Synthesis Protocol: From Chloro to Iodo Precursor
The most direct and reliable synthesis of this compound involves a Finkelstein-type halogen exchange reaction from its more common chloro-analogue, 2-chloro-4-methoxypyrimidine. This approach is advantageous as the starting material is readily available, and the reaction is typically high-yielding. The following protocol is adapted from established methodologies for similar pyrimidine systems.[4]
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per 1 g of starting material).
-
Addition of Iodide Source: Add sodium iodide (3.0 eq) to the solution. The large excess drives the equilibrium towards the desired iodo product.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the acetonitrile under reduced pressure. Partition the resulting residue between dichloromethane (DCM) and water.
-
Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity: The Art of Cross-Coupling
The synthetic power of this compound lies in the reactivity of its C-I bond.[1] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent palladium(0) catalyst. This is the crucial initiation step for a host of powerful C-C and C-N bond-forming reactions, which are the workhorses of modern medicinal chemistry.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl or vinyl-aryl structures. Its tolerance for a vast array of functional groups and generally mild conditions make it ideal for complex molecule synthesis.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
Inert Atmosphere: To a microwave vial or Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100°C for 2-12 hours, or until TLC/LC-MS analysis indicates completion. Microwave irradiation can significantly shorten reaction times (e.g., 15-30 minutes at 120°C).[5][6][7]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography to obtain 2-phenyl-4-methoxypyrimidine.
Sonogashira Coupling
For the direct installation of an alkyne moiety, the Sonogashira coupling is the premier method. It typically employs a dual-catalyst system of palladium and a copper(I) salt.[8] This reaction is fundamental for creating rigid linkers in molecules and is a key step in the synthesis of many natural products and organic materials.[8]
-
Inert Atmosphere: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent and Base: Dissolve the starting material in a suitable solvent like tetrahydrofuran (THF) or DMF. Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and the copper co-catalyst (e.g., Copper(I) iodide, CuI, 0.05 eq).
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature to 60°C. The reaction is often complete within a few hours. Monitor by TLC/LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the resulting residue by silica gel chromatography to yield 2-(phenylethynyl)-4-methoxypyrimidine.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[9] This is because the nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, a key interaction for potent inhibition.
This compound is an exemplary starting point for building libraries of kinase inhibitors. For instance, in the synthesis of analogues of the groundbreaking drug Imatinib (Gleevec), a 2,4-disubstituted pyrimidine core is essential.[6][10][11][12] A synthetic strategy could involve:
-
C-C Bond Formation: A Suzuki coupling at the C2 position of this compound to install an aryl group.
-
Functional Group Interconversion: Conversion of the C4-methoxy group into a better leaving group (e.g., a chloro group using POCl₃).
-
C-N Bond Formation: A subsequent nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination at the C4 position to introduce the amine side chain characteristic of many kinase inhibitors.
This modular approach allows for rapid diversification at two key positions on the pyrimidine scaffold, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a target kinase.[9]
Conclusion
This compound is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its stable, solid nature simplifies its use, while the high reactivity of the carbon-iodine bond provides a reliable entry point into powerful cross-coupling chemistries. For researchers in drug discovery, its structure is pre-validated as a core component of kinase inhibitors, making it an invaluable building block for the synthesis of next-generation therapeutics. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for unlocking its full synthetic potential.
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EON Biotech. (n.d.). Pyrimidine, 2-iodo-4-methoxy- – (262353-35-5). Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 262353-35-5. Retrieved from [Link]
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Molbase. (n.d.). This compound | 262353-35-5. Retrieved from [Link]
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Kormos, A., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
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Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6, 61458-61467. Retrieved from [Link]
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Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
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Xu, L., et al. (2010). 2-Iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E, 66(Pt 6), o1686. Retrieved from [Link]
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Prathipati, P., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 52-61. Retrieved from [Link]
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Prathipati, P., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ResearchGate. Retrieved from [Link]
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Baxendale, I. R., et al. (2013). An Expeditious Synthesis of Imatinib and Analogues Utilising Flow Chemistry Methods. Organic & Biomolecular Chemistry, 11(12), 2006-2016. Retrieved from [Link]
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Rahman, M., et al. (2023). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 11, 1284693. Retrieved from [Link]
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D'Sa, B. A., et al. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Molecules, 24(17), 3184. Retrieved from [Link]
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Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. ResearchGate. Retrieved from [Link]
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Ordóñez, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 39(8), 471-482. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
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Uher, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Retrieved from [Link]
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Uher, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Retrieved from [Link]
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Gonzalez-Bobes, F., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2598-2605. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Retrieved from [Link]
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Senger, J., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3295. Retrieved from [Link]
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Szychowski, K. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Retrieved from [Link]
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Moye, C. J. (1964). The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Australian Journal of Chemistry, 17(11), 1309-1311. Retrieved from [Link]
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Introduction: The Strategic Value of a Functionalized Pyrimidine
An In-Depth Technical Guide to 2-Iodo-4-methoxypyrimidine (CAS: 262353-35-5): A Keystone Reagent in Modern Medicinal Chemistry
In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleobases and a vast array of therapeutic agents.[1][2][3] Within this class of privileged heterocycles, this compound emerges as a particularly valuable building block. Its strategic importance lies in the combination of a stable, electron-rich pyrimidine core, modulated by the methoxy group, and a highly reactive iodine substituent at the 2-position.[4] This iodine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-couplings.[4] Consequently, this reagent provides researchers with a reliable and flexible platform for the synthesis of complex molecules, including kinase inhibitors, nucleoside analogues, and other bioactive compounds, facilitating the exploration of structure-activity relationships and the construction of novel drug candidates.[4]
Physicochemical Properties and Characterization
This compound is typically supplied as a white to light yellow solid, a form that allows for easy handling and storage.[4] Its structural integrity and purity are paramount for reproducible downstream applications and are typically confirmed using standard analytical techniques such as ¹H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
| Property | Value | Source(s) |
| CAS Number | 262353-35-5 | [6][7][8] |
| Molecular Formula | C₅H₅IN₂O | [6][7][8] |
| Molecular Weight | 236.01 g/mol | [7][8] |
| Appearance | White to off-white or light yellow solid | [4] |
| Typical Purity | ≥95-98% | [4][6] |
| IUPAC Name | This compound | [6] |
| InChI Key | HJMVIKKKZCNEGZ-UHFFFAOYSA-N | [6][9] |
| Canonical SMILES | COC1=CC=NC(=N1)I | [9] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [6] |
Synthesis Pathway: A Representative Protocol
While multiple synthetic routes to this compound are conceivable, a common and logical approach involves the iodination of a suitable 4-methoxypyrimidine precursor. The electrophilic iodination of electron-deficient heterocycles like pyrimidines can be challenging and often requires an activating agent to generate a potent electrophilic iodine species (I⁺).[10] The following protocol is a representative methodology synthesized from established principles of heterocyclic chemistry.
Rationale: The synthesis begins with a commercially available and relatively inexpensive starting material, 2,4-dichloropyrimidine. The first step involves a selective nucleophilic aromatic substitution (SNAr) to install the methoxy group. The greater reactivity of the chlorine atom at the 4-position compared to the 2-position allows for regioselective substitution. The subsequent step is a Finkelstein-type halogen exchange, where the remaining chloro group is converted to the more reactive iodo group, a common strategy for preparing aryl iodides.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine from 2,4-Dichloropyrimidine
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (1.0 eq) to anhydrous methanol under a nitrogen atmosphere at 0°C.
-
Reaction Setup : Once all the sodium has reacted, add a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol dropwise to the sodium methoxide solution at 0°C.
-
Execution : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Upon completion, quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude 2-chloro-4-methoxypyrimidine can be purified by silica gel column chromatography.
Step 2: Synthesis of this compound via Halogen Exchange
-
Reaction Setup : In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 2-chloro-4-methoxypyrimidine (1.0 eq), sodium iodide (NaI, 1.5-2.0 eq), and a suitable solvent such as acetonitrile or acetone.
-
Execution : Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification : Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and dichloromethane. Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield this compound.
Figure 1: A representative synthetic workflow for preparing this compound.
Chemical Reactivity: The Gateway to Molecular Diversity
The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarizable than its bromine or chlorine counterparts, making it highly susceptible to oxidative addition to a Palladium(0) center, which is the rate-determining step in many catalytic cycles.[11][12] This enhanced reactivity allows for milder reaction conditions and broader substrate scope.[4]
Figure 2: Key palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[12][13] Using this compound, researchers can readily introduce a diverse range of aryl or heteroaryl substituents at the 2-position.
Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12][14] An essential component is the base (e.g., Na₂CO₃, K₃PO₄), which activates the boronic acid, facilitating the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[13][15]
-
Reaction Setup : To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Execution : Purge the vessel with an inert gas (nitrogen or argon). Heat the mixture to 80-100°C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Work-up and Purification : After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the 2-aryl-4-methoxypyrimidine product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[16][17][18] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, BINAP) are often required to promote the reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[16] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is necessary to deprotonate the amine, forming the palladium-amido intermediate.[17][18]
-
Reaction Setup : In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOt-Bu) in a dry reaction vessel.
-
Solvent Addition : Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Execution : Seal the vessel and heat the reaction mixture to 80-110°C for 8-24 hours. Monitor the reaction's progress via TLC or LC-MS.
-
Work-up and Purification : Cool the mixture to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by silica gel chromatography.
Applications in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for phenyl rings and engage in crucial hydrogen bonding interactions with biological targets.[2] this compound provides a direct entry point to novel, functionalized pyrimidines that serve as lead compounds in various therapeutic areas.
-
Kinase Inhibitors : Many kinase inhibitors feature a substituted pyrimidine core that anchors the molecule in the ATP-binding pocket of the target kinase. The ability to easily diversify the 2-position of the pyrimidine ring via cross-coupling reactions is essential for tuning selectivity and potency.[2][4]
-
Antiviral and Anticancer Agents : As a fundamental component of nucleic acids, the pyrimidine structure is central to the design of antiviral and anticancer nucleoside analogues.[2][4]
-
CNS-Active Agents : Substituted pyrimidines are also found in drugs targeting the central nervous system, where fine-tuning of physicochemical properties is critical for crossing the blood-brain barrier.[2]
Figure 3: Logical flow from this compound to therapeutic applications.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling of this compound is essential. It is a solid that should be stored in a cool (2-8°C), dark, and dry place under an inert atmosphere to ensure its long-term stability.[6]
Safety Information: [6]
-
Signal Word : Warning
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
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A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig amination. YouTube. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Iodination-deiodination. A Radiochemical Method for Detection of Structure and Changes in Structure in RNA. PubMed. [Link]
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A Comprehensive Technical Guide to 2-Iodo-4-methoxypyrimidine for Advanced Research
This guide provides an in-depth exploration of 2-Iodo-4-methoxypyrimidine, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, strategic applications, and essential handling protocols, offering field-proven insights to empower your research and development endeavors.
Core Molecular and Physical Properties
This compound is a halogenated pyrimidine derivative valued for its specific reactivity and structural contributions to larger, biologically active molecules.[1] Its key identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 236.01 g/mol | [2] |
| Molecular Formula | C₅H₅IN₂O | [2] |
| CAS Number | 262353-35-5 | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥95-98% | [1] |
| Storage Temperature | 2-8°C, inert atmosphere, protect from light | |
| SMILES Code | COC1=NC(=NC=C1)I | [4] |
| InChI Key | HJMVIKKKZCNEGZ-UHFFFAOYSA-N | [4] |
Below is a 2D structural representation of the this compound molecule.
Caption: 2D Structure of this compound.
Strategic Importance in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] this compound is a particularly valuable derivative for several key reasons:
-
Versatile Synthetic Handle: The iodine atom at the 2-position is an excellent leaving group, making it highly susceptible to displacement. This reactivity is the cornerstone of its utility, enabling facile introduction of diverse functionalities through various cross-coupling reactions.[1]
-
Palladium-Catalyzed Cross-Coupling: This reagent is exceptionally well-suited for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] These reactions are fundamental in modern drug discovery for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
-
Modulation of Biological Activity: The methoxy group at the 4-position is an electron-donating group, which can influence the electronic properties of the pyrimidine ring.[1] This, in turn, can modulate the binding affinity and pharmacokinetic properties of the final compound.
The strategic placement of the reactive iodine and the modulating methoxy group makes this compound a preferred building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[7]
Experimental Protocols: A Representative Application in Synthesis
The true power of this compound lies in its application. Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common and powerful method for creating a C-C bond.
Objective: To couple this compound with an arylboronic acid to synthesize a 2-aryl-4-methoxypyrimidine derivative.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a condenser. Purge the entire apparatus with an inert gas (e.g., Nitrogen) for 10-15 minutes to ensure anaerobic conditions. This is critical as palladium catalysts can be sensitive to oxygen.
-
Reagent Addition: To the flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (often 80-110°C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
The following diagram illustrates this generalized synthetic workflow.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound must be handled with care, adhering to the safety information provided in its Safety Data Sheet (SDS).
Hazard Summary:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[8]
-
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid direct contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere as specified.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a high-value reagent that serves as a versatile and powerful tool in the arsenal of medicinal and synthetic chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of novel pyrimidine-based compounds.[1] By understanding its core properties, strategic applications, and adhering to strict safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
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An In-depth Technical Guide to 2-Iodo-4-methoxypyrimidine: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, pyrimidine scaffolds are of paramount importance.[1][2] As a core component of nucleobases and a privileged structure in numerous therapeutic agents, the functionalization of the pyrimidine ring is a critical endeavor for drug discovery professionals.[2][3] 2-Iodo-4-methoxypyrimidine has emerged as a highly valuable and versatile building block in this context.[4] Its structure, featuring a reactive iodine atom at the C2 position and a methoxy group at the C4 position, offers a powerful combination of stability and reactivity. The iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the methoxy group modulates the electronic properties of the ring and can influence the biological activity of derivative compounds.[4][5]
This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, detail a representative synthesis, and provide a comprehensive analysis of its core reactivity in key cross-coupling reactions that are foundational to modern pharmaceutical development, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4]
Section 1: Physicochemical Properties and Characterization
This compound is typically a white to light yellow solid, a form that facilitates easy handling and storage.[4] Its stability under standard laboratory conditions, combined with its solubility in common organic solvents, makes it a practical intermediate for multi-step synthetic sequences.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 262353-35-5 | [6] |
| Molecular Formula | C₅H₅IN₂O | |
| Molecular Weight | 236.01 g/mol | |
| Appearance | White to off-white or light yellow solid | [4] |
| Purity | ≥95-98% | [4] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Spectroscopic Characterization
Confirmation of the structure of this compound is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be consistent with the structure, showing distinct signals for the aromatic protons on the pyrimidine ring and the methyl protons of the methoxy group.[4] The chemical shifts and coupling constants of the ring protons provide definitive evidence for the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct resonances corresponding to the five carbon atoms in the molecule. The carbon atom attached to the iodine (C2) will exhibit a characteristic chemical shift.
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is used to confirm the molecular weight of the compound, with the mass spectrum showing a molecular ion peak consistent with the calculated molecular weight of 236.01.[4]
Section 2: Synthesis of this compound
While several synthetic routes to this compound exist, a common and efficient method involves the iodination of a suitable pyrimidine precursor. The following is a representative, generalized protocol.
Representative Synthesis Workflow
The synthesis often starts from a more readily available halogenated pyrimidine, such as a chlorinated or brominated analog, followed by a nucleophilic substitution to introduce the methoxy group, and finally an iodination step.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Methoxylation and Iodination
This protocol is adapted from established procedures for the synthesis of substituted pyrimidines.
Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine from 2,4-Dichloropyrimidine
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol at 0°C.
-
Reaction: Once all the sodium has reacted, add a solution of 2,4-dichloropyrimidine in methanol dropwise to the sodium methoxide solution, maintaining the temperature below 10°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by pouring it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-chloro-4-methoxypyrimidine.
Step 2: Synthesis of this compound
-
Reaction Setup: To a sealed tube, add 2-chloro-4-methoxypyrimidine, sodium iodide, a catalytic amount of copper(I) iodide, and N,N'-dimethylethylenediamine as a ligand.
-
Solvent and Heating: Add anhydrous dioxane as the solvent. Seal the tube and heat the reaction mixture to 110°C for 12-24 hours.
-
Monitoring and Work-up: After cooling to room temperature, monitor the reaction for completion. Dilute the mixture with water and extract with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Causality Behind Choices:
-
Sodium Methoxide: A strong nucleophile and base, ideal for the selective displacement of the more reactive chlorine atom at the C4 position of 2,4-dichloropyrimidine.
-
Copper(I) Iodide/Ligand: This catalytic system is crucial for the Finkelstein-type halogen exchange reaction, facilitating the displacement of the less reactive chlorine at the C2 position with iodide. The ligand stabilizes the copper catalyst.
Section 3: Core Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the high reactivity of its C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[4] These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[7][8][9] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C2 position.
-
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent: Add a mixture of solvents, typically toluene and water.
-
Reaction: Heat the mixture to reflux (around 90-100°C) and stir for 4-12 hours.
-
Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, dry, and concentrate. Purify the residue by column chromatography to obtain 2-phenyl-4-methoxypyrimidine.
-
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are important pharmacophores.
-
Protocol: Sonogashira Coupling with Phenylacetylene
-
Setup: To a flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), a copper(I) co-catalyst such as CuI (0.05 eq), and an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent.[11]
-
Addition of Alkyne: Add phenylacetylene (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the resulting crude product by column chromatography.
-
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[12][13] This is a critical transformation for synthesizing arylamines, which are prevalent in pharmaceuticals.
-
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), morpholine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 eq).[14]
-
Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 80-110°C for 8-24 hours.
-
Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified via chromatography.
-
Table 2: Representative Cross-Coupling Reaction Conditions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene/H₂O | 70-95% |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | Amine or THF | 65-90% |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 60-85% |
Case Study in Drug Development: Kinase Inhibitors
The pyrimidine core is central to the structure of many kinase inhibitors, which are a major class of anticancer drugs.[2][15] this compound serves as a key starting material for the synthesis of complex, substituted pyrimidines designed to target the ATP-binding site of specific kinases.[4][16] For instance, through a sequence of cross-coupling reactions, the C2 position can be functionalized with a group that interacts with the "hinge" region of the kinase, while other positions are modified to enhance selectivity and pharmacokinetic properties.[17][18] The methoxy group at the C4 position can be retained to improve metabolic stability or can be converted to other functional groups to fine-tune the molecule's activity.[5]
Conclusion
This compound is a cornerstone building block for organic and medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex molecules.[4] The ability to selectively introduce a wide array of substituents at the C2 position makes it an invaluable tool in the construction of compound libraries for drug discovery and in the targeted synthesis of bioactive molecules, especially in the development of kinase inhibitors. This guide has outlined its fundamental properties, synthesis, and key applications, providing a solid foundation for its effective use in the laboratory.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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Luo, Y., & Wu, J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(13), 4647–4650. Retrieved from [Link]
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
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YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-iodo-6-methoxypyrimidine. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodo-4-methoxyheptane. Retrieved from [Link]
-
National Institutes of Health. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
National Institutes of Health. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
-
Springer. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]
-
National Institutes of Health. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
PubChem. (n.d.). 2-Iodopyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]
-
National Institutes of Health. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Retrieved from [Link]
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Frontiers. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxypyrimidine: Starting Materials and Methodologies
Introduction
2-Iodo-4-methoxypyrimidine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive iodine substituent at the 2-position and a methoxy group at the 4-position of the pyrimidine core, renders it an exceptionally versatile intermediate for the synthesis of a diverse array of complex molecules. The iodine atom serves as a facile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the strategic introduction of a wide range of substituents. The methoxy group, in turn, modulates the electronic properties of the pyrimidine ring and can be a key pharmacophoric element or a precursor for further functionalization. This guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the selection of starting materials and a detailed examination of the experimental methodologies.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several common starting materials, each with its own set of advantages and considerations. The choice of a particular synthetic route often depends on the availability and cost of the starting materials, the desired scale of the reaction, and the overall synthetic strategy for the final target molecule. This guide will explore three primary, logically tiered synthetic pathways:
-
Route 1: Direct Halogen Exchange from 2-Chloro-4-methoxypyrimidine. This is the most direct approach, involving a single-step conversion of a readily available precursor.
-
Route 2: A Two-Step Synthesis from 2,4-Dichloropyrimidine. This route offers a cost-effective alternative by utilizing a more fundamental starting material and proceeds via a regioselective methoxylation followed by iodination.
-
Route 3: A Three-Step Synthesis from Uracil. This pathway represents a fundamental approach, starting from the abundant and inexpensive commodity chemical, uracil.
Route 1: Direct Iodination of 2-Chloro-4-methoxypyrimidine
This approach leverages the well-established Finkelstein reaction, a classic SN2-type halogen exchange.[1] While typically applied to alkyl halides, this transformation can also be effectively employed for activated aryl halides, such as 2-chloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position.
Causality Behind Experimental Choices
The choice of an iodide salt and a polar aprotic solvent is critical for the success of this reaction. Sodium iodide is commonly used due to its good solubility in solvents like acetone, acetonitrile, or dimethylformamide (DMF), and the insolubility of the resulting sodium chloride in acetone can help drive the reaction to completion.[2] The use of a high boiling point solvent such as DMF allows for heating, which is often necessary to promote the substitution on the less reactive aryl chloride.
Experimental Protocol: Halogen Exchange of 2-Chloro-4-methoxypyrimidine
Materials:
-
2-Chloro-4-methoxypyrimidine
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-Chloro-4-methoxypyrimidine (1.0 eq) in anhydrous DMF, add sodium iodide (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Reagent/Solvent | Molar Eq. | Purpose |
| 2-Chloro-4-methoxypyrimidine | 1.0 | Starting material |
| Sodium iodide (NaI) | 1.5 | Iodide source for halogen exchange |
| Dimethylformamide (DMF) | - | Polar aprotic solvent |
| Ethyl acetate (EtOAc) | - | Extraction solvent |
| Sat. aq. Na₂S₂O₃ | - | Quenching excess iodine |
| Brine | - | Washing |
| Anhydrous Na₂SO₄ | - | Drying agent |
| Table 1: Reagents and their roles in the synthesis of this compound from 2-Chloro-4-methoxypyrimidine. |
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start -> reagents [arrowhead=none]; reagents -> product;
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start -> reagents1 [arrowhead=none]; reagents1 -> intermediate; intermediate -> reagents2 [arrowhead=none]; reagents2 -> product;
caption[label="Workflow for Route 2", shape=plaintext, fontsize=10]; }
Route 3: Synthesis from Uracil
This three-step synthesis begins with uracil (pyrimidine-2,4-diol), a readily available and inexpensive starting material. This route first involves the conversion of the diol to the corresponding dichloro derivative, followed by the two steps outlined in Route 2 .
Step 1: Chlorination of Uracil
Causality Behind Experimental Choices:
The conversion of the hydroxyl groups of uracil to chlorine atoms is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reagent acts as both the chlorinating agent and the solvent when used in excess. The reaction often requires heating to high temperatures (reflux) to drive the transformation to completion. The addition of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction.
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine
Materials:
-
Uracil (Pyrimidine-2,4-diol)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform or Dichloromethane
-
Crushed ice
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend uracil (1.0 eq) in an excess of phosphorus oxychloride (e.g., 4-5 volumes).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3.5-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the remaining oily residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.
-
Extract the aqueous mixture with chloroform or dichloromethane (3 x volumes).
-
Wash the combined organic layers with a saturated aqueous sodium carbonate solution to neutralize any remaining acid, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloropyrimidine. A reported yield for this procedure is around 95%.
| Reagent/Solvent | Molar Eq. | Purpose |
| Uracil | 1.0 | Starting material |
| Phosphorus oxychloride | Excess | Chlorinating agent and solvent |
| Chloroform/DCM | - | Extraction solvent |
| Ice | - | Quenching of excess POCl₃ |
| Sat. aq. Na₂CO₃ | - | Neutralization |
| Anhydrous Na₂SO₄ | - | Drying agent |
| Table 3: Reagents and their roles in the synthesis of 2,4-Dichloropyrimidine. |
Steps 2 and 3: Conversion of 2,4-Dichloropyrimidine to this compound
The 2,4-Dichloropyrimidine synthesized in the first step is then converted to this compound by following the two-step procedure detailed in Route 2 .
Conclusion
The synthesis of this compound can be efficiently achieved through several strategic pathways. The choice of the most suitable route depends on factors such as the availability and cost of the starting materials, the desired scale of production, and the overall synthetic context. The direct halogen exchange from 2-Chloro-4-methoxypyrimidine offers the most straightforward approach. The two-step synthesis from 2,4-Dichloropyrimidine provides a more economical alternative. For large-scale production where cost is a primary driver, the three-step synthesis from the commodity chemical uracil is a highly viable option. Each of these routes relies on well-understood and robust chemical transformations, providing medicinal and organic chemists with reliable methods to access this valuable synthetic intermediate.
References
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]
- Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines. National Institutes of Health. [Link]
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Aryl-Iodide-Mediated Electrochemical Aziridination of Electron-Deficient Alkenes. ResearchGate. [Link]
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2,4-Dichloropyrimidine. National Institutes of Health. [Link]
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Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Semantic Scholar. [Link]
-
The Electrochemical Iodination of Electron-Deficient Arenes. ResearchGate. [Link]
-
Selective C–H Iodination of (Hetero)arenes. National Institutes of Health. [Link]
-
Finkelstein reaction. Wikipedia. [Link]
-
Finkelstein Reaction. SATHEE. [Link]
-
Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. wuxibiology.com. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides. MDPI. [Link]
- Preparation method of halogenated uracil compound.
-
Finkelstein Reaction. Organic Chemistry Portal. [Link]
- Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
-
6-IODO-1-HEXENE. Organic Syntheses. [Link]
- Method for preparing 2,4, 5-trichloropyrimidine.
-
1,4-DIPHENYL-5-AMINO-1,2,3-TRIAZOLE. Organic Syntheses. [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Institutes of Health. [Link]
-
Procedure for the Iodination of IGFs (Chloramine-T method). GroPep. [Link]
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Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Organic Chemistry Portal. [Link]
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Spectroscopic C-Suite: A Multi-Technique Interrogation of 2-Iodo-4-methoxypyrimidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Imperative of Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By subjecting the sample to a strong magnetic field and perturbing the nuclear spins with radiofrequency pulses, we can glean detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. For 2-iodo-4-methoxypyrimidine, we anticipate a simple yet informative spectrum.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet (d) | 1H | H6 |
| ~6.7 | Doublet (d) | 1H | H5 |
| ~4.0 | Singlet (s) | 3H | -OCH₃ |
Causality Behind Experimental Choices & Interpretation:
The choice of solvent is critical in NMR. A deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used to avoid overwhelming the spectrum with solvent protons. The predicted chemical shifts are influenced by the electronic environment. The pyrimidine ring is electron-deficient, and the protons attached to it are therefore deshielded, appearing at a lower field (higher ppm). The H6 proton is expected to be further downfield than the H5 proton due to the anisotropic effect of the adjacent nitrogen atom. The methoxy protons, being attached to an oxygen atom, are also deshielded but to a lesser extent than the aromatic protons. The coupling between the H5 and H6 protons, which are vicinal (three bonds apart), would result in a doublet for each signal, with a coupling constant (J-value) typically in the range of 5-6 Hz.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR Data Acquisition.
¹³C NMR Spectroscopy: The Carbon Backbone Revealed
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C4 |
| ~160 | C6 |
| ~120 | C2 |
| ~100 | C5 |
| ~55 | -OCH₃ |
Causality Behind Experimental Choices & Interpretation:
The ¹³C isotope has a low natural abundance (~1.1%), so a greater number of scans are typically required to obtain a good signal-to-noise ratio compared to ¹H NMR. Proton decoupling is commonly employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms. The C4 carbon, being attached to the electronegative oxygen and nitrogen atoms, is expected to be the most deshielded. The C2 carbon, bonded to the highly electronegative iodine and two nitrogen atoms, will also be significantly downfield. The C6 and C5 carbons of the pyrimidine ring will appear at intermediate chemical shifts, while the methoxy carbon will be the most shielded (upfield).
Experimental Protocol: ¹³C NMR Spectroscopy
Caption: Workflow for ¹³C NMR Data Acquisition.
Infrared (IR) Spectroscopy: Unveiling Functional Groups through Molecular Vibrations
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | -OCH₃ |
| ~1600-1450 | C=C and C=N stretch | Pyrimidine ring |
| ~1250-1000 | C-O stretch | Aryl ether |
| Below 800 | C-I stretch | Iodo group |
Causality Behind Experimental Choices & Interpretation:
The sample for IR spectroscopy can be prepared in various ways, such as a thin film, a KBr pellet, or a solution. The choice depends on the physical state of the sample and the desired information. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibrations of the aromatic ring and the methoxy group are expected in their characteristic regions. The pyrimidine ring will exhibit a series of complex stretching vibrations in the 1600-1450 cm⁻¹ range. A strong absorption band corresponding to the C-O stretching of the aryl ether is anticipated. The C-I stretching vibration is expected at a low frequency, often in the far-infrared region, due to the high mass of the iodine atom.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: Workflow for ATR-IR Data Acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 236 | [M]⁺ (Molecular ion) |
| 208 | [M - CO]⁺ |
| 127 | [I]⁺ |
| 109 | [M - I]⁺ |
| 79 | [C₄H₃N₂]⁺ |
Causality Behind Experimental Choices & Interpretation:
Various ionization techniques can be used in mass spectrometry, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. The molecular ion peak ([M]⁺) at m/z 236 would confirm the molecular weight of this compound. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for pyrimidine derivatives include the loss of small molecules like CO. The C-I bond is relatively weak and can cleave to give a prominent peak for the iodine cation at m/z 127 or the pyrimidine fragment at m/z 109. Further fragmentation of the pyrimidine ring can also occur.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
Caption: Workflow for EI-MS Data Acquisition.
Conclusion: A Unified Spectroscopic Portrait
The collective application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique and complementary piece of the structural puzzle. While this guide presents a predictive framework, the described methodologies and interpretative logic provide a robust foundation for the empirical analysis of this important synthetic intermediate. For any drug development program, the rigorous application of these spectroscopic techniques is an indispensable component of quality control and regulatory compliance, ensuring the integrity of the chemical matter from the bench to potential clinical applications.
References
Sources
An In-depth Technical Guide on the Solubility of 2-Iodo-4-methoxypyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-iodo-4-methoxypyrimidine, a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1] Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, presents detailed, field-proven experimental protocols for its determination, and offers a logical structure for researchers to generate and interpret reliable solubility data. The methodologies outlined herein are designed to empower scientists and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.
Introduction: The Strategic Importance of Solubility Data
This compound is a versatile intermediate valued for its role in constructing complex molecular frameworks, particularly in the synthesis of kinase inhibitors and other bioactive compounds.[1] The reactive iodine substituent facilitates a variety of palladium-catalyzed cross-coupling reactions, making it a staple in modern synthetic organic chemistry.[1] However, the successful execution of these synthetic steps, as well as subsequent downstream processes such as crystallization, formulation, and biological screening, is fundamentally dependent on a thorough understanding of the compound's solubility profile.
Solubility dictates critical process parameters, including reaction concentration, purification efficiency, and the ultimate bioavailability of a potential drug candidate. Inadequate solubility can lead to poor reaction kinetics, challenging purifications, and misleading results in biological assays. Therefore, the early and accurate determination of a compound's solubility in a range of relevant organic solvents is not merely a data collection exercise but a cornerstone of efficient and logical process development.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound. We will explore its physicochemical properties, provide robust protocols for both qualitative and quantitative solubility assessment, and illustrate the workflows required to generate high-integrity data.
Physicochemical Profile and Solubility Predictions
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] To predict the solubility of this compound, we must first analyze its structural features and known physicochemical properties.
| Property | Value / Description | Source |
| Molecular Formula | C₅H₅IN₂O | |
| Molecular Weight | 236.01 g/mol | |
| Appearance | White to off-white or light yellow solid | [1] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [3] |
Structural Analysis:
-
Pyrimidine Core: The pyrimidine ring contains two nitrogen atoms, which are electronegative and can act as hydrogen bond acceptors. This imparts a degree of polarity to the molecule.
-
Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor, and the methyl group adds some lipophilicity. The methoxy group is electron-donating, which can influence the electronic properties of the pyrimidine ring.[1]
-
Iodine Atom (-I): The iodo-substituent significantly increases the molecular weight and polarizability of the molecule. While not typically involved in hydrogen bonding, its presence contributes to van der Waals forces.
Based on this structure, this compound can be classified as a moderately polar compound. It possesses hydrogen bond acceptors but lacks hydrogen bond donors. This profile suggests it will exhibit favorable solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, THF, Ethyl Acetate) and may have moderate solubility in polar protic solvents (e.g., Methanol, Ethanol) and some chlorinated solvents. Its solubility is expected to be low in non-polar solvents like hexane and in highly polar aqueous systems.
Experimental Determination of Solubility: A Multi-Tiered Approach
A comprehensive understanding of solubility involves both rapid qualitative assessments and precise quantitative measurements. The following sections provide detailed protocols for each.
Tier 1: Rapid Qualitative Solubility Assessment
This initial screening provides a quick, semi-quantitative overview of solubility across a range of solvents. It is invaluable for selecting candidate solvents for reactions or further quantitative analysis. The protocol is based on established visual determination methods.[2][4]
Objective: To classify this compound as "Soluble," "Partially Soluble," or "Insoluble" in various solvents at ambient temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, THF, Toluene, Hexane)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Spatula and analytical balance
Procedure:
-
Preparation: Add approximately 5 mg of this compound to a clean, dry vial.
-
Solvent Addition: Add 0.5 mL of the test solvent to the vial.
-
Agitation: Cap the vial securely and shake vigorously for 60 seconds.[2]
-
Observation: Visually inspect the mixture.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Insoluble: The vast majority of the solid remains undissolved.[2]
-
Partially Soluble: A noticeable amount of solid has dissolved, but some solid particles remain.
-
-
Record: Document the results in a table for easy comparison.
This simple workflow provides a rapid and effective way to triage solvents for specific applications.
Caption: Workflow for rapid qualitative solubility assessment.
Tier 2: Quantitative Determination of Thermodynamic Solubility
For applications requiring precise concentration data, such as process modeling, formulation development, and regulatory submissions, determining the thermodynamic equilibrium solubility is essential. The "shake-flask" method is the gold standard for this measurement due to its accuracy and reproducibility.[5][6]
Objective: To determine the exact concentration (e.g., in mg/mL or mol/L) of a saturated solution of this compound in a specific solvent at a controlled temperature.
Core Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a sealed vial (e.g., add 20-30 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5][7]
-
Equilibration: Place the sealed vial in a temperature-controlled shaker or incubator (e.g., 25 °C). Agitate the suspension for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is standard for many organic compounds.[5][8]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Immediately dilute the clear, saturated filtrate with a known volume of fresh solvent to prevent crystallization and to bring the concentration within the linear range of the analytical instrument.[7]
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Analytical Finish: HPLC Quantification
HPLC is a highly specific and accurate method for determining the concentration of a compound in solution.[9][10]
Procedure:
-
Method Development: Develop a suitable HPLC method (if one is not already available) capable of resolving this compound from any potential impurities or degradants. A reverse-phase C18 column is often a good starting point.
-
Calibration Curve: Prepare a series of at least five standard solutions of this compound of known concentrations in the chosen solvent.[9] Inject these standards into the HPLC system and record the peak area for each concentration.
-
Linearity: Plot the peak area versus concentration and perform a linear regression. The calibration curve should have a correlation coefficient (R²) of >0.99 for reliable quantification.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC.
-
Calculation: Using the peak area of the sample and the equation from the calibration curve (y = mx + c), calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the final solubility of the original saturated solution.
Caption: Shake-flask method with HPLC quantification workflow.
Data Presentation and Conclusion
All quantitative solubility data should be meticulously recorded, specifying the solvent, temperature, and the determined concentration in consistent units (e.g., mg/mL and mol/L) for easy comparison.
Table for Quantitative Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| e.g., Acetonitrile | 25 | ||
| e.g., Methanol | 25 | ||
| e.g., Dichloromethane | 25 |
| e.g., Ethyl Acetate | 25 | | |
References
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
-
Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937-944. Available at: [Link]
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
- HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (2009). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
-
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Available at: [Link]
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Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available at: [Link]
- Bergström, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5(2).
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
-
Van Dyk, M., & Van der Watt, J. G. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(8), 503-504. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents.
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stability and storage of 2-Iodo-4-methoxypyrimidine
An In-depth Technical Guide to the Stability and Storage of 2-Iodo-4-methoxypyrimidine
Introduction
This compound is a halogenated pyrimidine derivative that serves as a crucial intermediate and building block in medicinal chemistry and organic synthesis.[1] Its value lies in the strategic placement of a reactive iodine atom and an electron-donating methoxy group on the pyrimidine scaffold. The iodine substituent is highly susceptible to displacement and facilitates a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald–Hartwig couplings.[1] This reactivity allows for the efficient construction of complex molecular frameworks, making it a valuable precursor for synthesizing kinase inhibitors, nucleoside analogues, and other bioactive heterocyclic compounds.[1]
While its synthetic utility is well-established, the chemical integrity of this compound is paramount for reproducible and successful outcomes in drug discovery and development. The inherent reactivity of the carbon-iodine (C-I) bond, coupled with the electronic nature of the pyrimidine ring, makes the compound susceptible to degradation if not stored and handled correctly.[2] This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and presents field-proven protocols for its optimal storage and handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its handling and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 262353-35-5 | [1][3] |
| Molecular Formula | C₅H₅IN₂O | [1][4] |
| Molecular Weight | 236.01 g/mol | [1][4] |
| Appearance | White to off-white or light yellow solid | [1] |
| Purity | Typically ≥95-98% | [1][3] |
| Storage Temperature | 2-8°C | [3][4] |
| InChI Key | HJMVIKKKZCNEGZ-UHFFFAOYSA-N | [3][5] |
Chemical Stability & Potential Degradation Pathways
The stability of this compound is primarily dictated by the lability of the C-I bond and the reactivity of the substituted pyrimidine ring. The recommendation from multiple suppliers to store the compound under refrigeration, in the dark, and under an inert atmosphere points to three primary degradation risks: photodegradation, hydrolysis, and oxidation.[3][4]
Photodegradation
Organoiodine compounds are known for their sensitivity to light. The carbon-iodine bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for a methyl iodide.[2] Exposure to ultraviolet (UV) or even high-energy visible light can induce homolytic cleavage of the C-I bond, generating a pyrimidinyl radical and an iodine radical. These reactive radical species can then participate in a cascade of secondary reactions, leading to the formation of impurities and a visible discoloration (often yellow or brown due to the formation of I₂).[2]
Caption: Proposed photodegradation of this compound via radical formation.
Hydrolysis
The methoxy group at the 4-position of the pyrimidine ring can be susceptible to hydrolysis, particularly in the presence of acidic or basic contaminants and moisture. This reaction would convert the methoxy group into a hydroxyl group, yielding 2-iodo-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-iodopyrimidin-4(3H)-one). While this compound is generally stable in its solid form, prolonged exposure to atmospheric moisture or dissolution in protic solvents without proper drying can facilitate this degradation pathway.[6][7]
Caption: Proposed hydrolysis of the methoxy group to a hydroxyl group.
Thermal Decomposition
Although this compound is a solid at room temperature, elevated temperatures can provide sufficient energy to promote decomposition.[8] Thermal stress can accelerate both photodegradation and hydrolysis, as well as potentially induce other fragmentation pathways of the pyrimidine ring itself.[9] Storing the compound outside of the recommended 2-8°C range significantly increases the risk of accumulating impurities over time.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from supplier data sheets and best practices for handling sensitive organoiodine compounds.[3][4][10]
Storage Conditions
The primary goal of storage is to mitigate exposure to light, moisture, oxygen, and heat.
| Parameter | Optimal Condition | Suboptimal Condition | Rationale & Causality |
| Temperature | 2-8°C | Room Temperature or Freezer (-20°C) | Refrigeration slows kinetic degradation rates.[3] Room temperature accelerates degradation. Freezing is not typically required and may introduce moisture through condensation cycles. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Air | An inert atmosphere displaces oxygen and moisture, preventing potential oxidation and hydrolysis.[3][4] |
| Light | Amber Vial / Opaque Container | Clear Vial / Exposure to Light | Prevents light-induced homolytic cleavage of the weak C-I bond, which is a primary degradation pathway.[2][3] |
| Container | Tightly Sealed, Dry Glass Vial | Loosely Capped or Plastic Container | A tight seal prevents moisture and air ingress. Glass is preferred for its inertness. |
Handling Procedures
Due to its hazard profile, appropriate personal protective equipment (PPE) and handling techniques must be used.[11]
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[10]
-
Personal Protective Equipment (PPE):
-
Dispensing: When weighing and dispensing the solid, minimize the time the container is open to the atmosphere. If possible, perform these operations under a blanket of inert gas.
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations.[10]
Experimental Protocol for Stability Assessment
To empirically validate the stability of a given batch of this compound, a simple stability study using High-Performance Liquid Chromatography (HPLC) with UV detection can be implemented. This protocol serves as a self-validating system to monitor purity over time under various conditions.
HPLC-UV Method
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile (ACN) and Water (H₂O), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. A typical starting point is a 60:40 ratio of ACN:H₂O.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~260 nm (based on the pyrimidine chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in ACN or a 50:50 ACN:H₂O mixture at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Stability Study Workflow
-
Time Zero (T=0) Analysis: Upon receiving a new batch, immediately dissolve a small sample and analyze it via the HPLC method described above to establish the initial purity. This is the baseline.
-
Sample Aliquoting: Aliquot the compound into several amber glass vials under an inert atmosphere.
-
Condition Exposure: Store the aliquots under different conditions to be tested (e.g., Condition 1: Recommended 2-8°C, dark, inert gas; Condition 2: Room temperature, ambient light, air).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each condition.
-
Analysis and Comparison: Prepare a sample from each aliquot and analyze it using the established HPLC method. Compare the chromatograms to the T=0 data. Look for:
-
A decrease in the peak area percentage of the main compound.
-
The appearance of new peaks, indicating degradation products.
-
-
Data Evaluation: Quantify the purity at each time point to determine the rate of degradation under each storage condition.
Caption: Experimental workflow for assessing the stability of this compound.
Conclusion
This compound is a robust synthetic building block whose utility is directly dependent on its chemical purity.[1] Its primary liabilities are photodegradation via cleavage of the C-I bond and, to a lesser extent, hydrolysis of the methoxy ether.[2][6] These degradation pathways are effectively mitigated by strict adherence to proper storage and handling protocols. By storing the compound at 2-8°C in a tightly sealed amber vial under an inert atmosphere, researchers can ensure its long-term integrity and achieve reliable, reproducible results in their synthetic endeavors. Regular analytical verification by a standardized method like HPLC is a recommended practice for quality control in critical drug development applications.
References
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Caldwell, W. T., & Ziegler, W. M. (1943). HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES. The Journal of Organic Chemistry, 08(2), 188–194. [Link]
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Wikipedia contributors. (2023, December 28). Hypervalent organoiodine compounds. In Wikipedia, The Free Encyclopedia. [Link]
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HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
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MSDS of 2-fluoro-4-iodo-6-methoxypyridine. (2018, November 28). Capot Chemical. [Link]
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Wikipedia contributors. (2023, November 27). Organoiodine chemistry. In Wikipedia, The Free Encyclopedia. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2020). Preparation of methoxypyrimidines 14 and 15. ResearchGate. [Link]
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Li, R., et al. (2022). Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. RSC Publishing. [Link]
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This compound | 262353-35-5 - J&K Scientific LLC. (2014, July 8). J&K Scientific. [Link]
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CAS 262353-35-5 | this compound - Alchem.Pharmtech. (n.d.). Alchem Pharmtech. [Link]
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Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. [Link]
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Nishizawa, S., et al. (2017). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. NIH. [Link]
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Bolognesi, P., et al. (2012). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. [Link]
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van Kuilenburg, A. B. P. (2004). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]
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Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. [Link]
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Waser, J. (2021, June 23). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. [Link]
-
Effects of Thermal Treatment on Halogenated Disinfection By-Products in Drinking Water. (n.d.). PubMed. [Link]
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Kim, H., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. PubMed. [Link]
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Syllabus for Chemistry (SCQP08). (2025, December 13). s3waas. [Link]
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Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure. [Link]
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Vogels, G. D., & van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. PMC - NIH. [Link]
- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).
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The Versatile Reactivity of 2-Iodo-4-methoxypyrimidine: An In-Depth Technical Guide to Cross-Coupling Reactions
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the pyrimidine core represents a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, from kinase inhibitors to antiviral agents, underscores the critical importance of efficient and selective methods for its functionalization. Among the various halogenated pyrimidines utilized as synthetic building blocks, 2-iodo-4-methoxypyrimidine stands out as a particularly versatile and reactive substrate for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its reactivity in key C-C and C-N bond-forming transformations, offering field-proven insights into experimental design and execution.
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling is predominantly governed by the carbon-halogen (C-X) bond strength and the electronic nature of the pyrimidine ring. The established order of reactivity for halogens is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[1] This makes the oxidative addition of the palladium catalyst to the C-I bond—often the rate-determining step—significantly more facile for iodinated substrates like this compound.[1] Consequently, these compounds often undergo coupling under milder conditions and with shorter reaction times compared to their bromo or chloro counterparts.[1]
The position of the halogen on the electron-deficient pyrimidine ring also profoundly influences reactivity, with the general order being C4(6) > C2 > C5.[1] While the C2 position is activated, it is generally less susceptible to oxidative addition than the C4 position. However, the presence of the electron-donating methoxy group at the C4 position in this compound modulates the electronic properties of the ring, influencing the reactivity at the C2 position and the stability of the resulting products. This intricate interplay of electronic and steric factors makes a deep understanding of its reactivity paramount for successful synthetic campaigns.
This guide will delve into the nuances of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings with this compound, providing both a theoretical framework and practical, actionable protocols.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures. The reaction of this compound with a variety of boronic acids and esters proceeds with high efficiency, enabled by a range of palladium catalysts and conditions.
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
-
Catalyst and Ligand: Standard palladium sources such as Pd(PPh₃)₄ and PdCl₂(dppf) are often effective.[2] For more challenging couplings, or to achieve lower catalyst loadings, more advanced catalyst systems incorporating bulky, electron-rich phosphine ligands like SPhos can be employed.[2] These ligands promote the formation of the active Pd(0) species and accelerate the rates of oxidative addition and reductive elimination.
-
Base: An inorganic base is essential for the transmetalation step. The choice of base, such as K₂CO₃ or K₃PO₄, can significantly impact the reaction rate and yield. The base activates the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or a mixture of toluene, ethanol, and water) and an aqueous solution of the base is typically used to ensure the solubility of both the organic and inorganic reagents.[3][4][5]
Quantitative Data: Representative Suzuki-Miyaura Couplings
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | >85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | >90 |
| 3-Furylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | >90 |
| Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/Ethanol/H₂O | Reflux | 54 | ~87 |
Note: The data presented is a composite based on typical conditions for similar iodopyrimidine substrates and may require optimization for specific coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is an exceptionally powerful method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[6] This transformation is invaluable for the synthesis of conjugated enynes and alkynyl-substituted heterocycles, which are important pharmacophores and precursors for more complex molecular architectures.
Mechanistic Considerations and Key Parameters
The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7][8]
-
Dual Catalytic Cycle: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki-Miyaura coupling. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) halide complex.
-
Catalyst System: A common and highly effective system utilizes a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI.[2]
-
Base: An amine base, typically triethylamine or piperidine, serves both as the base to deprotonate the terminal alkyne and often as the solvent.[9]
-
Copper-Free Variants: While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to avoid potential issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification.[10] These often require more specialized ligands and conditions.
Quantitative Data: Representative Sonogashira Couplings
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 70 | 8 | >85 |
| 1-Hexyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | >90 |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp | 2-4 | >95 |
Note: The data presented is a composite based on typical conditions for similar iodo-heterocycles and may require optimization for specific coupling partners.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Sonogashira Experimental Workflow
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- 4. mdpi.com [mdpi.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
potential applications of 2-Iodo-4-methoxypyrimidine in medicinal chemistry
An In-depth Technical Guide for Medicinal Chemists
Leveraging 2-Iodo-4-methoxypyrimidine for Accelerated Drug Discovery
As a core scaffold in numerous biologically active compounds, the pyrimidine ring is a privileged structure in medicinal chemistry.[1][2] Its presence in the nucleobases of DNA and RNA provides a fundamental blueprint for designing molecules that can interact with a vast array of biological targets.[3] Within the arsenal of pyrimidine-based building blocks, This compound emerges as a particularly versatile and powerful reagent for the synthesis of complex molecular architectures, especially in the development of targeted therapies like kinase inhibitors.[4][5]
This guide, intended for researchers and drug development professionals, provides an in-depth look at the strategic applications of this compound. We will move beyond simple reaction lists to explore the chemical rationale behind its utility, providing field-proven protocols and insights into its role in constructing novel therapeutic agents.
Molecular Profile and Strategic Value
This compound is a stable, solid compound that serves as a robust intermediate in multi-step synthetic sequences.[4] Its value lies in the specific arrangement of its functional groups, which dictates its reactivity and synthetic potential.
| Property | Value |
| CAS Number | 262353-35-5 |
| Molecular Formula | C₅H₅IN₂O |
| Appearance | White to off-white or light yellow solid |
| Storage | Inert atmosphere, 2-8°C, protected from light |
The key to its utility is the carbon-iodine bond at the C2 position. The electron-deficient nature of the pyrimidine ring, combined with the excellent leaving group ability of iodine, makes this position exceptionally reactive toward palladium-catalyzed cross-coupling reactions.[4][6] This reactivity allows for the selective and efficient formation of new carbon-carbon and carbon-nitrogen bonds, which are the cornerstones of modern drug synthesis.[7][8] The methoxy group at the C4 position, meanwhile, acts as an electronic modulator and provides an additional site for potential future modification.[4]
Caption: Key reactive sites of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Its high reactivity enables these transformations to proceed under relatively mild conditions, preserving sensitive functional groups elsewhere in the molecule—a critical requirement in complex drug synthesis. We will focus on the three most impactful coupling strategies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Caption: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.[9][10] The reaction couples the iodo-pyrimidine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[11]
Causality and Mechanistic Insight: The reaction is driven by a catalytic cycle involving three key steps:
-
Oxidative Addition: The highly reactive C-I bond of this compound readily undergoes oxidative addition to a Pd(0) complex. This is often the rate-determining step, and the high reactivity of the iodide facilitates this process even with less reactive catalysts.[6][9]
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, yielding the final product and regenerating the Pd(0) catalyst.[11]
Application in Kinase Inhibitor Synthesis: The 2-aryl-4-methoxypyrimidine core is a valuable scaffold for inhibitors targeting various kinases, such as Epidermal Growth Factor Receptor (EGFR).[12] By coupling this compound with diverse arylboronic acids, chemists can rapidly generate libraries of compounds to probe the structure-activity relationship (SAR) of the target.[13]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).[11]
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[6]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like Toluene:Ethanol:Water (4:1:1).[11]
-
Degassing: Purge the reaction mixture with an inert gas (e.g., Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methoxypyrimidine.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for aryl iodides; dppf can improve stability/yield. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Biphasic systems to dissolve both organic and inorganic reagents. |
| Temperature | 55-100 °C | Provides thermal energy for the catalytic cycle to proceed efficiently.[14] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for linking a terminal alkyne to an aryl or vinyl halide, creating a C(sp²)-C(sp) bond.[8] This reaction is critical for introducing linear, rigid alkynyl linkers into drug molecules, which can serve as probes for deep active site pockets or as precursors for further functionalization.
Causality and Mechanistic Insight: The Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[15]
-
Palladium Cycle: Parallels the Suzuki reaction with oxidative addition of the iodo-pyrimidine and subsequent reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the palladium complex, accelerating the overall reaction rate.[8][16]
Application in Medicinal Chemistry: Alkynylated pyrimidines are versatile intermediates. The alkyne can be a key pharmacophoric element itself or can be subsequently hydrogenated to form alkyl linkers or cyclized to generate other heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines.[17]
Representative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 eq), a copper(I) co-catalyst like copper(I) iodide (CuI) (5-10 mol%), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%).
-
Base Addition: Add a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.
-
Degassing: Thoroughly degas the mixture with an inert gas.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Filter the reaction mixture to remove amine salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product via flash column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of carbon-nitrogen bonds is arguably one of the most important transformations in medicinal chemistry, as the resulting aryl amine linkage is a ubiquitous feature in pharmaceuticals.[7][10] The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with primary or secondary amines.[18]
Causality and Mechanistic Insight: This reaction relies on a palladium catalyst paired with a specialized phosphine ligand.[19][20] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to facilitate the final reductive elimination step, which forms the C-N bond and can be challenging.[7][17] The catalytic cycle is similar to other cross-couplings, but the key steps involve the formation of a palladium-amido complex followed by reductive elimination.[18]
Application in Drug Discovery: This reaction allows for the direct installation of various amine-containing side chains onto the pyrimidine core. This is a key strategy for modulating solubility, metabolic stability, and target engagement. Many kinase inhibitors, for instance, feature a 2-anilinopyrimidine scaffold, which is readily accessible via this methodology.[12]
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk line, combine the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄).
-
Reagent Addition: Add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Reaction: Seal the vessel and heat the mixture to 80-110°C with stirring. Monitor for completion by LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 2-amino-4-methoxypyrimidine product.
Conclusion and Future Outlook
This compound is a high-value building block for medicinal chemists due to its predictable and robust reactivity in palladium-catalyzed cross-coupling reactions.[4] Its ability to efficiently participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides reliable and modular access to a wide diversity of chemical structures. This versatility is paramount in modern drug discovery, where the rapid synthesis and evaluation of focused compound libraries are essential for identifying and optimizing lead candidates.[10] As targeted therapies continue to dominate pharmaceutical research, the strategic use of versatile intermediates like this compound will remain a cornerstone of innovation, enabling the construction of the next generation of medicines.
References
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The Strategic Synthesis and Enduring Impact of 2-Iodo-4-methoxypyrimidine: A Technical Guide for Chemical Innovators
Abstract
This in-depth technical guide provides a comprehensive overview of 2-Iodo-4-methoxypyrimidine, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Eschewing a conventional linear narrative, this document is structured to reflect the compound's journey from a synthetic curiosity to an indispensable tool for researchers. We will delve into the historical context of its emergence, dissect its key synthetic methodologies with an emphasis on the underlying chemical principles, and explore its diverse applications, particularly in the realm of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind experimental choices, thereby fostering innovation and problem-solving in the laboratory.
Introduction: The Pyrimidine Scaffold and the Rise of Halogenated Intermediates
The pyrimidine ring is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has long made the pyrimidine scaffold a privileged structure in medicinal chemistry, with a vast number of approved drugs featuring this heterocyclic core.[1] The strategic functionalization of the pyrimidine ring is therefore a central theme in the quest for novel therapeutics.
Halogenated pyrimidines, in particular, have emerged as exceptionally versatile intermediates. The introduction of a halogen atom, especially iodine, provides a reactive handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the modular and efficient construction of complex molecular architectures, a paradigm shift from classical synthetic approaches. This compound stands as a testament to this strategy, offering a unique combination of a highly reactive iodine substituent at the 2-position and an electron-donating methoxy group at the 4-position, which modulates the reactivity of the ring and influences the biological properties of its derivatives.[2]
Discovery and Historical Context: A Modern Reagent's Emergence
While the pyrimidine ring system has been known since the late 19th century, the specific compound this compound is a relatively modern addition to the synthetic chemist's toolkit. Its CAS number, 262353-35-5, points to its more recent characterization and commercial availability. The precise first synthesis of this compound is not readily found in a single seminal publication, suggesting its development was likely an evolutionary step in the broader context of creating a diverse portfolio of functionalized pyrimidines for high-throughput screening and medicinal chemistry programs.
The impetus for its synthesis can be traced to the burgeoning field of kinase inhibitor development. The 2-aminopyrimidine scaffold proved to be a highly effective ATP-mimetic, capable of targeting the hinge region of various kinases. The ability to introduce diverse substituents at the 2-position via cross-coupling reactions became a critical strategy for achieving potency and selectivity. This necessitated the development of a reliable 2-iodo precursor, and this compound, with its favorable electronic and steric properties, emerged as a valuable solution.
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound typically involves a multi-step sequence starting from more readily available pyrimidine precursors. A common and logical synthetic pathway proceeds via the corresponding 2-chloro or 2-hydroxy derivative.
From 2-Chloro-4-methoxypyrimidine: The Finkelstein Reaction
A prevalent method for the synthesis of this compound is the halogen exchange reaction, a classic Finkelstein reaction, starting from 2-chloro-4-methoxypyrimidine. This approach is favored due to the commercial availability of the chloro-precursor.
Experimental Protocol: Synthesis of this compound from 2-Chloro-4-methoxypyrimidine
-
Reactants:
-
2-Chloro-4-methoxypyrimidine
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a solution of 2-chloro-4-methoxypyrimidine in anhydrous acetone, add a stoichiometric excess of sodium iodide.
-
The reaction mixture is heated at reflux with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel or recrystallization to afford this compound as a white to off-white solid.[2]
-
Causality of Experimental Choices:
-
Acetone as Solvent: Acetone is an ideal solvent for the Finkelstein reaction because sodium iodide is soluble in it, while the resulting sodium chloride is not. This insolubility of NaCl drives the equilibrium of the reaction towards the formation of the desired iodo-pyrimidine, in accordance with Le Châtelier's principle.
-
Anhydrous Conditions: The use of anhydrous acetone is crucial to prevent the hydrolysis of the starting material and product, as well as to ensure the insolubility of the sodium chloride byproduct.
-
Reflux Temperature: Heating the reaction mixture to the boiling point of acetone increases the rate of reaction, allowing for a more efficient conversion within a reasonable timeframe.
Iodination of 4-Methoxypyrimidine: Electrophilic Aromatic Substitution
Direct iodination of the 4-methoxypyrimidine ring is another potential synthetic route. The pyrimidine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the electron-donating methoxy group at the 4-position can activate the ring sufficiently for iodination to occur, primarily at the C5 position. To achieve iodination at the C2 position, more specialized methods would be required, potentially involving lithiation followed by quenching with an iodine source.
Modern, environmentally friendly methods for the iodination of pyrimidines often utilize a combination of molecular iodine and an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species.[3][4] For instance, a mixture of iodine and silver nitrate can be effective for the iodination of activated pyrimidine rings.[3][4]
Conceptual Workflow for Direct Iodination:
Caption: Conceptual workflow for the direct iodination of 4-methoxypyrimidine.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 262353-35-5 | [2] |
| Molecular Formula | C5H5IN2O | |
| Molecular Weight | 236.01 g/mol | |
| Appearance | White to off-white or light yellow solid | [2] |
| Purity | ≥98.0% (by NMR) | [2] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons and the aromatic protons on the pyrimidine ring. The chemical shifts and coupling constants would be consistent with the assigned structure.[2]
-
LC-MS: Liquid chromatography-mass spectrometry would confirm the molecular weight of the compound.[2]
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The primary and most significant application of this compound is as a versatile building block in the synthesis of biologically active compounds, particularly kinase inhibitors.[2] The iodine atom at the 2-position serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[2] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups at this position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The Strategic Advantage of the this compound Scaffold:
-
Reactive Handle: The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it more reactive in oxidative addition to palladium(0), the first step in many cross-coupling catalytic cycles. This often leads to higher yields and milder reaction conditions.
-
Modulating Methoxy Group: The electron-donating methoxy group at the 4-position influences the electronic properties of the pyrimidine ring, which can impact both the reactivity of the iodine and the binding affinity of the final molecule to its biological target.[2]
-
Structural Versatility: The ability to easily derivatize the 2-position allows for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
Illustrative Reaction Scheme: Suzuki Coupling
Caption: Generalized Suzuki coupling reaction with this compound.
Conclusion and Future Outlook
This compound has solidified its position as an indispensable reagent in the arsenal of the modern medicinal chemist. Its strategic design, combining a reactive iodine handle with a modulating methoxy group on a biologically relevant pyrimidine scaffold, has proven to be a powerful platform for the discovery of novel therapeutics. While its specific historical genesis may be intertwined with the broader evolution of combinatorial chemistry and kinase inhibitor research, its impact is undeniable.
The future of this compound and its analogs will likely see continued innovation in both its synthesis and application. The development of even more efficient and sustainable methods for its production will remain a priority. Furthermore, as our understanding of complex biological systems deepens, this versatile building block will undoubtedly be employed in the creation of next-generation targeted therapies, further cementing the legacy of halogenated pyrimidines in the advancement of human health.
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Kim, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available from: [Link]
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An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. (n.d.). Retrieved January 12, 2026, from [Link]
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Summary of the iodination at the C5 position of pyrimidine derivatives... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Chemical Communications, 51(82), 15175-15178. Available from: [Link]
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This compound | 262353-35-5. (n.d.). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
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Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. Available from: [Link]
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Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. (1972). Journal of the Chemical Society, Perkin Transactions 2, (11), 1639-1643. Available from: [Link]
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SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (n.d.). Retrieved January 12, 2026, from [Link]
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The Synthetic Cornerstone: A Technical Guide to 2-Iodo-4-methoxypyrimidine in Modern Drug Discovery
Introduction: The Privileged Pyrimidine and the Power of Halogenation
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural heart of essential biomolecules like the nucleobases thymine, cytosine, and uracil, which constitute the blueprint of life in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug design. Its derivatives are ubiquitous in pharmaceuticals, exhibiting a vast spectrum of activities including anticancer, antiviral, antibacterial, and antihypertensive properties.[1][2] The therapeutic success of pyrimidine-based drugs stems from the ability of the nitrogen-containing heterocycle to engage with biological targets through various non-covalent interactions and serve as a versatile scaffold for chemical modification.[1]
Among the vast library of pyrimidine derivatives, halogenated intermediates are workhorses of synthetic chemistry, enabling the construction of complex molecular architectures. Specifically, iodinated pyrimidines stand out due to the high reactivity of the carbon-iodine bond. This feature makes them exceptionally potent precursors for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation.
This guide provides an in-depth technical overview of 2-Iodo-4-methoxypyrimidine , a highly valuable and versatile building block. We will explore its synthesis, physicochemical properties, and, most critically, its application in the cornerstone reactions of contemporary drug development: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational synthetic design.
Synthesis and Characterization of this compound
The efficient synthesis of this compound is critical for its use as a building block. While multiple routes are conceivable, a common and logical pathway involves the iodination of a readily available pyrimidine precursor. Halogen exchange reactions or direct iodination of an activated pyrimidine ring are feasible strategies. For instance, starting from the commercially available 2-Chloro-4-methoxypyrimidine[3][4], a Finkelstein-type reaction could be employed. Alternatively, direct electrophilic iodination of a suitable pyrimidine derivative using reagents like N-iodosuccinimide (NIS) or molecular iodine with an activating agent represents an environmentally conscious approach.[1][2]
A plausible synthetic approach is the iodination of a 4-methoxypyrimidin-2-one precursor. The electron-donating nature of the methoxy and oxo groups activates the ring for electrophilic substitution.
Representative Synthesis Protocol: Iodination
This protocol is adapted from general methods for the iodination of activated heterocyclic systems.[1][2]
-
Preparation: To a solution of 4-methoxypyrimidin-2-one (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile) in a round-bottom flask, add N-iodosuccinimide (1.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through standard analytical techniques. Commercial suppliers typically provide material with ≥98% purity.[5]
| Property | Value | Reference(s) |
| CAS Number | 262353-35-5 | [5][6][7] |
| Molecular Formula | C₅H₅IN₂O | [7] |
| Molecular Weight | 236.01 g/mol | |
| Appearance | White to off-white or light yellow solid | [5] |
| Purity | ≥98.0% | [5] |
| ¹H NMR Spectrum | Consistent with structure | [5] |
| LCMS | Consistent with structure | [5] |
| InChI Key | HJMVIKKKZCNEGZ-UHFFFAOYSA-N | [6][7] |
Spectroscopic Analysis (Expected):
-
¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (~4.0 ppm) and two doublets for the pyrimidine ring protons, characteristic of an AB spin system.
-
¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule, including the methoxy carbon and the four pyrimidine ring carbons, with the carbon bearing the iodine atom being significantly shifted.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) or protonated molecular peak ([M+H]+) at m/z corresponding to its molecular weight.
Core Application: A Hub for Cross-Coupling Chemistry
The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The C2-iodo substituent serves as a highly reactive site for oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that forge new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[5] The methoxy group at the C4 position acts as an electronic modulator, influencing the reactivity of the pyrimidine ring.[5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[8] Using this compound, researchers can readily introduce a variety of aryl or heteroaryl substituents at the C2 position.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is critical. A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) is required. The ligand (e.g., triphenylphosphine) stabilizes the palladium center. The base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step, activating the boronic acid. A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to dissolve both the organic and inorganic reagents.[9][10][11]
This protocol is a representative procedure adapted from established methods for iodo-heterocycles.[8][9][12]
-
Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and a 2M aqueous solution of sodium carbonate (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the 2-aryl-4-methoxypyrimidine.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction provides a powerful route to couple terminal alkynes with aryl halides, creating conjugated enyne systems.[13] This is invaluable for generating rigid molecular scaffolds or introducing handles for further chemistry, such as click reactions.
Causality in Protocol Design: This reaction uniquely employs a dual-catalyst system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) generates a copper acetylide intermediate, which facilitates the crucial transmetalation step.[14] An amine base (e.g., triethylamine, diisopropylamine) is used both as a base and often as the solvent.[13][15] Performing the reaction under strictly anaerobic conditions is vital to prevent the undesired oxidative homocoupling of the alkyne (Glaser coupling).[15]
This protocol is a representative procedure adapted from established methods.[14][15][16][17]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Reagents: Add an anhydrous, degassed amine solvent (e.g., triethylamine or THF/triethylamine mixture). Stir for 5-10 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the 2-alkynyl-4-methoxypyrimidine.
Caption: Interdependent catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The formation of aryl-amine bonds is one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a general and mild method for this purpose, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[18][19]
Causality in Protocol Design: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand, which promotes the key reductive elimination step.[19] A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine and facilitate its coordination to the palladium center. Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[20]
This protocol is a representative procedure adapted from established methods.[18][20][21]
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos, RuPhos) in the reaction solvent for 10-15 minutes.
-
Reaction Setup: To the reaction vessel containing the activated catalyst, add this compound (1.0 eq), the amine (1.1-1.3 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 2-amino-4-methoxypyrimidine derivative.
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile and powerful tool for molecular construction in the pharmaceutical and agrochemical industries.[4] Its defining features—a stable pyrimidine core, a reactive iodine substituent, and a modulating methoxy group—make it an ideal substrate for a suite of high-impact, palladium-catalyzed cross-coupling reactions.[5] This guide has detailed the synthetic logic and practical protocols for employing this building block in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, empowering chemists to rapidly and efficiently assemble diverse libraries of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined, reactive intermediates will remain paramount to the success of drug discovery programs.
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]
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A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. [Link]
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Iodination-deiodination. A Radiochemical Method for Detection of Structure and Changes in Structure in RNA. PubMed. [Link]
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing. [Link]
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Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. Chemical Papers. [Link]
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Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-4-methoxypyrimidine
Introduction: The Strategic Importance of Alkynylpyrimidines
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to forge carbon-carbon bonds under relatively mild conditions has made it an indispensable tool in the synthesis of complex molecules.[1] For researchers in drug discovery and development, the pyrimidine nucleus is a privileged scaffold, present in a multitude of therapeutic agents. The introduction of an alkynyl moiety onto this heterocycle via the Sonogashira coupling of substrates like 2-iodo-4-methoxypyrimidine opens a gateway to novel chemical space, enabling the synthesis of compounds with potential applications as pharmaceuticals, agrochemicals, and functional materials.[3]
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful execution of the Sonogashira coupling with this compound.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] While the mechanism is complex and still a subject of academic inquiry, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.
The palladium cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) species. This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[1] The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the concurrent copper cycle . In this second cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form the crucial copper acetylide intermediate. Following transmetalation, the desired product is formed through reductive elimination from the palladium(II) complex, regenerating the active palladium(0) catalyst.[4]
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[2]
Optimizing Reaction Conditions for this compound
The successful coupling of this compound is contingent on the careful selection of several key parameters. The electron-donating nature of the 4-methoxy group can influence the reactivity of the C-I bond, making optimization crucial.
Catalyst System: Palladium and Copper Sources
-
Palladium Pre-catalyst : A variety of palladium(0) and palladium(II) pre-catalysts can be employed. Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[1] For heteroaromatic substrates, catalyst systems with bulky, electron-rich phosphine ligands can be advantageous.
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is to facilitate the formation of the copper acetylide, which then participates in the transmetalation step.[4] The loading of the copper co-catalyst is typically in the same range as or slightly higher than the palladium catalyst.
The Role of the Base and Solvent
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
-
Solvent : The choice of solvent is critical for ensuring the solubility of all reactants and catalysts. Common solvents for Sonogashira couplings include anhydrous and deoxygenated tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile. For less reactive substrates, a more polar solvent like DMF may be beneficial.
Temperature and Reaction Time
The reaction temperature can vary from room temperature to elevated temperatures (e.g., 60-80 °C), depending on the reactivity of the specific alkyne and the desired reaction rate. Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Summary of Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of pyrimidine derivatives, which can be adapted for this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 1-iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | 6 | DIPEA | DMF | RT | 9-11 | High | [5] |
| 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 1-chloro-4-iodobenzene | Pd(PPh₃)₄ (3) | 6 | DIPEA | DMF | RT | 9-11 | High | [5] |
| 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 1-iodo-4-methylbenzene | Pd(PPh₃)₄ (3) | 6 | Et₃N | Acetonitrile | RT | 9-11 | High | [5] |
| 2-Iodopyridines | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | 65 | - | Good to Excellent | N/A |
Note: The yields are reported as "High" or "Good to Excellent" as per the source. Specific percentages were not always provided.
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2 - 3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 eq), and copper(I) iodide (e.g., 0.06 eq) under an inert atmosphere of argon or nitrogen.
-
Solvent and Base Addition : Add anhydrous and deoxygenated solvent (e.g., DMF) and the amine base (e.g., triethylamine, 2.5 eq) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes until all solids are dissolved.
-
Alkyne Addition : Slowly add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-alkynyl-4-methoxypyrimidine.
Troubleshooting
-
Low or No Conversion :
-
Ensure all reagents and solvents are strictly anhydrous and deoxygenated.
-
Increase the catalyst loading slightly.
-
Consider a more electron-rich and bulky phosphine ligand for the palladium catalyst.
-
Increase the reaction temperature.
-
-
Formation of Alkyne Homocoupling Product (Glaser Coupling) :
-
Maintain a strict inert atmosphere throughout the reaction.
-
Use freshly distilled and thoroughly deoxygenated solvents and base.
-
Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.
-
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of a diverse array of 2-alkynyl-4-methoxypyrimidines. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
References
-
Rezaeimanesh, M., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Al-Masum, M., & El-Sayed, E. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. ResearchGate. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Link]
-
Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (n.d.). PMC - NIH. [Link]
-
International Journal of New Chemistry. (2025). [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. [Link]
-
Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. (n.d.). NIH. [Link]
-
Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. (2025). NIH. [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022). PMC - PubMed Central. [Link]
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- 5. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-4-methoxypyrimidine
Introduction: Navigating the C-N Coupling Landscape with Heteroaromatic Substrates
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[2] While the amination of simple aryl halides is well-established, the application of this methodology to heteroaromatic systems, particularly electron-deficient pyrimidines, presents a unique set of challenges and opportunities.
This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 2-iodo-4-methoxypyrimidine. We will delve into the mechanistic nuances of this transformation, the critical role of ligand selection, and practical strategies for optimizing reaction conditions to achieve high yields and purity. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel 2-aminopyrimidine derivatives.
The Unique Character of this compound in C-N Cross-Coupling
The electronic nature of the pyrimidine ring significantly influences its reactivity in the Buchwald-Hartwig amination. As an electron-deficient heterocycle, the carbon-iodine bond at the 2-position is activated towards oxidative addition to the palladium(0) catalyst. However, the nitrogen atoms within the ring can also act as ligands, potentially leading to catalyst inhibition or the formation of undesired side products.[3] The methoxy group at the 4-position further modulates the electronic properties of the ring, influencing both the rate of oxidative addition and the stability of the reaction intermediates.
A key consideration for successful amination is the choice of the palladium catalyst and, more critically, the supporting phosphine ligand. Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald and others, have proven to be particularly effective for the amination of heteroaryl halides.[4] These ligands promote the desired reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and can mitigate side reactions such as hydrodehalogenation.[5]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle, as illustrated below. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.[6]
Sources
Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of 2-Iodo-4-methoxypyrimidine
Introduction: The Strategic Importance of Pyrimidine Arylation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this Nobel Prize-winning methodology has become indispensable in both academic research and industrial-scale chemical production.[1] Within the vast landscape of synthetic chemistry, the pyrimidine scaffold holds a privileged position, forming the core of numerous biologically active compounds, including approved anticancer, antiviral, and antibacterial drugs.[3][4][5]
The functionalization of this electron-deficient heterocycle is therefore of paramount interest to medicinal chemists and drug development professionals.[6] 2-Iodo-4-methoxypyrimidine is a particularly valuable and versatile building block. The carbon-iodine bond at the C2 position is highly activated towards catalysis, providing a reliable handle for introducing molecular diversity. This guide provides an in-depth exploration of the palladium-catalyzed Suzuki coupling of this compound, offering mechanistic insights, detailed experimental protocols, and practical troubleshooting advice to empower researchers in their synthetic endeavors.
Pillar 1: The Catalytic Engine - Mechanism and Key Components
The success of a Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[7] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which is the active catalyst. This species undergoes oxidative addition by inserting into the carbon-iodine bond of this compound. This step, often the rate-determining one, forms a new organopalladium(II) complex.[1][8] The reactivity of the organic halide is crucial, with the bond strength dictating the ease of this step; the general reactivity trend is I > Br > OTf >> Cl.[9][10]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an aryl group from an arylboronic acid) is transferred to the palladium(II) center, displacing the halide.[1] This process is critically facilitated by a base, which activates the organoboron compound by forming a more nucleophilic "ate" complex (e.g., a tetracoordinate boronate), making the transfer to the electrophilic palladium center more favorable.[1][11][12]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) complex couple, forming the new carbon-carbon bond of the desired 2-aryl-4-methoxypyrimidine product. This process simultaneously regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Protocol: Synthesis of 2-(Phenyl)-4-methoxypyrimidine
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to form a 10:1 mixture (e.g., 10 mL dioxane, 1 mL water). The reaction concentration is typically 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Bubble the inert gas through the stirred suspension for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel (using a solvent system like hexane/ethyl acetate) to yield the pure 2-phenyl-4-methoxypyrimidine.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Pillar 3: Data, Optimization, and Troubleshooting
The conditions provided above are a robust starting point, but optimization may be required for different boronic acids. The following table summarizes common catalytic systems used for halopyrimidines, providing a basis for screening.
| Catalyst System | Base | Solvent System | Typical Temp (°C) | Notes & Considerations | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Dioxane/H₂O, DMF, Toluene/EtOH/H₂O | 70-110 | Classic, effective for reactive iodides and bromides. May be sluggish for less reactive partners. | [4][13] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Glyme/H₂O | 70 | In situ generation of the active catalyst from a stable Pd(II) source. | [13] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Highly active system using a Buchwald ligand, good for a broad scope of substrates. | [11][14] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 80-100 | Dppf is a robust ferrocenyl-based ligand, often providing good results. | |
| Pd(Amphos)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | An air-stable Pd(II) complex particularly effective for heteroaryl chlorides, but also applicable to other halides. | [15] |
| Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 120 (Microwave) | N-Heterocyclic Carbene (NHC) ligands can offer high stability and reactivity, especially under microwave conditions. | [16] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen. [9] 2. Impure solvents or reagents (e.g., peroxides in THF). [9] 3. Ineffective base or solvent system. 4. Low catalyst activity for the specific substrate. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. 2. Use freshly distilled or anhydrous, peroxide-free solvents. 3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems. 4. Switch to a more active catalyst system (e.g., use a Buchwald ligand like SPhos or XPhos). [17][18] |
| Protodeboronation | Boronic acid is unstable under reaction conditions, leading to replacement of the boron group with a proton. [9] | 1. Use the boronic acid as fresh as possible. 2. Switch to a more stable organoboron reagent like a pinacol ester or a potassium trifluoroborate salt. [9][12] 3. Use milder conditions (lower temperature, different base like KF). [19] |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules to form a biaryl byproduct. Often promoted by the presence of oxygen or Pd(II) species. [2] | 1. Rigorously exclude oxygen from the reaction. 2. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0). Adding a small amount of a reducing phosphine ligand can help. |
| Dehalogenation of Starting Material | The iodo-pyrimidine is reduced to 4-methoxypyrimidine. | 1. This can be a side reaction promoted by certain catalyst/solvent/base combinations. 2. Try a different solvent or base. Sometimes, the presence of water can influence this pathway. [11] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is an exceptionally powerful and versatile method for the functionalization of this compound. By understanding the underlying catalytic mechanism and the specific roles of each reaction component, researchers can effectively troubleshoot and optimize conditions to access a vast array of novel 2-substituted pyrimidine derivatives. The protocols and data presented herein serve as a comprehensive guide for scientists and drug development professionals to harness this reaction for the synthesis of complex molecules with significant potential in medicinal chemistry and beyond.
References
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- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (URL: )
- The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. (URL: )
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: [Link])
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (URL: [Link])
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: [Link])
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. (URL: [Link])
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (URL: [Link])
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (URL: [Link])
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed. (URL: [Link])
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. (URL: [Link])
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (URL: [Link])
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Iodo-4-methoxypyrimidine
Introduction: The Privileged Pyrimidine Scaffold and the Versatility of 2-Iodo-4-methoxypyrimidine
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of therapeutic agents, particularly protein kinase inhibitors.[1][2] Its significance stems from its structural resemblance to the adenine core of ATP, enabling pyrimidine-based molecules to act as competitive inhibitors by forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3][4] This fundamental interaction has been exploited in the design of numerous FDA-approved drugs for cancer and other diseases, where kinase signaling pathways are dysregulated.[5][6]
This guide focuses on a highly versatile and strategic building block for the synthesis of pyrimidine-based kinase inhibitors: This compound . The strategic placement of two distinct reactive handles—an iodo group at the C2 position and a methoxy group at the C4 position—allows for a controlled, sequential, and diverse elaboration of the pyrimidine core. The C2-iodo group is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, while the C4-methoxy group can be subjected to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity provides medicinal chemists with a powerful platform to rapidly generate libraries of novel kinase inhibitors, systematically exploring the structure-activity relationships required to optimize potency and selectivity.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing both the theoretical grounding and practical, field-proven protocols for leveraging this compound in kinase inhibitor synthesis.
Physicochemical Properties and Safety Data
Accurate handling and storage are paramount for ensuring the integrity of the starting material and the safety of the researcher.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 262353-35-5[7] |
| Molecular Formula | C₅H₅IN₂O[7] |
| Molecular Weight | 236.01 g/mol |
| IUPAC Name | This compound[7] |
| Appearance | Solid[7] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere[7] |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7][8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Core Synthetic Strategies and Mechanistic Rationale
The synthetic utility of this compound lies in its capacity to undergo sequential and regioselective functionalization. The C2-iodo bond is readily activated by palladium catalysts, while the C4 position is susceptible to nucleophilic attack.
Caption: Synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling at the C2 Position
The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling, making the C2 position the ideal site for initial diversification. These reactions proceed via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9]
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This is one of the most robust methods for installing aryl or heteroaryl groups. Its tolerance of a wide range of functional groups makes it exceptionally valuable in complex molecule synthesis.[10][11] The choice of palladium catalyst, ligand, and base is critical and often requires screening for optimal results.[12]
-
Sonogashira Coupling (C-C Alkyne Formation): This reaction introduces an alkynyl moiety, a versatile functional group that can serve as a rigid linker or be further elaborated. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13][14] Inverse Sonogashira protocols, coupling iodoalkynes with boronic acids, have also been developed, highlighting the versatility of this transformation.[15][16]
-
Buchwald-Hartwig Amination (C-N Bond Formation): The introduction of an amine at the C2 position is a common strategy, as the N-H group can act as a crucial hydrogen bond donor to the kinase hinge. This reaction has evolved over 25 years into a highly general method for C-N bond formation.[17] Modern phosphine ligands and pre-catalysts allow for the coupling of a vast range of amines under relatively mild conditions.[18][19]
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions, which are ortho and para to the ring nitrogens.[20][21] While the C2 position is occupied by the iodo group, the C4-methoxy group can be displaced by a variety of nucleophiles (amines, thiols, alkoxides). This reaction typically requires more forcing conditions (e.g., heat) than the palladium-catalyzed couplings. The stability of the anionic Meisenheimer intermediate, which is resonance-stabilized by the adjacent nitrogen atom, is key to the success of this reaction.[22] This provides an alternative or sequential route to functionalize the pyrimidine core.[23]
Experimental Protocols
The following protocols are generalized methodologies and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 2-aryl-4-methoxypyrimidine derivative via C-C bond formation.
Reagents and Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 0.03 - 0.05 |
| Na₂CO₃ or K₂CO₃ | 2.0 - 3.0 |
| 1,4-Dioxane | - |
| Water | - |
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 2-amino-4-methoxypyrimidine derivative via C-N bond formation.
Reagents and Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Amine (Primary or Secondary) | 1.2 |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.02 - 0.05 |
| Xantphos or BINAP | 0.04 - 0.10 |
| NaOt-Bu or Cs₂CO₃ | 1.4 - 2.0 |
| Toluene or 1,4-Dioxane | - |
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Add the base (e.g., NaOt-Bu, 1.4 eq). Note: Add the base before the aryl halide and amine to prevent premature degradation.
-
Add this compound (1.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A generalized workflow for a cross-coupling experiment.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on a Pyrimidine Core
Objective: To displace the C4-methoxy group with a nucleophile (e.g., an amine) to synthesize a 4-substituted pyrimidine. This protocol assumes the C2 position has already been functionalized.
Reagents and Materials:
| Reagent | Molar Eq. |
| 2-Substituted-4-methoxypyrimidine | 1.0 |
| Amine Nucleophile | 2.0 - 5.0 |
| Diisopropylethylamine (DIPEA) (optional) | 1.0 - 2.0 |
| n-Butanol or NMP | - |
Procedure:
-
To a pressure-rated reaction vial, add the 2-substituted-4-methoxypyrimidine (1.0 eq) and the amine nucleophile (3.0 eq).
-
Add the solvent (e.g., n-butanol). If the amine nucleophile is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (1.5 eq).
-
Seal the vial tightly.
-
Heat the reaction mixture to 120-160 °C for 12-48 hours. Caution: The reaction generates pressure.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound stands out as a powerful and strategic starting material in the synthesis of kinase inhibitors. Its orthogonal reactivity allows for the selective and sequential application of robust, well-understood transformations like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. This enables the rapid generation of diverse chemical libraries, facilitating the systematic exploration of structure-activity relationships crucial for modern drug discovery. The protocols and data provided herein offer a solid foundation for any research program aimed at developing novel pyrimidine-based therapeutics.
References
-
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
-
Bentham Science Publishers. (2025, January 3). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
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PubMed. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2018, November 28). MSDS of 2-fluoro-4-iodo-6-methoxypyridine. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
I.R.I.S. (2025, March 14). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Retrieved from [Link]
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
NIH. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
MDPI. (2022, May 31). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Retrieved from [Link]
-
PubMed Central. (2025, January 20). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved from [Link]
-
PubMed. (2023, July 26). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. Retrieved from [Link]
-
(n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
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Application Notes and Protocols: Preparation of Nucleoside Analogs from 2-Iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Iodo-4-methoxypyrimidine in Nucleoside Analog Synthesis
Nucleoside analogs are a cornerstone of modern medicinal chemistry, forming the basis of numerous antiviral and anticancer therapies.[1][2] Their efficacy lies in their ability to mimic natural nucleosides, thereby interfering with the replication of viral or cancerous cells. The synthetic versatility of the starting materials is paramount in the rapid development and diversification of these crucial therapeutic agents.
This compound stands out as a highly valuable and versatile precursor for the synthesis of a wide array of pyrimidine nucleoside analogs. Its strategic importance stems from two key reactive sites: the highly reactive iodine atom at the C2 position and the methoxy group at the C4 position. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C2 position. This reactivity profile makes this compound an ideal starting point for creating extensive libraries of novel nucleoside analogs for drug discovery programs.
This guide provides an in-depth exploration of the synthetic routes to nucleoside analogs starting from this compound, with a focus on palladium-catalyzed cross-coupling reactions and N-glycosylation. Detailed protocols, mechanistic insights, and practical considerations are presented to empower researchers in their quest for novel therapeutic agents.
Synthetic Strategies: A Dual Approach to Nucleoside Analog Diversification
The preparation of nucleoside analogs from this compound can be broadly categorized into two main strategies:
-
Palladium-Catalyzed Cross-Coupling Reactions: This approach leverages the reactivity of the C2-iodo group to form new carbon-carbon or carbon-heteroatom bonds. Key reactions in this category include the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are instrumental in introducing a wide range of functionalities, such as aryl, heteroaryl, and alkynyl groups, at the C2 position of the pyrimidine ring.
-
N-Glycosylation Reactions: The Vorbrüggen glycosylation is a widely employed method for the formation of the crucial N-glycosidic bond between the pyrimidine base and a sugar moiety. This reaction typically involves the coupling of a silylated pyrimidine with a protected sugar derivative in the presence of a Lewis acid.
The following sections will delve into the practical application of these strategies, providing detailed protocols and insights into the underlying chemical principles.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions for C2-Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules from simple precursors.[3] In the context of nucleoside analog synthesis from this compound, these reactions are indispensable for modifying the C2 position of the pyrimidine ring.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4] This reaction is particularly well-suited for the synthesis of 2-aryl- and 2-heteroaryl-4-methoxypyrimidine derivatives.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though other palladium sources and ligands can be used to optimize the reaction for specific substrates.[5]
-
Base: A base, such as sodium carbonate or potassium phosphate, is essential for the transmetalation step of the catalytic cycle.[4]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[6]
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methoxypyrimidine.[7]
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-methoxypyrimidine | 85 |
| 2 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4-methoxypyrimidine | 82 |
| 3 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4-methoxypyrimidine | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of 2-alkynyl-4-methoxypyrimidine derivatives, which can serve as precursors for a variety of other nucleoside analogs.
Causality Behind Experimental Choices:
-
Catalysts: The Sonogashira reaction is typically co-catalyzed by a palladium(0) complex and a copper(I) salt (e.g., CuI).[8] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[9]
-
Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[10]
Sources
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- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Sonogashira Coupling [organic-chemistry.org]
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Application Notes & Protocols: Palladium- and Copper-Catalyzed C-N Bond Formation with 2-Iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyrimidine scaffold is a privileged structure, frequently found in biologically active compounds, including a variety of approved drugs.[1][2] This technical guide provides a comprehensive overview of methodologies for the C-N bond formation with 2-iodo-4-methoxypyrimidine, a versatile building block for the synthesis of novel molecular entities. We will delve into the two predominant catalytic systems: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. This document will detail reaction mechanisms, provide field-proven experimental protocols, and offer troubleshooting guidance to enable researchers to successfully implement these transformative reactions.
Introduction: The Significance of the 2-Aminopyrimidine Moiety
The 2-aminopyrimidine core is a critical pharmacophore in a multitude of therapeutic agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets. The development of efficient and versatile methods for the synthesis of substituted 2-aminopyrimidines is therefore of paramount importance for the rapid exploration of chemical space in drug discovery programs. This compound serves as an excellent electrophilic partner in cross-coupling reactions due to the reactivity of the carbon-iodine bond, which is generally more susceptible to oxidative addition than the corresponding bromide or chloride.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and broadly applicable method for the formation of C-N bonds from aryl halides and amines.[3][4] This reaction has revolutionized the synthesis of arylamines due to its functional group tolerance and broad substrate scope, replacing harsher, classical methods.[3]
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:[4][5]
-
Oxidative Addition: A low-valent Palladium(0) species undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 2-amino-4-methoxypyrimidine product, regenerating the Pd(0) catalyst.[5]
A potential side reaction is beta-hydride elimination, which can lead to hydrodehalogenation of the starting material.[3] The choice of ligand is crucial to modulate the reactivity and stability of the palladium catalyst, thereby influencing the efficiency of the desired C-N bond formation.[6][7]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of various amines with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-10 mol%), and the base (1.5-2.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with stirring in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Representative Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with different classes of amines.
| Amine Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 85-95 |
| Secondary Aliphatic | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2.0) | Dioxane | 110 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 75-90[8] |
Copper-Catalyzed C-N Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[9][10] While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder and more efficient protocols.[11] Copper-catalyzed methods can be a cost-effective alternative to palladium-based systems.[12]
Mechanistic Considerations
The mechanism of the Ullmann condensation is still a subject of investigation, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are thought to involve:
-
Formation of a Copper-Amide Species: The amine reacts with a Cu(I) salt in the presence of a base to form a copper-amide intermediate.
-
Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Cu(I)-amide complex to form a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the desired product and regenerating a Cu(I) species.[13]
Ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates.[14][15]
Experimental Workflow for C-N Bond Formation
Caption: Step-by-step experimental workflow for synthesis.
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., DMSO, DMF, NMP)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the copper(I) salt (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2-2.0 equivalents).
-
Solvent Addition: Add the solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture with stirring at the desired temperature (typically 100-150 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ensure proper handling under inert conditions. |
| Insufficiently strong base | For less acidic amines, consider a stronger base like NaOt-Bu or LiHMDS. | |
| Sterically hindered substrates | Increase reaction temperature and/or use a bulkier phosphine ligand. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Beta-hydride elimination | Use a ligand that promotes reductive elimination, such as a biarylphosphine. |
| Homocoupling of the amine | Use a lower reaction temperature or a less reactive catalyst system. | |
| Difficulty in Product Purification | Residual catalyst | Pass the crude product through a plug of silica gel or use a metal scavenger. |
| Polar byproducts | Perform an aqueous wash during work-up to remove water-soluble impurities. |
Conclusion
The C-N bond formation with this compound is a critical transformation for the synthesis of a wide range of biologically active molecules. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer effective routes to access 2-amino-4-methoxypyrimidine derivatives. The choice of methodology will depend on factors such as substrate scope, functional group tolerance, and cost considerations. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement these powerful synthetic tools in their research and development endeavors.
References
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- Wikipedia. Buchwald–Hartwig amination.
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- Wikipedia. Ullmann condensation.
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Application Notes and Protocols for the Strategic Functionalization of the Pyrimidine Ring at the C2 Position
Introduction: The Strategic Importance of C2-Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in drug design. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the possible positions for substitution, the C2 position holds particular significance. Modification at this site can profoundly influence the molecule's interaction with biological targets, making the development of robust and selective C2 functionalization methodologies a critical endeavor for researchers in organic synthesis and drug discovery.
This comprehensive guide provides an in-depth exploration of the key strategies for the functionalization of the pyrimidine ring at the C2 position. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and expert insights to empower researchers to confidently apply these methods in their own synthetic endeavors.
Core Methodologies for C2 Functionalization: A Mechanistic Overview
The approach to functionalizing the C2 position of a pyrimidine ring is dictated by the desired substituent and the nature of the starting material. The primary strategies can be broadly categorized into three main classes:
-
Cross-Coupling Reactions on C2-Halopyrimidines: This is arguably the most versatile and widely employed strategy, leveraging the power of transition-metal catalysis to form new carbon-carbon and carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNAr): This method relies on the inherent electron-deficient nature of the pyrimidine ring, allowing for the direct displacement of a leaving group at the C2 position by a nucleophile.
-
Direct C-H Functionalization: Emerging as a powerful and atom-economical approach, direct C-H functionalization enables the formation of new bonds at the C2 position without the need for pre-installed leaving groups.
The following sections will provide a detailed examination of each of these methodologies, complete with mechanistic insights and practical protocols.
Transition Metal-Catalyzed Cross-Coupling Reactions: The Workhorse of C2 Functionalization
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyrimidine chemistry is no exception.[2] By starting with a readily accessible 2-chloropyrimidine or 2-bromopyrimidine, a vast array of functionalities can be introduced at the C2 position with high efficiency and selectivity.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of aryl and heteroaryl substituents at the C2 position.[3][4][5]
Mechanistic Rationale: The catalytic cycle, depicted below, involves the oxidative addition of the C2-halopyrimidine to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the C2-arylated pyrimidine and regenerate the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4]
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Application Notes and Protocols for the Stille Coupling of 2-Iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Substituted-4-methoxypyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2][3][4][5][6] The ability to selectively introduce diverse molecular fragments at the 2-position of a 4-methoxypyrimidine ring is a powerful strategy for generating libraries of novel compounds for biological screening. The Stille cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, demonstrating remarkable tolerance for a wide array of functional groups, a critical feature in the synthesis of complex, highly functionalized molecules.[7][8][9]
This guide provides a detailed experimental procedure for the Stille coupling of 2-iodo-4-methoxypyrimidine with an organostannane reagent. We will delve into the mechanistic underpinnings of this reaction, explain the rationale behind the selection of reagents and conditions, and offer a step-by-step protocol designed for reproducibility and success in a research setting.
Reaction Principle: The Palladium-Catalyzed Stille Coupling Cycle
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[7][10][11] The catalytic cycle, a well-established mechanism in organometallic chemistry, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][10][12][13]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate.[7][10][12][14] The reactivity of organic halides in this step follows the general trend I > Br > Cl > F, making iodo-substituted pyrimidines like our substrate highly reactive partners for this transformation.[1][14]
-
Transmetalation: The organostannane reagent (R-SnBu₃) then exchanges its organic group (R) with the iodide on the palladium center.[7][10][12][14][15] This is often the rate-determining step of the catalytic cycle.[15] The choice of the "non-transferable" groups on the tin atom (typically butyl groups) is crucial, as their slower migration rate ensures the desired "R" group is transferred to the palladium.[12]
-
Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product (2-R-4-methoxypyrimidine) and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7][10][12][14]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound
This protocol provides a general procedure that can be adapted for various organostannane coupling partners. Optimization of the reaction conditions, particularly temperature and reaction time, may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Organostannane (R-SnBu₃) | ≥95% | Commercially Available | Use 1.1 - 1.5 equivalents. Highly toxic.[7] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Common and effective catalyst.[1] |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Use a dry, degassed solvent. |
| Anhydrous Argon or Nitrogen | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Saturated Aqueous Potassium Fluoride (KF) Solution | Reagent Grade | - | For workup to remove tin byproducts.[10] |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying organic layers. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Step-by-Step Procedure
Caption: General workflow for the Stille coupling of this compound.
-
Inert Atmosphere Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent its degradation and ensure catalytic activity. Flame-drying the glassware removes adsorbed water.[10]
-
-
Solvent and Reagent Addition: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times. Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe to dissolve the solids (concentration typically 0.1 M).
-
Rationale: Degassing the solvent removes dissolved oxygen. DMF is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction.[16]
-
-
Initiation of Reaction: Add the organostannane reagent (1.2 equivalents) to the reaction mixture via syringe.
-
Rationale: A slight excess of the organostannane is used to ensure complete consumption of the limiting reagent, this compound.
-
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup - Removal of Tin Byproducts: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stirring the biphasic mixture for 30-60 minutes may be necessary to ensure complete precipitation of the tin fluoride salts.[1][13][17]
-
Purification: Filter the mixture through a pad of celite to remove the precipitated tin salts, washing the filter cake with ethyl acetate. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: Standard workup procedures are used to isolate the crude product.
-
-
Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-4-methoxypyrimidine product.
-
Rationale: Column chromatography is a standard technique for purifying organic compounds to a high degree of purity.[10]
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Ensure the use of a fresh, high-quality Pd(0) catalyst and strictly anaerobic conditions. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. | |
| Sterically Hindered Substrates | Consider using a more reactive catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos).[13] The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step.[19][20] | |
| Homocoupling of Organostannane | Reaction conditions favor homocoupling. | This is a common side reaction.[7][10] Ensure slow addition of the organostannane or consider a different palladium catalyst/ligand combination. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation with KF. | Increase the duration of the KF wash or consider alternative methods such as chromatography on silica gel treated with triethylamine or potassium carbonate.[17][18] |
Conclusion
The Stille coupling of this compound is a highly effective method for the synthesis of 2-substituted pyrimidine derivatives, which are valuable building blocks in drug discovery. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can successfully implement this powerful transformation. The protocol provided herein serves as a robust starting point, and with appropriate optimization, can be adapted for a wide range of coupling partners, facilitating the exploration of novel chemical space.
References
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Stille reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
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Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 12, 2026, from [Link]
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Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
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Stille Coupling | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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The Stille Reaction - Chem 115 Myers. (n.d.). Harvard University. Retrieved January 12, 2026, from [Link]
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An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL. Retrieved January 12, 2026, from [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Synthesis of substituted thienopyrimidine-4-ones. (2004). PubMed. Retrieved January 12, 2026, from [Link]
- SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (n.d.).
-
A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (2025, February). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023, May 5). PubMed. Retrieved January 12, 2026, from [Link]
-
Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
ChemInform Abstract: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-—Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. (2010, November 9). ResearchGate. Retrieved January 12, 2026, from [Link]
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Heck Reaction Conditions for 2-Iodo-4-methoxypyrimidine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for its robust ability to form carbon-carbon bonds.[1][2] First detailed independently by Mizoroki and Heck in the early 1970s, this transformation has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] The reaction's value is particularly pronounced in drug discovery, where the reliable and flexible functionalization of heterocyclic scaffolds is paramount for exploring structure-activity relationships (SAR).[4][5]
2-Iodo-4-methoxypyrimidine is a valuable heterocyclic building block. The pyrimidine core is a prevalent motif in a vast number of biologically active compounds and approved drugs.[6] The high reactivity of the carbon-iodine bond makes this substrate particularly amenable to a variety of cross-coupling reactions, including the Heck reaction, allowing for the strategic introduction of diverse substituents at the 2-position. This guide provides a detailed examination of the Heck reaction as applied to this compound, covering the underlying mechanism, optimized reaction protocols, and key experimental insights.
The Heck Catalytic Cycle: Mechanism and Rationale
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][8] Understanding the role of each component in this cycle is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
Causality Behind Experimental Choices
-
Palladium Precatalyst (e.g., Pd(OAc)₂): While the active catalyst is a Pd(0) species, Pd(II) salts like palladium(II) acetate are often used as precatalysts because they are more stable and easier to handle than many Pd(0) sources.[9][10] The Pd(II) is reduced in situ to Pd(0) to enter the catalytic cycle.[8][9] This reduction can be facilitated by phosphine ligands, amines, or the alkene substrate itself.[11]
-
Aryl Halide (this compound): The choice of halide is critical. The rate-determining step in many Heck reactions is the initial oxidative addition of the aryl halide to the Pd(0) center.[3][12] The reactivity trend for this step follows the carbon-halogen bond strength: C-I < C-Br < C-Cl.[3] Consequently, aryl iodides are the most reactive substrates, often requiring milder conditions than the corresponding bromides or chlorides.[13] While 2,4-dihalopyrimidines can present selectivity challenges, the significantly higher reactivity of the iodo-group at the 2-position compared to a potential chloro-group at the 4-position would ensure selective reaction.[6][14]
-
Phosphine Ligand (e.g., PPh₃): Ligands are crucial for stabilizing the catalytically active Pd(0) species, preventing its aggregation and precipitation as inactive palladium black.[3][15][16] They also modulate the electronic and steric properties of the palladium center, which influences the rates of oxidative addition and subsequent steps.[11] Triphenylphosphine (PPh₃) is a versatile and commonly used monodentate ligand for this purpose.[8][11]
-
Base (e.g., Et₃N, K₂CO₃): A base is required in stoichiometric amounts to neutralize the hydrogen halide (HI) that is cogenerated during the β-hydride elimination step.[3][9] This final reductive elimination step regenerates the active Pd(0) catalyst from the hydrido-palladium(II) intermediate, thus closing the catalytic cycle.[2][3][7]
-
Alkene Coupling Partner: The reaction tolerates a wide array of alkenes. Electron-deficient alkenes, such as acrylates and styrenes, are particularly effective substrates.[8][17] The reaction typically exhibits high stereoselectivity, yielding the trans (E) isomer as the major product due to steric considerations in the transition state of the β-hydride elimination step.[1][3]
Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol provides a reliable method for the vinylation of this compound.
Materials and Equipment
-
Reagents: this compound, n-butyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Triethylamine (Et₃N), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄), Celite®.
-
Equipment: Round-bottom flask, condenser, magnetic stirrer and stir bar, heating mantle or oil bath, nitrogen or argon line with bubbler, syringes, needles, TLC plates, rotary evaporator, column chromatography setup.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and triphenylphosphine (0.04 eq, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture for 5 minutes until the solids dissolve.
-
Sequentially add triethylamine (2.0 eq) and n-butyl acrylate (1.5 eq) via syringe.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the dark mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[13] Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[13]
-
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Palladium compounds can be toxic; handle with care.
-
DMF is a skin and respiratory irritant. Triethylamine is corrosive and has a strong odor. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ensure the inert gas setup includes a bubbler to prevent pressure buildup.
Data Presentation and Workflow Visualization
Table 1: Representative Heck Reaction Conditions
The following table summarizes typical conditions that can be adapted for the Heck coupling of this compound with various alkenes.
| Component | Example | Molar Ratio / Loading | Rationale |
| Aryl Halide | This compound | 1.0 eq | Highly reactive substrate due to the labile C-I bond.[3] |
| Alkene | n-Butyl Acrylate / Styrene | 1.2 - 1.5 eq | Electron-deficient alkenes are excellent coupling partners.[8] |
| Pd Precatalyst | Pd(OAc)₂ | 1 - 5 mol% | Air-stable Pd(II) source, reduced in situ.[9][18] |
| Ligand | PPh₃ | 2 - 10 mol% | Stabilizes Pd(0) catalyst, prevents precipitation.[16] |
| Base | Et₃N or K₂CO₃ | 2.0 - 3.0 eq | Neutralizes HX and regenerates the Pd(0) catalyst.[8][9] |
| Solvent | DMF, DMAc, or Acetonitrile | - | High-boiling polar aprotic solvent.[3] |
| Temperature | 80 - 140 °C | - | Provides thermal energy to overcome activation barriers.[19] |
| Alternative | Microwave Irradiation | - | Can dramatically reduce reaction times.[20][21][22] |
Experimental Workflow Diagram
Troubleshooting and Key Insights
-
Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates the decomposition of the active catalyst.[15] This is often caused by the presence of oxygen or insufficient ligand to stabilize the Pd(0) species. Ensuring all reagents and solvents are properly degassed and maintaining a strict inert atmosphere is crucial to prevent this.[15]
-
Microwave-Assisted Synthesis: For rapid optimization and synthesis, microwave heating is a powerful alternative to conventional heating.[21] Reactions that take hours in an oil bath can often be completed in minutes in a dedicated microwave reactor, which can safely reach temperatures above the solvent's boiling point.[20][23]
-
Ligandless Conditions: While ligands are generally recommended, some Heck reactions, particularly with highly reactive aryl iodides, can proceed without added phosphine ligands, sometimes in the presence of ionic liquids or phase-transfer catalysts like tetrabutylammonium bromide (TBAB).[8][10][22] However, these conditions may increase the risk of catalyst decomposition.
Conclusion
The Heck reaction is an exceptionally powerful tool for the functionalization of this compound. Its high functional group tolerance, predictable stereoselectivity, and the high reactivity of the C-I bond make it a preferred method for synthesizing novel pyrimidine derivatives. By understanding the mechanistic roles of the catalyst, ligand, and base, researchers can confidently apply and optimize the protocols described herein to accelerate their research and drug development programs.
References
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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CEM Corporation. (n.d.). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. Retrieved January 12, 2026, from [Link]
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved January 12, 2026, from [Link]
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Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (2012). Organometallics. [Link]
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SATHEE CUET. (n.d.). Chemistry Heck Reaction. Retrieved January 12, 2026, from [Link]
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Martin, W. B., & Kateley, L. J. (2009). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education, 86(1), 93. [Link]
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Li, A. Y. (2002). High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave Heating. Organic Letters, 4(20), 3471–3474. [Link]
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CEM. (n.d.). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved January 12, 2026, from [Link]
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Wipf Group. (2007). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh. [Link]
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Singh, B., et al. (2015). Heck Reaction—State of the Art. Catalysts, 5(3), 1010-1043. [Link]
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Mino, T., et al. (2001). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. The Journal of Organic Chemistry, 66(5), 1795–1797. [Link]
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He, C., et al. (2012). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Green and Sustainable Chemistry, 2, 115-121. [Link]
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ResearchGate. (2014). What is the role of PPh3 in Heck coupling?[Link]
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Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22934-22964. [Link]
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Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 368. [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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NROChemistry. (n.d.). Heck Coupling. Retrieved January 12, 2026, from [Link]
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Watson, D. A., et al. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 9(1), 1-17. [Link]
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Reddit. (2021). Practical Heck Reaction problems![Link]
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Reddit. (2019). Problem with Palladium Mirror forming in Heck coupling. [Link]
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JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
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Berteina-Raboin, S., et al. (Eds.). (2020). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
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ResearchGate. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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González-Vera, J. A., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7654. [Link]
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Albright, H., & Sigman, M. S. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6. [Link]
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MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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de Léséleuc, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3419. [Link]
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Watterson, S. H., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7629–7632. [Link]
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The Versatile Synthon: Application of 2-Iodo-4-methoxypyrimidine in the Total Synthesis of Bioactive Molecules
Introduction: The Strategic Value of 2-Iodo-4-methoxypyrimidine
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone.[1][2] Its prevalence in FDA-approved kinase inhibitors highlights its importance as a privileged structure.[1] this compound has emerged as a highly valuable and versatile building block for the construction of these complex molecular architectures.[3] Its utility is anchored in the strategic placement of its functional groups: a reactive iodine atom at the 2-position, primed for a variety of palladium-catalyzed cross-coupling reactions, and a methoxy group at the 4-position, which modulates the electronic properties of the pyrimidine ring.[3]
The carbon-iodine bond is the most reactive among the halogens in the crucial oxidative addition step of palladium-catalyzed coupling reactions, following the general trend of C-I > C-Br > C-Cl.[4][5] This inherent reactivity allows for milder reaction conditions and selective functionalization, making this compound an ideal electrophilic partner in the synthesis of diverse compound libraries.[3][5] This application note provides a technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in key carbon-carbon and carbon-nitrogen bond-forming reactions, supported by detailed protocols and mechanistic insights.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound is predominantly utilized in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These transformations are fundamental in modern drug synthesis, enabling the modular assembly of complex molecules.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of biaryl and vinyl-aryl structures.[7][8] The reaction couples an organoboron species (boronic acid or ester) with an organic halide.[7] In the context of this compound, this reaction allows for the introduction of a wide array of aryl or heteroaryl substituents at the 2-position of the pyrimidine core.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is typically the rate-determining step, and the high reactivity of the C-I bond facilitates this process under relatively mild conditions.[9]
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium center, displacing the iodide.[8] The base is crucial as it forms a more nucleophilic boronate species, which facilitates the transfer.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable choice for many couplings. PdCl₂(dppf) is often more effective for challenging substrates due to the stability of the dppf ligand. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the more valuable iodopyrimidine. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Aqueous inorganic bases are effective and economical. K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids.[11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A mixed solvent system is required to dissolve both the organic substrates and the inorganic base.[11] |
| Temperature | 80 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add Pd(PPh₃)₄ to the flask.
-
Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxy-2-phenylpyrimidine.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for introducing alkyne functionalities, which are themselves versatile handles for further transformations (e.g., click chemistry, partial reduction) or key pharmacophores in bioactive molecules.[3]
Mechanistic Rationale:
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[12]
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of this compound to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide.[12] This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the Pd(II)-pyrimidine complex.[4]
While the copper co-catalyst enhances reaction rates, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[14] Consequently, copper-free Sonogashira protocols have been developed, although they may require more specialized ligands or harsher conditions.[3]
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF) (Anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C. The reaction progress should be monitored by TLC. A color change to dark brown or black is often observed.
-
Once the starting material is consumed (typically 2-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the palladium and copper salts.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain 4-methoxy-2-(phenylethynyl)pyrimidine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-N bonds from aryl halides and amines.[15][16] This reaction is critical for synthesizing the 2-aminopyrimidine motif found in a vast number of kinase inhibitors, including the blockbuster drug Lapatinib.[1][17]
Mechanistic Rationale & Ligand Choice:
The catalytic cycle is analogous to the Suzuki and Sonogashira reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[15]
The choice of phosphine ligand is absolutely critical for a successful Buchwald-Hartwig amination. The ligand must:
-
Promote the oxidative addition of the aryl halide.
-
Facilitate the reductive elimination of the C-N bond, which is often the rate-limiting step.
-
Be sterically bulky enough to prevent the formation of inactive palladium dimers and promote a monoligated Pd(0) species, which is often more reactive.
For electron-rich and sterically hindered pyrimidine substrates, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often superior to traditional ligands like PPh₃.[18] These ligands accelerate the reductive elimination step, leading to higher yields and allowing for lower catalyst loadings and milder reaction temperatures.[18]
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-formed palladacycle (e.g., XPhos Pd G3) | Pd₂(dba)₃ is a common Pd(0) source. Pre-formed precatalysts offer better stability, reproducibility, and ease of handling.[18] |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential for promoting the challenging reductive elimination step.[16] |
| Amine | 1.1 - 1.3 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. The choice depends on the pKa of the amine and substrate compatibility. |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, degassed) | Aprotic, non-coordinating solvents are generally preferred. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to facilitate the reductive elimination step. |
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Toluene (Anhydrous, degassed)
Procedure:
-
In a glovebox or under a stream of argon: To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound to the tube.
-
Add anhydrous, degassed toluene, followed by aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 6-24 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield N-(4-methoxypyrimidin-2-yl)aniline.
Conclusion and Future Outlook
This compound is a powerful and reliable building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors.[3][19] Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of diverse chemical libraries. By understanding the mechanistic principles behind the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and by carefully selecting catalysts, ligands, and conditions, researchers can effectively leverage this synthon to accelerate their drug discovery programs. The protocols provided herein serve as a robust starting point for the application of this compound in total synthesis endeavors.
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Application Notes and Protocols for the Development of Novel Pyrimidine Derivatives from 2-Iodo-4-methoxypyrimidine
Introduction: The Pyrimidine Scaffold and the Strategic Role of 2-Iodo-4-methoxypyrimidine
The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to mimic the purine core of ATP, enabling competitive inhibition of a wide array of protein kinases, which are pivotal regulators of cellular processes often dysregulated in diseases like cancer.[1][2][4] The development of novel pyrimidine derivatives with tailored substitutions is therefore a cornerstone of modern drug design, aimed at enhancing potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth exploration of synthetic strategies for developing novel pyrimidine derivatives, starting from the versatile and highly reactive building block, this compound. This starting material is strategically advantageous due to the presence of two key functional handles:
-
A reactive iodine atom at the C2 position: This serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen-based substituents.[5]
-
An electron-donating methoxy group at the C4 position: This group modulates the electronic properties of the pyrimidine ring, influencing its reactivity and the biological activity of the resulting derivatives.[5]
We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-proven protocols for their execution, and discuss the characterization of the resulting novel pyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds, offering a modular and efficient approach to derivatizing the pyrimidine core.[6] The high reactivity of the C-I bond in this compound makes it an ideal substrate for these transformations.[5]
Below is a workflow diagram illustrating the central role of this compound in generating a library of diverse derivatives.
Caption: Synthetic pathways from this compound.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[7] This reaction is particularly useful for introducing aryl and heteroaryl moieties at the C2 position of the pyrimidine ring, a common feature in many kinase inhibitors.[8]
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired 2-aryl-4-methoxypyrimidine.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[9]
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scale-up synthesis involving 2-Iodo-4-methoxypyrimidine
An Application Guide for the Scale-Up Synthesis of 2-Iodo-4-methoxypyrimidine
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, has emerged as a critical building block for the synthesis of complex, biologically active molecules, including kinase inhibitors and nucleoside analogues.[1] Its utility stems from the reactive iodine substituent, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic introduction of diverse molecular fragments.[1]
Transitioning the synthesis of this valuable intermediate from the laboratory bench (gram-scale) to a pilot or industrial scale (kilo-scale) presents significant challenges.[2] Issues related to mass and heat transfer, reaction kinetics, impurity profiles, and process safety must be systematically addressed to ensure a robust, reproducible, and safe manufacturing process.[2] This document provides a detailed protocol and technical guidance for the scale-up synthesis of this compound, focusing on a practical and efficient synthetic route.
Synthetic Strategy and Mechanistic Rationale
The selected method for the scale-up synthesis is the direct iodination of the readily available and cost-effective precursor, 2-Chloro-4-methoxypyrimidine. This approach avoids the handling of more hazardous or expensive starting materials and proceeds under relatively mild conditions.
The reaction employs sodium iodide (NaI) as the iodine source and ceric ammonium nitrate (CAN) as an in-situ oxidant to generate the electrophilic iodine species (I+) necessary for the iodination of the electron-rich pyrimidine ring. Acetonitrile is chosen as the solvent due to its excellent ability to dissolve the reactants and its suitable boiling point for maintaining the desired reaction temperature.
Reaction Scheme:
Caption: Iodination of 2-Chloro-4-methoxypyrimidine.
The rationale for this choice is grounded in process efficiency and safety. The reaction is typically exothermic, and initiating it at a reduced temperature (0°C) allows for controlled heat release, preventing runaway reactions and minimizing the formation of thermal degradation byproducts.[2]
Hazard Analysis and Safety Precautions
A thorough understanding of the hazards associated with all materials is paramount for a safe scale-up.
| Substance | CAS Number | Key Hazards |
| 2-Chloro-4-methoxypyrimidine | 22536-63-6 | Skin, eye, and respiratory irritant.[3] |
| Sodium Iodide (NaI) | 7681-82-5 | Hygroscopic. Can react violently with strong oxidizers.[4] |
| Ceric Ammonium Nitrate (CAN) | 16774-21-3 | Strong oxidizer; contact with combustible materials may cause fire.[5][6] Causes severe skin burns and eye damage. |
| Acetonitrile | 75-05-8 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. |
| This compound | 262353-35-5 | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[7] |
| Sodium Thiosulfate | 7772-98-7 | Generally low hazard, used for quenching. |
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Splash-proof safety goggles and a face shield.[8]
-
Flame-retardant lab coat.[8]
-
Work in a well-ventilated area or a chemical fume hood.[8][9]
-
Ensure safety showers and eyewash stations are readily accessible.[9]
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of this compound on a 100-gram scale.
Equipment:
-
2 L, 3-neck round-bottom flask (reactor) equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Ice-water bath.
-
Addition funnel (500 mL).
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
Table 1: Reagent and Solvent Quantities
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount |
| 2-Chloro-4-methoxypyrimidine | 22536-63-6 | 144.56 | 1.0 | 100 g |
| Sodium Iodide (NaI) | 7681-82-5 | 149.89 | 1.5 | 155.5 g |
| Ceric Ammonium Nitrate (CAN) | 16774-21-3 | 548.23 | 1.1 | 418.5 g |
| Acetonitrile | 75-05-8 | 41.05 | - | 1 L |
| 10% Sodium Thiosulfate (aq) | 7772-98-7 | - | - | ~500 mL |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | - | - | ~500 mL |
| Brine | 7647-14-5 | - | - | ~250 mL |
| Ethyl Acetate | 141-78-6 | - | - | ~1.5 L |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | As needed |
Protocol Steps:
-
Reactor Setup: Assemble the 2 L reactor and purge with nitrogen.
-
Charge Reactants: To the reactor, add 2-Chloro-4-methoxypyrimidine (100 g) and Sodium Iodide (155.5 g).
-
Add Solvent: Add acetonitrile (1 L) to the reactor. Begin stirring to form a slurry.
-
Cooling: Cool the reactor contents to 0-5°C using an ice-water bath.
-
Reagent Addition: Slowly add Ceric Ammonium Nitrate (418.5 g) portion-wise over 60-90 minutes. Crucial: Monitor the internal temperature closely and maintain it below 10°C throughout the addition to control the exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15°C. Slowly pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (~500 mL) to quench any unreacted iodine and oxidant. The color should change from dark brown/orange to a pale yellow or colorless solution.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (500 mL) and stir. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 10% sodium thiosulfate (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford pure this compound.
Process Workflow and Quality Control
A well-defined workflow is essential for consistent results in a scaled-up process.
Caption: Overall process workflow for the synthesis.
Quality Control (QC) Specifications: The final product should be analyzed to ensure it meets the required specifications.
-
Appearance: White to off-white solid.[1]
-
Purity (HPLC): ≥97%.
-
Identity (¹H NMR & MS): Spectrum must be consistent with the structure of this compound.
-
Melting Point: Conforms to reference value.
Table 2: Typical Process Parameters and Results
| Parameter | Target Value |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-85% |
| Final Purity (Post-Recrystallization) | >97% |
Troubleshooting Common Scale-Up Issues
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Inefficient mixing leading to localized "hot spots" or poor reagent contact.[2]2. Incomplete reaction.3. Product loss during aqueous work-up. | 1. Ensure adequate stirring speed and appropriate impeller design for the reactor size.2. Extend reaction time and confirm completion by IPC.3. Perform back-extraction of the aqueous layers. |
| High Impurity Levels | 1. Exotherm not controlled during CAN addition, leading to side reactions.2. Insufficient quenching.3. Oxidation of the product.[2] | 1. Slow down the addition rate of CAN and ensure efficient cooling.2. Use a larger volume or higher concentration of sodium thiosulfate solution.3. Conduct the reaction under an inert nitrogen atmosphere.[2] |
| Purification Difficulties | 1. Product "oiling out" instead of crystallizing.2. Poor impurity rejection during recrystallization. | 1. Adjust the solvent/anti-solvent ratio, cool the solution more slowly, or add seed crystals.2. Consider a re-slurry in a different solvent or a second recrystallization. For very challenging purifications, large-scale chromatography may be necessary, though it increases solvent consumption and process time.[10] |
References
-
CERIC AMMONIUM NITRATE - JT Baker. (2004, August 10). Retrieved January 12, 2026, from [Link]
-
Large scale purification – of oligonucleotides with ion exchange chromatography. (n.d.). KNAUER. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet: Sodium iodide - Carl ROTH. (n.d.). Retrieved January 12, 2026, from [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]
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- 10. bachem.com [bachem.com]
Introduction: The Strategic Value of 2-Iodo-4-methoxypyrimidine in Complex Synthesis
An in-depth guide to the strategic use of 2-Iodo-4-methoxypyrimidine in advanced one-pot synthetic sequences.
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral to anticancer drugs.[1][2] Among the vast array of functionalized pyrimidines, this compound stands out as a particularly versatile and strategic building block. Its utility stems from the unique electronic properties of the pyrimidine ring and the specific reactivity of its substituents. The electron-deficient nature of the pyrimidine ring facilitates a range of transformations, while the methoxy group acts as a key modulating element.
Crucially, the carbon-iodine bond at the 2-position is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition by transition metal catalysts, particularly palladium.[3] This high reactivity makes this compound an ideal electrophile for a multitude of cross-coupling reactions. This guide focuses on leveraging this reactivity in one-pot sequences, a synthetic strategy that significantly enhances efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste.
This document serves as a detailed application note for researchers and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic rationale for designing robust and efficient one-pot syntheses centered around this pivotal reagent.
Core Application: One-Pot Sequential Cross-Coupling Reactions
The true power of this compound is realized in sequential, one-pot cross-coupling reactions. By carefully selecting catalysts and reaction conditions, multiple, distinct chemical bonds can be formed in a single reaction vessel. The lability of the C-I bond allows for an initial coupling reaction under relatively mild conditions. Following this, a second transformation can be initiated, often by altering the catalyst, ligand, or introducing a new reagent.
Below, we explore detailed protocols for two of the most powerful one-pot sequences: a sequential Sonogashira/Buchwald-Hartwig amination and a Suzuki-Miyaura/amination cascade.
Workflow for One-Pot Sequential Cross-Coupling
The logical flow of a one-pot sequential coupling hinges on completing the first reaction before initiating the second. This is typically achieved by consuming the initial coupling partner and then introducing the reagents for the subsequent step.
Caption: General workflow for a one-pot, two-step sequential synthesis.
Application 1: One-Pot Sonogashira / Buchwald-Hartwig Synthesis of 2-Alkynyl-4-aminopyrimidines
This sequence is exceptionally powerful for building molecular complexity, first by installing a rigid alkynyl scaffold (C-C bond formation) and subsequently introducing a diverse range of amino functionalities (C-N bond formation). This is a cornerstone transformation for generating libraries of kinase inhibitors and other pharmacologically relevant molecules.
Mechanistic Rationale & Causality
The Sonogashira reaction is a palladium- and copper-cocatalyzed coupling between a terminal alkyne and an aryl or vinyl halide.[4] The catalytic cycle involves two interconnected loops: one for palladium and one for copper.[5] The palladium cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to form the product.[5]
Following the complete consumption of the starting iodo-pyrimidine, the reaction medium contains the 2-alkynylpyrimidine product and the initial catalyst system. The Buchwald-Hartwig amination, another palladium-catalyzed reaction, can then be initiated.[6][7] This reaction typically requires a different ligand and a strong base to facilitate the formation of the C-N bond. The choice of a bulky, electron-rich phosphine ligand is critical as it promotes the rate-limiting reductive elimination step of the amination cycle.[6]
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira/Buchwald-Hartwig Sequence
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Amine (e.g., Morpholine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) Iodide (CuI)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Triethylamine (TEA)
-
Anhydrous Toluene
Procedure:
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise while stirring.
-
Heat the reaction mixture to 70 °C and monitor by TLC or LC-MS until the this compound is completely consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. Do not work up the reaction.
Step 2: Buchwald-Hartwig Amination 7. To the cooled reaction mixture from Step 1, add Xantphos (0.04 mmol, 4 mol%) and sodium tert-butoxide (1.5 mmol, 1.5 equiv). 8. Add the desired amine (1.2 mmol, 1.2 equiv). 9. Evacuate and backfill the flask with argon once more. 10. Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring for the formation of the final product. 11. Upon completion, cool the mixture to room temperature. 12. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL). 13. Dilute with ethyl acetate (20 mL) and wash with water and brine.[8] 14. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 15. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-4-aminopyrimidine derivative.
Data Summary: Representative Reaction Parameters
| Parameter | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(OAc)₂ / CuI | Residual Pd from Step 1 |
| Ligand | PPh₃ | Xantphos |
| Base | Triethylamine (TEA) | Sodium tert-butoxide (NaOt-Bu) |
| Solvent | Toluene | Toluene |
| Temperature | 70 °C | 100 °C |
| Typical Time | 2-4 hours | 12-18 hours |
Application 2: One-Pot Sequential Suzuki-Miyaura Coupling
For the synthesis of biaryl pyrimidines, a one-pot sequential Suzuki coupling is a highly effective strategy, especially when starting from a di-halogenated pyrimidine. With this compound, a primary Suzuki coupling can be followed by a second transformation on another part of the molecule if desired, or more commonly, the protocol is adapted for di-halo pyrimidines to install two different aryl groups regioselectively.[1][9] The C-I bond will react preferentially over a C-Cl or C-Br bond, allowing for controlled, stepwise arylations.[3]
Mechanistic Rationale: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide.[10][11] The catalytic cycle is well-established and consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) complex.[10]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a single Suzuki coupling on this compound. A one-pot sequential reaction would follow this procedure, then introduce a second boronic acid and potentially adjust conditions to couple at a different, less reactive site (e.g., a chloro-substituent).
Materials:
-
This compound
-
Arylboronic Acid (e.g., 4-tolylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane/Water mixture
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 90 °C under an argon atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography to obtain the 2-aryl-4-methoxypyrimidine.
Data Summary: Key Suzuki Coupling Parameters
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust, commercially available Pd(0) source suitable for a wide range of substrates.[2] |
| Base | K₂CO₃ (or Cs₂CO₃, K₃PO₄) | Activates the boronic acid for the transmetalation step.[10] |
| Solvent | Dioxane/Water or Toluene/EtOH | Aqueous base systems are highly effective for Suzuki couplings. Alcoholic solvents can also increase reactivity.[1][9] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Conclusion and Future Perspectives
This compound is a premier building block for constructing complex, nitrogen-containing heterocycles through efficient one-pot synthetic methodologies. The protocols detailed herein for sequential Sonogashira/Buchwald-Hartwig and Suzuki-Miyaura couplings provide reliable starting points for library synthesis and lead optimization in drug discovery programs. The principles of leveraging differential reactivity and sequential reagent addition can be extended to other palladium-catalyzed reactions, such as Heck or Stille couplings, further broadening the synthetic utility of this versatile intermediate. Future work will focus on developing milder, room-temperature one-pot sequences and expanding the scope to include photoredox- and electro-catalyzed transformations.
References
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025). PMC - NIH.
- An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine. Benchchem.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library.
- Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. (2020).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- 2-Amino-4,6-dimethoxypyrimidine synthesis. ChemicalBook.
- The Synthesis and Properties of 2-Amino-4-methoxypyrimidine: A Chemical Overview. NINGBO INNO PHARMCHEM CO.,LTD..
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. chem-eur-j.
- One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides. (2011). PMC - PubMed Central - NIH.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025).
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC - NIH.
- One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2010). PMC - NIH.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. ChemRxiv.
- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid c
- One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2010).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001).
- One-Pot Synthesis of DihydropyrimidinonesUsing Iodotrimethylsilane. Facile and New Improved Protocol forthe Biginelli Reaction at Room Temperature. (2020).
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022).
- Buchwald-Hartwig Amin
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). MDPI.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Photoinduced inverse Sonogashira coupling reaction. PMC - NIH.
- Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit. Sigma-Aldrich.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
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- 11. researchgate.net [researchgate.net]
Application Note: Accelerated Synthesis of 2-Iodo-4-methoxypyrimidine via Microwave-Assisted Finkelstein Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Iodo-4-methoxypyrimidine and the Advent of Microwave Synthesis
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold found in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1][2][3][4][5] The strategic placement of a reactive iodine atom at the 2-position and a methoxy group at the 4-position offers synthetic chemists a versatile platform for constructing complex molecular architectures.[1] The iodo-substituent, in particular, serves as an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse functionalities.
Traditionally, the synthesis of such intermediates has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[6][7][8] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS facilitates rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to mere minutes, and frequently resulting in higher yields and cleaner product profiles.[7][9][10][11][12][13][14]
This application note provides a detailed protocol for the microwave-assisted synthesis of this compound from its chloro-precursor, 2-Chloro-4-methoxypyrimidine, via a Finkelstein reaction. We will delve into the mechanistic underpinnings of microwave heating, provide a step-by-step experimental guide, and offer insights into reaction optimization and troubleshooting.
The Science Behind the Speed: Understanding Microwave-Assisted Synthesis
The remarkable rate enhancements observed in microwave-assisted reactions stem from the unique mechanism of microwave heating. Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through the vessel walls, microwaves directly energize the molecules within the reaction mixture.[6][14] This occurs primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants and solvents in this synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[9][10][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[6][10]
This direct and instantaneous heating leads to a rapid increase in the internal temperature of the reaction mixture, often surpassing the solvent's boiling point under sealed-vessel conditions (superheating), which significantly accelerates the reaction kinetics.[12]
Visualizing the Workflow: From Reactant to Product
Caption: A streamlined workflow for the microwave-assisted synthesis of this compound.
Detailed Protocol: Microwave-Assisted Synthesis of this compound
This protocol is designed for a laboratory-grade microwave reactor equipped with temperature and pressure sensors. Domestic microwave ovens should never be used for chemical synthesis due to significant safety hazards. [15][16][17]
Materials and Equipment
| Reagent/Equipment | Specification | Supplier |
| 2-Chloro-4-methoxypyrimidine | 98% purity | Sigma-Aldrich |
| Sodium Iodide (NaI) | ≥99.5% purity | Acros Organics |
| Acetonitrile (CH3CN) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Thiosulfate (Na2S2O3) solution | ||
| Brine (Saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO4) | ||
| Microwave Reactor | e.g., CEM Discover, Biotage Initiator | |
| Microwave Process Vial | 10 mL, with stir bar | |
| Standard Glassware | ||
| Rotary Evaporator | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Experimental Procedure
-
Reaction Setup:
-
To a 10 mL microwave process vial containing a magnetic stir bar, add 2-Chloro-4-methoxypyrimidine (1.0 mmol, 144.56 mg).
-
Add sodium iodide (1.5 mmol, 224.8 mg).
-
Add 5 mL of anhydrous acetonitrile.
-
Seal the vial with a septum cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (ramp time: 2 minutes)
-
Hold Time: 15 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: On
-
-
Initiate the microwave irradiation program. Monitor the reaction progress if the instrument allows for real-time tracking.
-
-
Workup and Extraction:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with a saturated solution of sodium thiosulfate (2 x 10 mL) to remove any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
-
Optimizing for Success: A Data-Driven Approach
The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. The following table provides a starting point for optimization.
| Parameter | Range | Rationale |
| Temperature | 100 - 150 °C | Higher temperatures generally accelerate the reaction, but may lead to decomposition. An optimal temperature balances reaction rate and product stability. |
| Time | 5 - 30 minutes | Microwave reactions are rapid; extending the time beyond what is necessary can lead to byproduct formation. Monitor by TLC to determine the optimal duration. |
| NaI Equivalents | 1.2 - 2.0 | A slight excess of sodium iodide drives the equilibrium towards the product. A larger excess may not significantly improve the yield and complicates purification. |
| Solvent | Acetonitrile, DMF, Dioxane | A polar, high-boiling solvent is ideal for microwave synthesis as it efficiently absorbs microwave energy and allows for higher reaction temperatures. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction temperature or time. Ensure anhydrous conditions. |
| Product decomposition. | Decrease reaction temperature. | |
| Byproduct Formation | Reaction temperature is too high or time is too long. | Optimize temperature and time using a design of experiments (DoE) approach. |
| Dark Reaction Mixture | Presence of elemental iodine (I2). | This is normal. The sodium thiosulfate wash during workup will remove it. |
Safety First: Essential Precautions for Microwave Chemistry
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[15][17] These units have built-in safety features to monitor and control temperature and pressure.[15][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[17][19]
-
Vessel Integrity: Inspect microwave vials for any cracks or defects before use.[18]
-
Pressure Management: Never fill a reaction vessel more than two-thirds full to allow for vapor expansion.[19] Be aware of the potential for rapid pressure buildup, especially with volatile solvents.[16][19]
-
Ventilation: All microwave synthesis should be conducted in a well-ventilated fume hood.[15][17][19]
-
Material Compatibility: Do not use metal objects, including spatulas or aluminum foil, inside the microwave cavity as they can cause arcing.[16]
Conclusion: A Powerful Tool for Modern Synthesis
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and often greener path to valuable chemical intermediates. The protocol outlined in this application note for the synthesis of this compound demonstrates the profound advantages of this technology. By understanding the principles of microwave heating and carefully optimizing reaction conditions, researchers can significantly accelerate their discovery and development timelines.
References
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
- NSTA. (n.d.). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
- (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Kansas State University. (n.d.). Microwave Safety.
- IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- (n.d.). Microwave Reactor Safety.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
- NIH. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- PMC. (n.d.). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ACS Publications. (n.d.). Microwave-Assisted Trans-Halogenation Reactions of Various Chloro-, Bromo-, Trifluoromethanesulfonyloxy- and Nonafluorobutanesulfonyloxy-Substituted Quinolines, Isoquinolines, and Pyridines Leading to the Corresponding Iodinated Heterocycles.
- (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- RSC Publishing. (n.d.). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
- NIH. (2022, October 25). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
- MDPI. (n.d.). Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant.
- Benchchem. (n.d.). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
- (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
- (2023, November 21). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines.
- Organic Chemistry Portal. (n.d.). Microwave Synthesis.
- (2021, May 30). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds.
- Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
- International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- Semantic Scholar. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
- PMC - NIH. (n.d.). Microwave-Accelerated Iodination of Some Aromatic Amines, Using Urea-Hydrogen Peroxide Addition Compound (UHP) as the Oxidant.
- NIH. (2021, January 20). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.
- ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.
- Semantic Scholar. (2006, November 1). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyrimidine 98 22536-63-6.
- SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- LookChem. (n.d.). Cas 22536-63-6,2-CHLORO-4-METHOXYPYRIMIDINE.
- Benchchem. (n.d.). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.
- NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Oriental Journal of Chemistry. (2024, June 26). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
- Organic Chemistry Portal. (n.d.). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems.
- PMC. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review.
- RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
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- 19. Microwave Safety [k-state.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Iodo-4-methoxypyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address low yields in the Suzuki-Miyaura cross-coupling of 2-iodo-4-methoxypyrimidine. Our goal is to equip you with the scientific rationale and practical steps to optimize this crucial transformation.
Introduction: The Challenge of Coupling with 2-Halopyrimidines
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, pivotal in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] However, substrates like this compound present unique challenges. As an electron-deficient N-heterocyclic halide, it is susceptible to various side reactions that can significantly lower the yield of the desired product.[3][4] The pyrimidine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[4] This guide will dissect the common failure modes and provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound resulting in a low yield?
A1: Low yields in this specific reaction are often attributed to a combination of factors inherent to the substrates and reaction conditions. The primary culprits are typically:
-
Dehalogenation: The this compound is reduced back to 4-methoxypyrimidine.[3][5][6]
-
Protodeboronation: The boronic acid coupling partner is converted back to its corresponding arene or heteroarene.[7][8][9]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[10]
-
Catalyst Inactivation: The palladium catalyst deactivates, often forming palladium black.[5][10]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature may not be ideal for this specific transformation.[11][12]
Q2: What is dehalogenation and why is it a problem with this compound?
A2: Dehalogenation is an undesired side reaction where the iodine atom on the pyrimidine ring is replaced by a hydrogen atom.[3][6] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the pyrimidine moiety.[3][5] this compound is particularly susceptible because the carbon-iodine bond is relatively weak and prone to oxidative addition, and the electron-deficient nature of the pyrimidine ring can influence subsequent steps.[3][13]
Q3: How can I minimize protodeboronation of my boronic acid?
A3: Protodeboronation is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond.[7] This is often promoted by aqueous basic conditions.[8][14] To minimize this side reaction:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and bases.[9]
-
Choose the Right Base: Weaker bases or fluoride-based bases like CsF can sometimes suppress protodeboronation.[15]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[16]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[17]
Q4: Can the choice of palladium catalyst and ligand significantly impact the yield?
A4: Absolutely. The catalyst system is critical. For electron-deficient heteroaryl halides like this compound, a highly active catalyst is needed to ensure the rate of the desired cross-coupling outcompetes side reactions.
-
Palladium Source: While Pd(PPh₃)₄ is a common choice, it may not be the most effective.[18] Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand often provides better results.[17][19]
-
Ligand Selection: Electron-rich and bulky phosphine ligands are generally preferred for coupling with heteroaryl halides.[4][5] Ligands like SPhos, XPhos, or RuPhos can promote the desired reaction pathway and suppress side reactions.[17]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low yields in your Suzuki coupling of this compound.
Problem 1: Low Conversion of this compound
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Analyze the crude reaction mixture by LC-MS or TLC. The presence of a significant amount of starting material suggests poor catalyst activity. The formation of palladium black is a visual indicator of catalyst decomposition.[5] | 1. Use a Pre-catalyst: Employ a more stable and active pre-catalyst like an SPhos or XPhos-based palladium pre-catalyst.[17] 2. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the Pd(0) active species.[9] 3. Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand to stabilize the catalyst and promote oxidative addition.[5][20] |
| Low Reaction Temperature | Monitor the reaction at different temperatures. If the reaction is sluggish, a higher temperature may be required. | Cautiously increase the reaction temperature in increments of 10-20 °C. Be aware that excessive heat can promote side reactions.[9] |
| Inappropriate Solvent | Check for the solubility of all reagents in the chosen solvent at the reaction temperature. Poor solubility can hinder the reaction.[9] | Screen alternative solvents. A mixture of an organic solvent like dioxane, THF, or toluene with water is common.[5][21] For substrates with poor solubility, DMF may be an option, but be mindful of its high boiling point during workup. |
Problem 2: Significant Formation of 4-methoxypyrimidine (Dehalogenation)
| Possible Cause | Diagnostic Check | Recommended Solution |
| Formation of Pd-H Species | Dehalogenation is confirmed by identifying 4-methoxypyrimidine in the crude reaction mixture by GC-MS or NMR. | 1. Base Selection: Avoid bases that can act as hydride sources. Consider using K₃PO₄ or Cs₂CO₃ instead of alkoxides.[9] 2. Solvent Choice: Avoid alcoholic solvents if dehalogenation is a major issue.[5] 3. Ligand Effect: Use bulky ligands that can disfavor the formation of Pd-H species.[3] |
| High Reaction Temperature/Long Reaction Time | Analyze the reaction at different time points to see if dehalogenation increases with time. | Optimize the reaction time and temperature to favor the cross-coupling reaction. The goal is to achieve full conversion of the starting material before significant dehalogenation occurs.[6] |
Problem 3: Presence of Homocoupled and Protodeboronated Byproducts
| Possible Cause | Diagnostic Check | Recommended Solution |
| Decomposition of Boronic Acid | Identify the homocoupled biaryl and the protodeboronated arene/heteroarene byproducts in the crude reaction mixture. | 1. Use a Boronic Ester: Switch to a more stable boronic acid derivative, such as a pinacol ester.[16] 2. Anhydrous Conditions: Use anhydrous solvents and bases to suppress protodeboronation.[9][14] 3. Base Selection: Employ a weaker base like NaHCO₃ or a fluoride source like KF or CsF.[20] 4. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester.[17] |
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Optimized Experimental Protocols
The following are starting-point protocols that can be further optimized for your specific boronic acid partner.
Protocol 1: General Conditions with a Buchwald Ligand
This protocol is a robust starting point for many Suzuki couplings of heteroaryl halides.
Reagents & Stoichiometry
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 236.01 | 1.0 | 236 mg |
| Aryl/Heteroaryl Boronic Acid | Varies | 1.2 | 1.2 mmol |
| SPhos Pd G3 Precatalyst | 793.38 | 0.02 | 15.9 mg |
| K₃PO₄ | 212.27 | 2.0 | 424.5 mg |
| 1,4-Dioxane | 88.11 | - | 5 mL |
| Water | 18.02 | - | 1 mL |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the SPhos Pd G3 precatalyst (0.02 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions to Minimize Protodeboronation
This protocol is recommended if protodeboronation is a significant side reaction.
Reagents & Stoichiometry
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 236.01 | 1.0 | 236 mg |
| Aryl/Heteroaryl Boronic Pinacol Ester | Varies | 1.2 | 1.2 mmol |
| Pd(OAc)₂ | 224.5 | 0.02 | 4.5 mg |
| SPhos | 410.48 | 0.04 | 16.4 mg |
| CsF | 151.9 | 2.0 | 303.8 mg |
| Anhydrous THF | 72.11 | - | 10 mL |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Add anhydrous THF (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate oven-dried Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic pinacol ester (1.2 eq), and CsF (2.0 eq).
-
Evacuate and backfill this flask with an inert gas three times.
-
Add anhydrous THF (5 mL) to this flask, followed by the pre-formed catalyst solution via cannula transfer.
-
Heat the reaction mixture to reflux (approx. 66 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and competing side reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
Leach, A. G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Kubiňanová, L., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low... [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... Molecules. [Link]
-
ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]
-
Neufeldt, S. R. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Kaur, N., et al. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Semantic Scholar. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]
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- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 21. researchgate.net [researchgate.net]
side reactions in Sonogashira coupling with 2-Iodo-4-methoxypyrimidine
Topic: Side Reactions in Sonogashira Coupling with 2-Iodo-4-methoxypyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Sonogashira coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering side reactions specifically when working with this compound. As a Senior Application Scientist, my goal is to blend theoretical understanding with practical, field-tested insights to help you navigate the complexities of this powerful cross-coupling reaction.
Introduction: The Challenge of this compound in Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] While incredibly versatile, the reaction is not without its challenges, particularly when employing electron-deficient N-heterocyclic substrates like this compound. The pyrimidine core, with its inherent electronic properties and potential for catalyst interaction, introduces a unique set of potential side reactions that can diminish yields and complicate purification. This guide will dissect these specific issues and provide actionable strategies for success.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction I should expect in the Sonogashira coupling of this compound?
A1: The most prevalent side reaction is the homocoupling of your terminal alkyne, often referred to as Glaser-Hay coupling.[2] This leads to the formation of a symmetrical 1,3-diyne dimer. This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2]
Q2: Why is my reaction turning black?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition and agglomeration of your palladium catalyst.[3] This can be triggered by the presence of oxygen, impurities in your reagents or solvents, or excessively high reaction temperatures.[3]
Q3: Can the pyrimidine substrate itself inhibit the reaction?
A3: Yes, nitrogen-containing heterocycles like pyrimidines can act as ligands for the palladium catalyst, leading to catalyst inhibition or "poisoning." This coordination can reduce the catalytic activity and, in severe cases, completely halt the reaction.
Q4: What is the general reactivity trend for halopyrimidines in Sonogashira coupling?
A4: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions generally follows the order of C-X bond strength: I > Br > Cl.[3] Therefore, this compound is a highly reactive substrate, which is advantageous but can also contribute to a higher propensity for certain side reactions if not properly controlled.
Q5: Is it possible to run a Sonogashira coupling without a copper co-catalyst?
A5: Absolutely. Copper-free Sonogashira protocols are well-established and are often the preferred method to circumvent the issue of Glaser homocoupling.[3] These reactions may require specific ligands, different bases, or slightly elevated temperatures to proceed efficiently.
Troubleshooting Guide: A Deeper Dive into Specific Issues
This section is formatted to address specific problems you might be observing in your experiments with this compound.
Problem 1: Significant Formation of Alkyne Dimer (Glaser Homocoupling)
Question: My TLC and LC-MS analysis show a major byproduct corresponding to the homocoupled dimer of my terminal alkyne. How can I suppress this side reaction?
Answer:
The Glaser-Hay coupling is a copper-catalyzed oxidative dimerization of the terminal alkyne.[2] To minimize this, a multi-pronged approach is recommended:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Oxygen is the oxidant in the Glaser coupling cycle. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes). All manipulations should be performed under a positive pressure of a high-purity inert gas like argon or nitrogen using Schlenk techniques or in a glovebox.[2]
-
Reduce Copper(I) Iodide Loading: While CuI is a co-catalyst for the Sonogashira reaction, it is the primary catalyst for the homocoupling. Reducing the amount of CuI (e.g., from 5 mol% to 1-2 mol%) can significantly disfavor the homocoupling pathway without drastically affecting the desired cross-coupling.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low instantaneous concentration of the alkyne. This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling with the palladium intermediate.
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to eliminate the copper co-catalyst entirely. Numerous copper-free Sonogashira protocols have been developed. These often employ a slightly higher palladium catalyst loading, specific phosphine ligands (e.g., bulky, electron-rich ligands), and a stronger base.
Problem 2: Low or No Conversion of this compound and Catalyst Decomposition (Palladium Black)
Question: My reaction is sluggish, with a significant amount of starting material remaining even after prolonged reaction times. I also observe the formation of a black precipitate. What's happening and how do I fix it?
Answer:
This scenario points towards catalyst deactivation, which can be caused by several factors, especially when using a potentially coordinating substrate like a pyrimidine.
-
Catalyst Poisoning by the Pyrimidine Substrate: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.
-
Solution: Employing bulky phosphine ligands (e.g., XPhos, SPhos) can help to sterically hinder the coordination of the pyrimidine nitrogen to the palladium. Increasing the ligand-to-palladium ratio can also help to keep the palladium in the desired catalytically active state.
-
-
Impurity-Induced Decomposition: Impurities in your reagents (this compound, alkyne, base, or solvent) can act as catalyst poisons.
-
Solution: Ensure all reagents are of the highest possible purity. Purify the this compound (e.g., by recrystallization or column chromatography) and the alkyne (e.g., by distillation or filtration through a plug of silica). Use freshly distilled, anhydrous amine base and high-purity, degassed solvent.
-
-
Inappropriate Reaction Temperature: While this compound is reactive, some challenging couplings may require gentle heating. However, excessively high temperatures can accelerate catalyst decomposition.
-
Solution: If heating is necessary, do so cautiously and monitor the reaction closely. A temperature screen (e.g., room temperature, 40 °C, 60 °C) can help identify the optimal balance between reaction rate and catalyst stability.
-
Problem 3: Formation of an Unexpected Byproduct - Potential Nucleophilic Substitution of the Methoxy Group
Question: I've isolated a byproduct where the methoxy group on the pyrimidine ring has been replaced by the amine from my base (e.g., diethylamine or triethylamine). Is this possible and how can I prevent it?
Answer:
Yes, this is a plausible side reaction. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The C4 position of a pyrimidine is often activated towards nucleophilic attack.[4] While the methoxy group is not a superb leaving group, under the basic and potentially heated conditions of a Sonogashira coupling, displacement by a primary or secondary amine (if used as the base or present as an impurity in a tertiary amine base) can occur.
-
Mechanism: The amine nucleophile can attack the C4 position of the pyrimidine ring, forming a Meisenheimer-like intermediate. Subsequent elimination of the methoxide anion would lead to the observed byproduct.
-
Prevention Strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If using an amine base, ensure it is a tertiary amine of high purity, free from secondary amine contaminants.
-
Lower Reaction Temperature: SNAr reactions are often more sensitive to temperature than the desired cross-coupling. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Protecting Group Strategy: If the above measures are insufficient, consider replacing the methoxy group with a more robust substituent that can be converted to the desired functionality after the Sonogashira coupling.
-
Summary of Side Reactions and Solutions
| Side Reaction | Cause(s) | Recommended Solutions |
| Glaser Homocoupling | Copper(I) catalyst, Presence of oxygen | - Rigorous exclusion of oxygen (degassing, inert atmosphere)- Reduce CuI loading- Slow addition of alkyne- Switch to a copper-free protocol |
| Catalyst Decomposition (Palladium Black) | - Catalyst poisoning by pyrimidine substrate- Impurities in reagents/solvents- High reaction temperatures | - Use bulky phosphine ligands- Increase ligand-to-palladium ratio- Purify all reagents- Optimize reaction temperature |
| Nucleophilic Substitution of Methoxy Group | - Nucleophilic amine base- High reaction temperature | - Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃)- Ensure high purity of tertiary amine bases- Lower the reaction temperature |
Visualizing the Reaction Pathways
Caption: Main and side reaction pathways in Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Copper-Free Conditions)
This protocol is provided as a general guideline and may require optimization for different alkynes.
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (to make a ~0.2 M solution with respect to the pyrimidine) followed by freshly distilled DIPEA (3.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
References
-
A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
Diversification and Design of Novel Aniline-Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN-Pd. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Novel CLPN-Pd-catalyzed Sonogashira/Suzuki-Miyaura cross-coupling reactions for diversification and design of novel aniline-pyrimidines. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. (2007). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved January 8, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Sonogashira cross-coupling reaction involving pyrimidines 20. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Sonogashira Coupling. (2021). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Flow Chemistry: Sonogashira Coupling. (n.d.). VUT. Retrieved January 8, 2026, from [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2021). ChemRxiv. Retrieved January 8, 2026, from [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2018). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
4.17: Nucleophilic Substitutions in Synthesis: Amines. (2021). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. (2024). PubMed. Retrieved January 8, 2026, from [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). PubMed. Retrieved January 8, 2026, from [Link]
Sources
Technical Support Center: Palladium-Catalyzed Dehalogenation of 2-Iodo-4-methoxypyrimidine
Welcome to the technical support guide for the palladium-catalyzed dehalogenation of 2-iodo-4-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the dehalogenation reaction, providing the essential knowledge needed to approach this transformation effectively.
Q1: What is hydrodehalogenation in the context of palladium catalysis?
A1: Hydrodehalogenation is a chemical reaction where a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond. In palladium-catalyzed versions, a Pd(0) species is the active catalyst that facilitates this transformation. The process is an undesired side reaction in many cross-coupling reactions but can be harnessed as a primary, desired transformation for specific synthetic goals.[1] The overall reaction for our substrate is:
This compound + "H-source" --(Pd catalyst)--> 4-methoxypyrimidine + "I-"
This reaction is particularly valuable for introducing hydrogen isotopes (deuterium or tritium) by using isotopic hydrogen sources, a technique widely used in drug metabolism studies.[2]
Q2: What is the generally accepted mechanism for this reaction?
A2: The catalytic cycle for palladium-catalyzed hydrodehalogenation involves three key steps:
-
Oxidative Addition: The reaction begins with the oxidative addition of the aryl iodide (this compound) to a coordinatively unsaturated Pd(0) complex. This forms a Pd(II)-aryl intermediate.[2] The C-I bond is highly susceptible to this step.
-
Hydride Transfer/Metathesis: A hydride ("H-") is transferred to the Pd(II) center. The source of this hydride is a critical reaction parameter and can be a formate salt, a silane, or hydrogen gas.[3][4] In some cases, solvents like DMF or bases with β-hydrogens can also serve as the hydride source, though this can be less controlled.[1][5]
-
Reductive Elimination: The Pd(II)-aryl-hydride intermediate undergoes reductive elimination, forming the C-H bond of the final product (4-methoxypyrimidine) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Below is a visualization of this catalytic process.
Caption: The catalytic cycle of Pd-catalyzed hydrodehalogenation.
Q3: Why is it necessary to remove the iodine from this compound?
A3: this compound is a versatile synthetic intermediate. The iodo group serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.[6] However, in a multi-step synthesis, it may be necessary to remove a remaining iodo group to yield the final target molecule, which simply requires a hydrogen at that position. This dehalogenation step is often a final "clean-up" step to arrive at the desired product. Furthermore, aryl iodides can have different toxicological or pharmacokinetic profiles compared to their de-iodinated counterparts, making this a crucial transformation in drug development.
Section 2: Experimental Protocol & Optimization
This section provides a robust starting protocol for the dehalogenation of this compound and tables to guide optimization efforts.
Standard Operating Protocol
Objective: To achieve complete dehalogenation of this compound to 4-methoxypyrimidine.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Palladium Precatalyst: Palladium(II) acetate, Pd(OAc)₂ (2 mol%)
-
Ligand: Triphenylphosphine, PPh₃ (4 mol%)
-
Hydride Source: Sodium formate, HCOONa (2.0 equiv)
-
Base: Potassium carbonate, K₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), to make a 0.1 M solution
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, PPh₃, sodium formate, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[1] The disappearance of the starting material and the appearance of the less polar product spot indicates progress. A typical reaction time is 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Parameter Optimization Tables
The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency. Use the tables below as a guide for screening and optimization.
Table 1: Palladium Source & Ligand Selection
| Pd Source | Ligand | Typical Loading (mol%) | Comments |
| Pd(OAc)₂ | PPh₃ | 1-5 | A common, cost-effective starting point. |
| Pd₂(dba)₃ | XPhos, SPhos | 1-3 | Bulky, electron-rich biaryl phosphines can accelerate reductive elimination and prevent side reactions.[1] |
| Pd(PPh₃)₄ | None | 2-5 | "All-in-one" catalyst, but can be sensitive to air and heat. Good for milder conditions.[7] |
| PdCl₂(dppf) | None | 1-3 | Ferrocenyl-based ligand, often robust and effective for heteroaromatic substrates. |
| Pd/C | None | 5-10 | Heterogeneous catalyst, simplifies product purification (filtration). Often used with H₂ gas.[2] |
Table 2: Hydride Source, Base, and Solvent Screening
| Hydride Source | Base | Solvent | Temperature (°C) | Key Considerations |
| Sodium Formate (HCOONa) | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 60-100 | A very common and reliable system. DMF can also act as a hydride source at high temperatures.[1][8] |
| Formic Acid (HCOOH) | Triethylamine (Et₃N) | Toluene, THF | 25-80 | Mild conditions. The amine serves as both a base and part of the hydride transfer system. |
| TMDS (Tetramethyldisiloxane) | None required | Water | 25-60 | A "green" method using a mild silane in water.[4][9] Forms Pd nanoparticles in situ. |
| H₂ gas (1 atm) | NaOAc, Et₃N | Ethanol, Ethyl Acetate | 25 | Classic hydrogenation conditions, typically with Pd/C. Requires specialized equipment for handling gas.[10] |
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common problems encountered during the dehalogenation of this compound.
Caption: A logical workflow for troubleshooting common reaction issues.
### Q&A Troubleshooting Details
Q: My reaction is very slow or stalls before completion. What are the likely causes?
A:
-
Cause 1: Inactive Catalyst. The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have been deactivated. Ensure your palladium source is of good quality and that the system was properly deoxygenated, as oxygen can oxidize and deactivate the catalyst.
-
Solution: Consider switching to a more easily activated precatalyst like Pd₂(dba)₃. Also, ensure all solvents are properly degassed.[11]
-
Cause 2: Insufficient Hydride Source. The hydride donor (e.g., sodium formate) may have degraded over time or is not sufficiently soluble.
-
Solution: Use a freshly opened bottle of the hydride source. If solubility is an issue, consider a different solvent or a phase-transfer catalyst.[1]
-
Cause 3: Low Temperature. The reaction may have a higher activation energy than anticipated for this specific substrate.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring for any increase in side products.
Q: I'm observing a significant amount of an unknown byproduct. What could it be?
A:
-
Cause 1: Homocoupling. You may be forming a bi-pyrimidine species (4,4'-dimethoxy-2,2'-bipyrimidine). This occurs when an Ar-Pd(II)-I intermediate reacts with another molecule of itself instead of the hydride.
-
Solution: This is often competitive with the desired pathway. Using a more electron-rich, bulky ligand (like XPhos) can accelerate the reductive elimination step, outcompeting the homocoupling pathway.[1] Lowering the reaction temperature can also help.
-
Cause 2: Reaction with Solvent. Solvents like DMF can fragment at high temperatures and couple with the substrate.[8] If you observe a byproduct with a mass corresponding to the addition of a dimethylamino group, this is a likely cause.
-
Solution: Switch to a more inert solvent such as toluene or dioxane.[7]
Q: The reaction mixture turned black and stopped progressing. Why?
A:
-
Cause: Catalyst Decomposition. The formation of a black precipitate is characteristic of palladium black, which is bulk, catalytically inactive palladium metal. This happens when the Pd(0) species, unstabilized by ligands, agglomerates and falls out of the catalytic cycle.
-
Solution 1: Ligand Choice. Use more robust ligands that bind strongly to the palladium center throughout the catalytic cycle. Bidentate ligands like dppf or bulky monophosphine ligands are often effective at preventing this decomposition.
-
Solution 2: Temperature Control. Avoid excessive temperatures, as this is a primary driver of catalyst decomposition. If high temperatures are required for reactivity, a more stable catalyst system is necessary.
-
Solution 3: Ligand-to-Metal Ratio. Ensure you have a sufficient ligand-to-palladium ratio. For monodentate ligands like PPh₃, a 2:1 or even 4:1 ratio of L:Pd is common to ensure the metal center remains coordinated and stable.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
- Li, J., Lin, Q., Dungan, O., Ren, S., Ruccolo, S., Moor, S., & Phillips, E. M. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
-
Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sowa, J. R. Jr., & Tundel, R. E. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. Retrieved from [Link]
-
Choi, J., Kim, H., & Lee, S. (2011). Pd-catalyzed Dehalogenation of Aromatic Halides Under Solvent-free Conditions Using Hydrogen Balloon. Bulletin of the Korean Chemical Society, 32(1), 333-336. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Ortuño, M. A., Lledós, A., & Ujaque, G. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5513-5523. Retrieved from [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1122-1125. Retrieved from [Link]
-
Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Ligand-free, palladium-catalyzed dihydrogen generation from TMDS: dehalogenation of aryl halides on water. Organic Letters, 17(5), 1122-1125. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water [organic-chemistry.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-free, palladium-catalyzed dihydrogen generation from TMDS: dehalogenation of aryl halides on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification of 2-Iodo-4-methoxypyrimidine Coupling Products
Document ID: TSC-PYR-2401-PUR
Version: 1.0
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-iodo-4-methoxypyrimidine in palladium-catalyzed cross-coupling reactions. As a highly reactive and versatile building block, this compound is instrumental in the synthesis of novel kinase inhibitors and other bioactive heterocyclic compounds[1]. However, the inherent reactivity that makes it a valuable synthon also predisposes it to the formation of specific byproducts that can complicate purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of 2-aryl, 2-alkynyl, and 2-alkenyl-4-methoxypyrimidine derivatives. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to rationally design and optimize your purification strategies.
Troubleshooting Guide: Isolating Your Target Compound
This section is structured to address specific, common issues observed during the workup and purification of coupling reactions involving this compound.
Issue 1: Co-elution of Product with a Less Polar Impurity in Column Chromatography
Scenario: You have performed a Suzuki coupling of this compound with an arylboronic acid. After workup, you run a silica gel column. You observe that your desired 2-aryl-4-methoxypyrimidine product is co-eluting with a slightly less polar spot, as visualized by TLC.
Probable Cause & Identification:
The most likely culprit for a less polar byproduct is the homocoupling of the arylboronic acid to form a biaryl compound (Ar-Ar). This is a very common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen[2][3]. Another, though typically less prevalent, possibility is the homocoupling of the starting material to form 2,2'-bis(4-methoxypyrimidine).
To confirm the identity of the byproduct, it is advisable to run a small-scale reaction of the arylboronic acid under the coupling conditions without the this compound. The resulting biaryl should have a similar Rf to your impurity.
Solution Workflow:
-
Optimize the Mobile Phase: The key to separating compounds with similar polarities is to find a solvent system that maximizes the difference in their interaction with the stationary phase.
-
Strategy: Decrease the overall polarity of the eluent. Start with a low concentration of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) and run a gradient elution.
-
Example: If a 20% Ethyl Acetate/Hexanes mixture results in co-elution, try starting with 5% Ethyl Acetate/Hexanes and slowly increasing the gradient to 15-20%. This will allow the less polar biaryl to elute first, followed by your more polar product.
-
-
Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, switching the stationary phase can be effective.
-
For less polar compounds: Alumina (neutral or basic) can sometimes offer different selectivity compared to the acidic silica gel[4].
-
For more polar compounds: Reverse-phase silica (C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be an excellent alternative, as the elution order will be inverted[5].
-
Issue 2: Presence of a More Polar Byproduct with a Similar Rf to the Starting Material
Scenario: During TLC analysis of your crude reaction mixture, you notice a byproduct that runs very close to the unreacted this compound spot, and both are significantly more polar than your desired product.
Probable Cause & Identification:
This is often indicative of dehalogenation , where the iodine atom on the pyrimidine is replaced by a hydrogen atom, yielding 4-methoxypyrimidine. This reductive process is a known side reaction in palladium-catalyzed couplings[2]. Another possibility, particularly if the reaction workup involved acidic conditions or prolonged exposure to silica gel, is the hydrolysis of the methoxy group to form 2-iodo-pyrimidin-4-one.
Solution Workflow:
-
Initial Purification: The significant polarity difference between your desired product and these byproducts usually allows for a straightforward separation using standard silica gel chromatography. A typical eluent system of 10-30% ethyl acetate in hexanes will often elute the desired product while the more polar byproducts remain at or near the baseline[6][7].
-
Preventing Hydrolysis:
-
During workup, ensure any aqueous washes are neutral or slightly basic. Avoid acidic quenches if possible.
-
If you suspect hydrolysis on the column, you can neutralize the silica gel by adding a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to your eluent[4]. This can also help reduce tailing for basic compounds.
-
Issue 3: The Product Fails to Crystallize or "Oils Out"
Scenario: You have isolated your product via chromatography and it appears clean by TLC. However, upon attempting recrystallization, it either remains in solution or separates as an oil.
Probable Cause & Identification:
This is a classic sign that small amounts of impurities are present, which inhibit the formation of a crystal lattice. Even if not readily visible on TLC, these impurities can have a significant impact[4]. The "oiling out" phenomenon occurs when the solution becomes supersaturated before reaching the optimal temperature for crystallization, often due to cooling too quickly or using a solvent in which the product is too soluble[2].
Solution Workflow:
-
Systematic Solvent Screening: The choice of solvent is critical for successful recrystallization[2].
-
Ideal Solvent Properties: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.
-
Screening Protocol: In small test tubes, test the solubility of a few milligrams of your product in a range of solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene).
-
Co-solvent Systems: If a single solvent is not effective, a co-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can be used. Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. For pyrimidine derivatives that are soluble in DMF or DMSO, diffusion crystallization using a miscible anti-solvent like dichloromethane or ethyl acetate can be effective.
-
-
Inducing Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of my this compound coupling reaction?
A1: A standard starting point for many pyrimidine derivatives is a mixture of ethyl acetate and hexanes[5][7]. Begin with a 1:4 or 1:3 ratio of ethyl acetate to hexanes. This should place your starting material (this compound) at a relatively low Rf, and the coupled product at a higher Rf. For more polar compounds, you may need to increase the polarity, for example, by using a small percentage of methanol in dichloromethane[6].
Q2: My desired product seems to be unstable on the silica gel column, leading to low recovery. What can I do?
A2: Low recovery can be due to irreversible adsorption or degradation on the acidic silica gel[4].
-
Deactivate the Silica: Add 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica.
-
Switch to a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel.
-
Run the Column Quickly: A faster elution (flash chromatography) minimizes the contact time between your compound and the stationary phase.
Q3: How can I remove residual palladium catalyst from my product?
A3: Palladium residues can often be removed during the workup and chromatography.
-
Filtration: After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering it through a pad of Celite® can remove precipitated palladium black.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help to scavenge soluble palladium species.
-
Chromatography: Most residual palladium complexes will adhere strongly to silica gel and remain at the baseline during column chromatography.
Q4: Can the 4-methoxy group be cleaved during the reaction or purification?
A4: Yes, while generally stable, the 4-methoxy group on the pyrimidine ring can be susceptible to hydrolysis under certain conditions. Strong acidic conditions during workup or prolonged exposure to acidic silica gel can lead to the formation of the corresponding pyrimidin-4-one byproduct[4]. It is advisable to use neutral or slightly basic conditions during workup and to consider deactivating your silica gel if you suspect on-column hydrolysis.
Data & Protocols
Table 1: Typical TLC Rf Values for a Suzuki Coupling Reaction
This table provides representative Rf values for a hypothetical Suzuki coupling of this compound with p-tolylboronic acid to yield 2-(p-tolyl)-4-methoxypyrimidine. These values are illustrative and will vary based on the specific aryl group and exact TLC conditions.
| Compound | Structure | Typical Rf (20% EtOAc/Hexanes on Silica Gel) |
| Product: 2-(p-tolyl)-4-methoxypyrimidine | 0.45 - 0.55 | |
| Starting Material: this compound | 0.25 - 0.35 | |
| Byproduct: 4,4'-Dimethylbiphenyl (Homocoupled Boronic Acid) | 0.60 - 0.70 | |
| Byproduct: 4-Methoxypyrimidine (Dehalogenated) | 0.15 - 0.25 |
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of a 2-aryl-4-methoxypyrimidine derivative.
-
Preparation of the Crude Sample: After the aqueous workup, concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.
-
Slurry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the weight of the crude material) by dissolving the product in a minimal amount of a suitable solvent (e.g., dichloromethane), adding the silica, and then removing the solvent under reduced pressure.
-
Column Packing: Dry pack a column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) to first remove any non-polar byproducts like homocoupled biaryls.
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute your desired product.
-
Collect fractions and monitor by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Diagram 1: Purification Workflow
Caption: General experimental workflow for the purification of pyrimidine coupling products.
Diagram 2: Key Chemical Structures in Purification
Caption: Relative polarities of the target product and common byproducts.
References
- BenchChem. (2025).
- Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion.
- BenchChem. (2025).
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry, University of Rochester.
- Chemistry LibreTexts. (2022).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- LeapChem. (n.d.). This compound丨CAS 262353-35-5. LeapChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.
- El-Gohary, A. R., & Al-Amshany, Z. M. (2013).
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
- Perjesi, P., & Földesi, A. (1991). Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. Chemical Papers.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Tilley, J. W., & Levit, A. (1979). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Journal of Heterocyclic Chemistry.
- Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
- Avinash, M. B., et al. (2014). 4-p-tolyl-nicotinonitrile: synthesis, crystal structure, DFT and photophysical studies. PubMed.
- Krchnak, V., & Stankova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Sigma-Aldrich. (n.d.). Silica gel 60 (0.040-0.063 mm)
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-Iodo-4-methoxypyrimidine Reactions
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-iodo-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its successful functionalization through palladium-catalyzed cross-coupling reactions is often pivotal in the synthesis of complex target molecules.[1] A critical parameter governing the efficiency, yield, and purity of these reactions is the catalyst loading. This guide will provide a comprehensive overview of how to optimize this crucial variable for various common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this compound include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a diverse range of derivatives.[2]
Q2: How does catalyst loading impact the yield and purity of my this compound coupling reaction?
A2: Catalyst loading is a critical parameter that can significantly affect both the yield and purity of your product.[2]
-
Too Low Loading: Insufficient catalyst may lead to incomplete conversion and low yields.[2]
-
Too High Loading: While it may drive the reaction to completion, excessive catalyst can lead to the formation of side products through undesired catalytic cycles. It also increases the cost of the reaction and the burden of removing residual palladium from the final product, a critical consideration in pharmaceutical development.[2][3]
Q3: What are typical catalyst loading ranges for different coupling reactions with this compound?
A3: While the optimal catalyst loading is substrate and reaction-specific, the following table provides general ranges for preliminary experiments. It is always recommended to screen a range of catalyst loadings to find the optimal conditions for your specific transformation.[2][4]
| Coupling Reaction | Typical Palladium Source | Typical Ligand | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | SPhos, XPhos, PPh₃, dppf | 0.5 - 5 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | 1 - 5 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 1 - 10 |
Q4: What are common side reactions to be aware of when working with this compound?
A4: Common side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organometallic reagent (in Suzuki-Miyaura) or two molecules of the alkyne (in Sonogashira, known as Glaser coupling).[2] This is often exacerbated by the presence of oxygen.
-
Dehalogenation: Replacement of the iodo group with a hydrogen atom. This can be promoted by certain bases and solvents.
-
Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be protonated and lose its boron group, rendering it inactive for cross-coupling.[5]
Q5: How can I monitor the progress of my this compound reaction?
A5: The choice of analytical technique depends on your specific reaction and available equipment.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring of the disappearance of starting materials and the appearance of products.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[6]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and be used for in-situ reaction monitoring.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am seeing very low or no conversion of my this compound. What are the potential catalyst-related causes and how can I address them?
A: Low or no yield is a common issue that can often be traced back to the catalytic system. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst:
-
Cause: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture, leading to oxidation and deactivation.[7] Older palladium sources may also have reduced activity.
-
Solution:
-
Use a freshly opened or properly stored catalyst.
-
Consider using a pre-catalyst (e.g., a palladacycle) for more reliable generation of the active Pd(0) species.[8]
-
Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[7] Degas all solvents and reagents thoroughly.[7]
-
-
-
Inappropriate Ligand:
-
Cause: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For an electron-rich heterocycle like this compound, the choice of ligand is critical.
-
Solution:
-
-
Insufficient Catalyst Loading:
-
Cause: The catalyst loading may be too low for the reaction to proceed at a reasonable rate, especially if there are impurities that can act as catalyst poisons.
-
Solution:
-
Systematically increase the catalyst loading (e.g., from 1 mol% to 3 mol% and then to 5 mol%).[8] Monitor the reaction progress at each loading to find the optimal concentration.
-
-
-
Catalyst Deactivation (Poisoning):
-
Cause: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for poisoning palladium catalysts.[12] The iodide leaving group itself can sometimes inhibit the catalyst at high concentrations.[13]
-
Solution:
-
Ensure all starting materials, including the this compound, coupling partner, and base, are of high purity.[7]
-
Use anhydrous, degassed solvents.
-
-
Caption: A general experimental workflow for optimizing catalyst loading in cross-coupling reactions.
Understanding Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. [9]Understanding the potential deactivation mechanisms is crucial for troubleshooting and optimizing your reactions.
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the catalytic cycle. [14]Sulfur and other soft Lewis bases are common poisons for palladium catalysts. [12]* Fouling: This involves the deposition of materials, such as carbonaceous deposits (coke), onto the catalyst surface, which physically blocks the active sites. [14]* Sintering: At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger, less active particles. [14]* Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of active sites on the heterogeneous catalyst. [14] By using high-purity reagents, maintaining a strictly inert atmosphere, and optimizing the reaction temperature, the risk of catalyst deactivation can be minimized.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
Advances in Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Mechanisms of catalyst deactivation. ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
-
Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
-
Reagents and conditions employed in the Heck coupling reaction. ResearchGate. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. Available at: [Link]
-
What is the best procedure for Sonogashira coupling?. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. briefs.techconnect.org [briefs.techconnect.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-Iodo-4-methoxypyrimidine in Reaction Media
Welcome to the technical support center for 2-Iodo-4-methoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this key building block in their synthetic workflows. We understand that achieving complete dissolution of starting materials is critical for reaction success, reproducibility, and yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome solubility challenges encountered with this compound.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting its solubility.
| Property | Value | Source(s) |
| CAS Number | 262353-35-5 | [1][2][3] |
| Molecular Formula | C₅H₅IN₂O | [1][3] |
| Molecular Weight | 236.01 g/mol | [1][3] |
| Appearance | White to off-white or light yellow solid | [4] |
| Storage | 2-8°C, keep in dark place, inert atmosphere | [1][3] |
| Key Reactivity | The iodine substituent is highly reactive in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] |
Troubleshooting Guide: Addressing Common Solubility Issues
This section directly addresses the most common solubility problems encountered during experimental setup in a question-and-answer format.
Question 1: My this compound is not dissolving in my reaction solvent at room temperature. What are my options?
Answer: Incomplete dissolution at the start of a reaction can lead to inconsistent results and lower yields. It is a common issue, particularly with crystalline heterocyclic compounds. The underlying cause is that the energy of the solvent-solute interactions is insufficient to overcome the crystal lattice energy of the solid. Here is a systematic approach to solve this issue:
-
Confirm Solvent Choice: The first step is to ensure your chosen solvent is appropriate. While quantitative solubility data is sparse, its compatibility with common organic solvents is known.[4] For palladium-catalyzed cross-coupling, solvents like 1,4-dioxane, toluene, DMF, and THF are typical starting points. The pyrimidine core imparts some polarity, meaning purely nonpolar solvents like hexane are unlikely to be effective.
-
Apply Gentle Heating: Increasing the temperature is the most common and effective method to increase solubility.[5] The added thermal energy helps break down the crystal lattice, allowing the solvent to solvate the individual molecules.
-
Action: Warm the mixture to 40-60 °C with stirring. Many cross-coupling reactions are run at elevated temperatures (80-120 °C), so the compound will likely dissolve as the reaction is heated to its target temperature.
-
Causality: Heat provides the activation energy needed to disrupt the intermolecular forces holding the solid together, transitioning it into the solution phase.
-
-
Introduce a Co-Solvent: If heating alone is insufficient or undesirable at lower temperatures, the use of a co-solvent is a powerful technique.[6][7] This involves adding a small amount of a miscible solvent with different properties to the primary solvent.
-
Action: If your primary solvent is moderately polar (e.g., THF, Dioxane), add a more polar, aprotic co-solvent like DMF, NMP, or DMA in a 5-20% v/v ratio.
-
Causality: A co-solvent system can disrupt the solvent's self-association and create a new solvent environment with a polarity better suited to the solute.[7] For this compound, a polar aprotic co-solvent can effectively solvate the polar pyrimidine ring, while the bulk solvent handles the less polar aspects of the reaction components.
-
-
Utilize Sonication: Mechanical energy can also aid dissolution.
-
Action: Place the reaction flask in an ultrasonic bath for 5-15 minutes.
-
Causality: Sonication creates micro-cavitations that break apart agglomerates of the solid, increasing the surface area available for the solvent to act upon, thereby accelerating the rate of dissolution.[8]
-
Question 2: I need to heat my reaction to 100 °C for solubility. Is this compound thermally stable?
Answer: this compound is generally a stable solid, allowing for easy handling and storage.[4] However, like many halogenated heterocycles, prolonged exposure to very high temperatures in solution, especially in the presence of nucleophiles or bases, could potentially lead to degradation or side reactions.
-
Recommendation: The compound is stable enough for typical cross-coupling reaction conditions, which often require heating. Before committing to a large-scale reaction, it is prudent to run a small-scale stability test.
-
Self-Validating Check: Dissolve a small amount of this compound in your proposed solvent system with all non-catalytic reagents (e.g., base). Heat it to the target temperature for 1-2 hours. Then, cool the mixture and analyze a sample by TLC or LC-MS to check for the appearance of new spots or peaks, which would indicate degradation.
Question 3: Which co-solvents are most effective and compatible with palladium-catalyzed cross-coupling reactions?
Answer: The choice of co-solvent is critical as it must not interfere with the catalytic cycle. Fortunately, many of the best solubilizing agents are also excellent solvents for cross-coupling.
| Primary Solvent | Recommended Co-Solvent(s) | Typical Ratio (v/v) | Rationale & Compatibility |
| 1,4-Dioxane | DMF, NMP | 10:1 to 5:1 | Dioxane is a standard for Suzuki couplings. DMF/NMP increases polarity to dissolve the substrate and inorganic bases. Both are well-tolerated by Pd catalysts. |
| Toluene | DMF, DMAc, Acetonitrile | 10:1 to 4:1 | Toluene is a non-coordinating solvent useful for many couplings. The polar aprotic co-solvents aid solubility. Acetonitrile can also be effective but may coordinate to the metal center in some cases. |
| THF | DMF, NMP | 10:1 to 5:1 | THF is a good starting point but has a low boiling point. Adding a higher-boiling polar co-solvent can improve solubility and allow for higher reaction temperatures. |
| Acetonitrile | Water, DMF | 3:1 to 5:1 | Often used in Suzuki couplings with aqueous base. Adding a small amount of DMF can further boost solubility if needed. |
Frequently Asked Questions (FAQs)
FAQ 1: What are the best "first-choice" solvents for reactions involving this compound?
For most applications, especially palladium-catalyzed cross-couplings, 1,4-dioxane and DMF are excellent starting points due to their balance of polarity, high boiling points, and proven track record in these reaction types.
FAQ 2: How does the solvent choice impact my cross-coupling reaction beyond just solubility?
The solvent can profoundly influence the reaction by:
-
Stabilizing the Catalyst: Polar, coordinating solvents can stabilize the active palladium species, preventing catalyst decomposition.
-
Influencing Reaction Rate: The solvent can affect the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Solubilizing Other Reagents: The solvent system must also dissolve the base (e.g., K₂CO₃, Cs₂CO₃) and the coupling partner to ensure a homogeneous reaction environment.
FAQ 3: Can I prepare a stock solution of this compound?
Yes, preparing a stock solution can be convenient for screening multiple reactions.
-
Recommended Solvents: DMF or NMP are good choices for preparing a concentrated stock solution.
-
Stability: While the compound is stable, it is best practice to store the solution under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C and use it within a few days.[1] Before use, allow the solution to warm to room temperature and check for any precipitation.
Visual & Methodological Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines the logical progression for addressing solubility challenges in your experiment.
Caption: Decision tree for troubleshooting solubility.
Experimental Protocols
Protocol 1: Rapid Solvent Screening
This protocol allows for a quick, small-scale assessment of suitable solvents.
Objective: To qualitatively determine the best solvent or co-solvent system for your reaction.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Dioxane, Toluene, DMF, THF, Acetonitrile)
-
4 mL glass vials with caps
-
Magnetic stir plate and stir bars
-
Analytical balance
Procedure:
-
Add ~10 mg of this compound to each of 3-4 labeled vials.
-
To each vial, add 1 mL of a different candidate solvent.
-
Add a small stir bar and stir vigorously at room temperature for 15 minutes.
-
Observe and record which solvents achieve complete dissolution.
-
For vials with undissolved solid, gently warm to 50 °C for 15 minutes. Record any changes.
-
If solids persist, add a co-solvent (e.g., 0.2 mL of DMF) to the vial, stir, and observe.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
For processes requiring precise concentration data, this gravimetric method provides accurate quantitative solubility.[9]
Objective: To determine the concentration (e.g., in mg/mL) of a saturated solution of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Sealed vials
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe and 0.22 µm syringe filter (ensure filter is compatible with your solvent)
-
Pre-weighed collection flask
Procedure:
-
Saturation: Add an excess of this compound to a vial containing a known volume of the solvent (e.g., 50-100 mg in 2 mL). An excess of solid must remain to ensure the solution is saturated.
-
Equilibration: Seal the vial and place it in the shaker bath at the desired temperature (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached.
-
Filtration: After 24 hours, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe and pass it through the 0.22 µm filter directly into the pre-weighed collection flask. This step is critical to remove all particulate matter.
-
Evaporation: Remove the solvent from the collection flask under reduced pressure (e.g., using a rotary evaporator) or by gentle heating under a stream of nitrogen until a constant weight is achieved.
-
Calculation: Weigh the flask containing the solid residue. The mass of the dissolved compound is the final weight minus the initial weight of the empty flask.
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of sample withdrawn in mL)
-
References
-
2-Amino-4-iodo-6-methoxypyrimidine | C5H6IN3O | CID 13824465 . PubChem. [Link]
-
Advances in Solubility Enhancement Techniques . International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]
-
VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW . International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? . World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
This compound | 262353-35-5 . J&K Scientific LLC. [Link]
-
Various techniques for solubility enhancement: An overview . The Pharma Innovation. [Link]
-
Pyrimidine | C4H4N2 | CID 9260 . PubChem. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents . MedCrave online. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines . Synfacts. [Link]
-
2-Iodo-4,6-dimethylpyrimidine . National Center for Biotechnology Information. [Link]
-
Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles . National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | 262353-35-5 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 262353-35-5|this compound|BLD Pharm [bldpharm.com]
- 4. leapchem.com [leapchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. ijrpns.com [ijrpns.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing homocoupling of boronic acids with 2-Iodo-4-methoxypyrimidine
An essential resource for researchers engaged in Suzuki-Miyaura cross-coupling reactions, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing boronic acid homocoupling when using 2-Iodo-4-methoxypyrimidine. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical protocols necessary to suppress this yield-reducing side reaction and ensure the successful synthesis of your target molecules.
Understanding the Challenge: Cross-Coupling vs. Homocoupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, its success hinges on favoring the desired cross-coupling pathway between this compound and the organoboron reagent over the undesired homocoupling of two boronic acid molecules. This homocoupling side reaction consumes your valuable boronic acid, reduces the yield of the desired product, and introduces a biaryl impurity that can be challenging to separate during purification.[1][2]
The primary culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in promoting the homocoupling pathway.[3][4] Similarly, starting with a Pd(II) salt requires an in situ reduction to Pd(0), a process that can itself be mediated by the homocoupling of the boronic acid.[2]
The following diagram illustrates the competition between the productive catalytic cycle and the main off-cycle pathway leading to homocoupling.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (high-purity argon or nitrogen).
-
Solvent Addition: Add the required volume of degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe through the septum. The solvents should be degassed beforehand by sparging with argon for at least 30 minutes.
-
Mixture Degassing: With gentle stirring, bubble argon through the reaction mixture using a long needle that reaches below the surface of the liquid for 15-20 minutes. This step is critical to remove any final traces of oxygen. [4]5. Catalyst Addition: While maintaining a positive pressure of argon, briefly remove the septum and add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) to the flask. Reseal the flask immediately.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe under an inert atmosphere) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Tye, J. W., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tye, J. W., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis. Royal Society of Chemistry.
- Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF on ResearchGate.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- BenchChem. (2025). Preventing homocoupling in Suzuki reactions with 2-Iodoanisole.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 5-Methoxy-2-methylthiopyrimidine Derivatives.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Zhang, S., & Zhang, W. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF on ResearchGate.
Sources
Technical Support Center: Buchwald-Hartwig Amination of 2-Iodo-4-methoxypyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination, with a specialized focus on the coupling of amines with 2-iodo-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of the base in this transformation. We will move beyond simple protocols to explain the chemical reasoning behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Buchwald-Hartwig amination?
The base is a critical component of the catalytic cycle and serves several key functions. Its primary role is to facilitate the formation of the palladium-amido complex, which is a key intermediate.[1] After the initial oxidative addition of the this compound to the Pd(0) catalyst, the amine coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine to form a more nucleophilic palladium-amido species.[2][3] This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the Pd(0) catalyst.[1]
Q2: Why is the choice of base particularly important for a substrate like this compound?
This compound is an electron-deficient heteroaryl halide. Substrates of this nature present unique challenges:
-
Base Sensitivity: Electron-deficient rings, like pyrimidine, can be susceptible to decomposition or side reactions in the presence of very strong bases.[4] For instance, a strong alkoxide base could potentially deprotonate the ring, leading to undesired pathways.[4]
-
Catalyst Inhibition: The pyrimidine nitrogen is basic and can coordinate to the palladium center. This can sometimes compete with the desired ligand or amine, potentially slowing down or inhibiting the reaction. The choice of bidentate ligands can often mitigate this issue by being less prone to displacement.[5]
Therefore, the base must be strong enough to facilitate the catalytic cycle efficiently but not so strong that it degrades the starting material or product.
Q3: What are the main classes of bases used, and what are their general pros and cons?
The bases for Buchwald-Hartwig amination can be broadly categorized into strong, non-nucleophilic bases and weaker inorganic bases.
| Base Type | Examples | pKaH (approx.) | Advantages | Disadvantages |
| Strong Bases | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS) | 19 (for t-BuOH) | Permit high reaction rates and low catalyst loadings.[2] | Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups).[2] Can cause decomposition of sensitive substrates.[4] |
| Weaker Inorganic Bases | Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) | 10 | Excellent functional group tolerance.[2][3][6] Safer and easier to handle. | Often require higher temperatures or catalyst loadings.[2][3] Can suffer from poor solubility, leading to reproducibility issues.[7] |
| Soluble Organic Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~12 (in MeCN) | Creates a homogeneous reaction mixture, improving kinetics and scalability.[6][8] | Often less effective; the energy barrier for a neutral base to deprotonate the Pd-amine complex can be very high.[9][10][11] |
Q4: How does solvent choice influence the effectiveness of the base?
The solvent plays a crucial role in dictating how the base functions.
-
In nonpolar solvents (e.g., Toluene): These solvents resist the formation of separated charges. Therefore, an anionic base (like NaOtBu or Cs₂CO₃) is generally required to efficiently deprotonate the neutral palladium-amine complex.[9][10][11] Neutral organic bases like DBU are often ineffective in these systems because the deprotonation step would create a charge-separated state, which is energetically unfavorable.[9][10]
-
In polar aprotic solvents (e.g., DMF, Dioxane): In more polar solvents, the dissociation of the halide (iodide) from the palladium center becomes more feasible. However, this can also lead to the base coordinating too strongly with the palladium, forming a stable "resting state" that can slow down the catalytic cycle.[9][10]
Poor solubility of any reaction component, especially the base, is a frequent and often underestimated cause of reaction failure.[3]
Troubleshooting Guide: Effect of Base
This section addresses specific issues you may encounter during the amination of this compound.
Issue 1: Low or no conversion of this compound.
Q: My reaction isn't working. I see only starting material. Could the base be the problem?
A: Absolutely. This is one of the most common failure modes related to the base. Consider the following possibilities:
-
The Base is Too Weak: If you are using a weak base like K₂CO₃ with a less acidic amine, it may not be strong enough to efficiently deprotonate the palladium-amine complex. This can stall the catalytic cycle.
-
The Base is Insoluble: Many inorganic bases like K₃PO₄ have very poor solubility in common organic solvents like toluene or dioxane.[7] If the base is not accessible to the catalyst in solution, the reaction cannot proceed. The rate of agitation can be critical, as dense inorganic bases will simply settle at the bottom of the vessel.[6]
-
Solution:
-
Increase stirring speed to ensure maximum suspension.
-
Consider switching to a more soluble base (e.g., Cs₂CO₃).
-
Change or add a co-solvent that improves the solubility of the reaction components.
-
-
-
The Base is Too Strong (Substrate Decomposition): While less likely to cause zero conversion, an overly aggressive base like NaOtBu can decompose your electron-deficient pyrimidine starting material, especially at elevated temperatures.[4] This would lead to a poor mass balance and low yield of the desired product.
-
Solution: Screen weaker bases such as Cs₂CO₃ or K₃PO₄. Monitor the reaction by LC-MS to check for the disappearance of starting material without the appearance of the product, which suggests decomposition.
-
Experimental Workflow: Base Screening Protocol
This protocol outlines a systematic approach to optimizing the base for your reaction.
Caption: A parallel workflow for efficiently screening different bases.
Issue 2: Significant side product formation, especially hydrodehalogenation.
Q: My reaction is consuming the starting material, but I'm getting a lot of 4-methoxypyrimidine instead of my desired product. What's happening?
A: You are observing hydrodehalogenation, a common side reaction where the iodine is replaced by a hydrogen atom. This can compete with the desired C-N bond formation.[13] One major pathway for this is β-hydride elimination from a palladium-amido intermediate, which competes with the productive reductive elimination step.[1]
While the ligand has a major influence here, the base can play a role. The nature of the base can influence the kinetics and equilibrium of the various steps in the catalytic cycle.[14]
-
Solution:
-
Re-evaluate the Base/Solvent System: The choice of base can influence the rate-determining step of the reaction. Sometimes, simply switching from a strong alkoxide base to a carbonate or phosphate can alter the relative rates of productive amination versus side reactions.
-
Ensure Anhydrous Conditions: Water can sometimes be a proton source for hydrodehalogenation. Ensure your solvent and reagents are dry.
-
Optimize Ligand: This side reaction is often more dependent on the ligand than the base. Bulky, electron-rich phosphine ligands are designed to promote reductive elimination over β-hydride elimination. If you are not using a modern, specialized ligand (like XPhos, RuPhos, or a Josiphos-type ligand), switching to one is highly recommended.[3][5]
-
Issue 3: The reaction starts but then stalls after partial conversion.
Q: My reaction proceeds to about 40% conversion and then stops completely, even after extended time or heating. Why?
A: A stalled reaction is often a sign of catalyst deactivation or a physical limitation of the system.
-
Iodide Inhibition: The iodide anion (I⁻) generated during the reaction can be a catalyst poison. It can form inactive palladium-iodide bridged dimers, taking the catalyst out of the cycle.[2][6] This problem can be more pronounced in nonpolar solvents like toluene where the resulting inorganic salt (e.g., CsI) is poorly soluble.[2]
-
Solution: While difficult to prevent entirely, changing the solvent to one that better solvates salts, or ensuring the ligand is robust enough to prevent dimer formation, can help.
-
-
Poor Base Reactivity/Solubility: This is a very common cause. The reaction proceeds until the small amount of dissolved or surface-accessible base is consumed. The remainder of the base is physically inaccessible, effectively stopping the reaction.
-
Solution: As mentioned before, increase agitation, switch to a more soluble base, or try a different solvent system. Sometimes using a combination of an organic base with an inorganic salt (e.g., DBU + NaTFA) can create a more effective homogeneous system.[9]
-
Catalytic Cycle and the Role of the Base
The following diagram illustrates the consensus mechanism for the Buchwald-Hartwig amination and highlights the critical deprotonation step.
Caption: The catalytic cycle, showing the base-mediated deprotonation.
References
-
Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(24), 7972-7984. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available at: [Link]
-
Fors, B. P., Do, Q., & Buchwald, S. L. (2010). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 132(44), 15914-15917. Available at: [Link]
-
Wang, Z., et al. (2025). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Available at: [Link]
-
Varghese, R., & Cazin, C. S. J. (2008). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Organic Letters, 10(18), 4109-4112. Available at: [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721-4725. Available at: [Link]
-
Vaddula, B. R., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 86(1), 101-110. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Available at: [Link]
-
University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for High Yield with 2-Iodo-4-methoxypyrimidine
Welcome to the dedicated technical support center for optimizing reactions involving 2-Iodo-4-methoxypyrimidine. This guide is structured to provide researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs). Our focus is to empower you with the scientific rationale behind experimental choices, enabling you to maximize your reaction yields through precise temperature control.
Introduction: The Critical Role of Temperature
This compound is a versatile building block in medicinal chemistry, prized for its reactive iodine substituent that readily participates in various palladium-catalyzed cross-coupling reactions.[1] However, the success of these transformations—achieving high yield and purity—is intrinsically linked to the reaction temperature. Temperature is not merely a parameter to be set; it is a critical lever that influences reaction kinetics, catalyst stability, and the propensity for side reactions. This guide will dissect the nuances of temperature optimization for the most common applications of this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
A1: this compound is a solid that is stable at room temperature and should be stored in a dark, inert atmosphere at 2-8°C.[2] While generally stable, prolonged exposure to high temperatures, especially in the presence of catalysts and bases, can lead to decomposition or side reactions. The C-I bond is the most labile site for both desired reactivity and potential degradation pathways.
Q2: How does the methoxy group on the pyrimidine ring influence reaction conditions?
A2: The 4-methoxy group is an electron-donating group, which increases the electron density of the pyrimidine ring. This electronic enrichment can enhance the rate of oxidative addition of the C-I bond to the palladium(0) catalyst, a crucial step in many cross-coupling reactions. However, it's important to note that the pyrimidine nitrogen atoms can act as ligands and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Careful selection of ligands and reaction temperature is necessary to mitigate this effect.
Q3: Can microwave heating be used for reactions with this compound?
A3: Yes, microwave irradiation is an effective technique for accelerating reactions involving this compound. It allows for rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[3][4] For instance, Buchwald-Hartwig aminations that might take hours under conventional heating can often be completed in minutes.[3][5] However, direct translation of reaction temperatures from conventional to microwave heating is not always straightforward, and re-optimization is typically necessary.
Troubleshooting Guide: Low Yield and Side Product Formation
This section addresses common issues encountered during cross-coupling reactions with this compound, with a focus on temperature-related solutions.
Scenario 1: Low or No Conversion of Starting Material
Q4: I am seeing very little or no consumption of my this compound in a Suzuki-Miyaura coupling, even after several hours. What temperature adjustments should I consider?
A4: Low conversion in a Suzuki-Miyaura coupling with an iodo-pyrimidine, which is generally a reactive substrate, often points to issues with catalyst activation or stability.
-
Initial Temperature Too Low: While many Suzuki reactions proceed at 80-100°C, some catalyst systems require a higher thermal threshold to become fully active.
-
Troubleshooting Step: Gradually increase the reaction temperature in 10°C increments, from your initial setpoint up to around 120°C. Monitor the reaction progress by TLC or LC-MS at each new temperature.
-
-
Catalyst Deactivation: The pyrimidine nitrogen can poison the palladium catalyst. While bulky, electron-rich ligands are the primary solution, temperature can play a role.
-
Troubleshooting Step: If you suspect catalyst deactivation over time, consider if the temperature is too high, leading to thermal decomposition of the catalyst-ligand complex. In some cases, a slightly lower temperature (e.g., 80-90°C) for a longer duration may preserve the catalyst's activity.
-
Scenario 2: Significant Formation of Side Products
Q5: My Sonogashira coupling with this compound is producing a significant amount of homocoupled alkyne (Glaser coupling). How can temperature be used to minimize this?
A5: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. Temperature can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Temperature Too High: Elevated temperatures can accelerate the rate of Glaser coupling.
-
Troubleshooting Step: Sonogashira reactions can often be run at or slightly above room temperature.[6] If you are running the reaction at a higher temperature (e.g., > 60°C), try reducing it to a range of 25-40°C. This will slow down the homocoupling side reaction more significantly than the desired palladium-catalyzed cross-coupling.
-
Q6: In my Buchwald-Hartwig amination, I am observing dehalogenation of my this compound, resulting in 4-methoxypyrimidine as a byproduct. What is the role of temperature here?
A6: Dehalogenation (replacement of the iodine with a hydrogen atom) can occur through various pathways, including hydrodehalogenation from trace water or other proton sources, or as a competing pathway in the catalytic cycle.
-
Excessive Temperature: Higher temperatures can promote catalyst decomposition and other side reactions, including dehalogenation.
-
Troubleshooting Step: If your primary product formation is reasonably fast, try reducing the reaction temperature. For many Buchwald-Hartwig aminations, a temperature of 80°C provides a good balance between reaction rate and minimizing side reactions.[7] If using microwave heating, a temperature of 130-150°C is a common starting point, but if dehalogenation is observed, a reduction in temperature is warranted.[3]
-
Experimental Protocols & Data
Optimized Temperature Ranges for Common Cross-Coupling Reactions
The following table summarizes recommended starting temperatures for optimizing reactions with this compound. It is crucial to note that the optimal temperature is dependent on the specific catalyst, ligand, base, and solvent system employed.
| Reaction Type | Coupling Partner | Recommended Starting Temperature (Conventional Heating) | Recommended Starting Temperature (Microwave Heating) | Potential Issues at Non-Optimal Temperatures |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 80 - 100 °C | 100 - 120 °C | Too Low: Low conversion. Too High: Catalyst decomposition, dehalogenation, formation of biphenyl side products. |
| Sonogashira | Terminal Alkyne | 25 - 60 °C | 70 - 90 °C | Too Low: Sluggish reaction. Too High: Increased alkyne homocoupling (Glaser coupling), potential for substrate/product decomposition. |
| Buchwald-Hartwig | Amine | 80 - 110 °C | 130 - 150 °C | Too Low: Incomplete reaction. Too High: Dehalogenation, catalyst decomposition, potential for side reactions with sensitive functional groups. |
General Protocol for a Temperature Optimization Study
This protocol outlines a systematic approach to finding the optimal temperature for your reaction.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), base (2.0-3.0 equiv.), and the chosen palladium catalyst/ligand system in the selected anhydrous, degassed solvent.
-
Temperature Gradient: Set each reaction to a different temperature. For example, for a Suzuki coupling, you might set up reactions at 80°C, 90°C, 100°C, and 110°C.
-
Monitoring: At regular intervals (e.g., 1h, 2h, 4h, and overnight), take a small aliquot from each reaction mixture.
-
Analysis: Quench the aliquots and analyze by LC-MS or GC-MS to determine the ratio of starting material, desired product, and any major side products.
-
Evaluation: Identify the temperature that provides the highest conversion to the desired product with the minimal formation of side products within a reasonable timeframe.
Visualizing the Workflow
Temperature Optimization Workflow
The following diagram illustrates the logical flow for troubleshooting temperature-related issues in your cross-coupling reactions.
Caption: A logical workflow for temperature optimization.
Relationship Between Temperature and Reaction Outcomes
This diagram illustrates the general relationship between temperature and common outcomes in cross-coupling reactions.
Caption: The influence of temperature on reaction parameters.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 2-Iodo-4-methoxypyrimidine
Welcome to the technical support center for 2-Iodo-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing in-depth, field-proven insights in a direct question-and-answer format.
I. General Considerations & FAQs for this compound
Before diving into specific reaction types, let's address some overarching questions regarding the handling and reactivity of this compound.
Q1: What are the key reactivity features of this compound?
The reactivity of this compound is primarily dictated by two features: the carbon-iodine bond at the C2 position and the electron-donating methoxy group at the C4 position. The C-I bond is the most labile among halogens, making it highly susceptible to oxidative addition by palladium catalysts, which is often the rate-determining step in cross-coupling reactions. The methoxy group, being electron-donating, can influence the electronic properties of the pyrimidine ring.[1]
Q2: How stable is this compound?
This compound is a solid that should be stored in a dark place, under an inert atmosphere, and at refrigerated temperatures (2-8°C) to ensure its stability.[2] Like many iodo-heterocycles, it can be sensitive to light and prolonged exposure to air and moisture, which may lead to gradual decomposition. For best results, use fresh or properly stored material.
Q3: Can the pyrimidine nitrogen atoms interfere with my reaction?
Yes, the lone pairs on the pyrimidine nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or poisoning, a common issue with nitrogen-containing heterocycles.[3][4] The choice of a suitable ligand is crucial to mitigate this effect and maintain a catalytically active species.
II. Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, reactions with this compound can sometimes be challenging.
Q&A: Suzuki-Miyaura Coupling Issues
Q4: My Suzuki coupling is not proceeding. I'm only recovering starting materials. What are the likely causes?
Several factors could be at play:
-
Inactive Catalyst: The palladium catalyst may be inactive or poisoned. The pyrimidine nitrogens can inhibit the catalyst.
-
Solution: Switch to a more robust catalyst system. For pyrimidine substrates, pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional catalysts like Pd(PPh₃)₄.[5]
-
-
Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines, which are generally less reactive.
-
Solution: Use fresh, high-quality boronic acid. If in doubt, you can try recrystallizing the boronic acid or using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.
-
-
Inadequate Base: The choice and quality of the base are critical.
-
Solution: Ensure your base is anhydrous and of high purity. For challenging couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃.[6]
-
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst.
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7]
-
Q5: I'm observing a low yield and the formation of byproducts. What are they and how can I minimize them?
Common byproducts in Suzuki couplings include:
-
Homocoupling of Boronic Acid: This is often due to the presence of oxygen.
-
Solution: Rigorous degassing is essential.[5]
-
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent.
-
Solution: Use anhydrous solvents and consider a less protic solvent system.
-
-
Dehalogenation: The iodo group is replaced by a hydrogen atom.
-
Solution: This can be a sign of catalyst decomposition. Optimizing the ligand and temperature may help.
-
Q6: I am trying a sequential Suzuki coupling on a dihalopyrimidine. Why am I getting a mixture of products?
For dihalopyrimidines, the general order of reactivity for Suzuki coupling is C4 > C2.[8] If you are starting with a 2,4-dihalopyrimidine, the first coupling will predominantly occur at the C4 position. Achieving selective mono-arylation at the C2 position while a halogen is at C4 is challenging.
Workflow Diagram: Troubleshooting Failed Suzuki Coupling
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.
III. Troubleshooting Sonogashira Coupling Reactions
The Sonogashira coupling is a reliable method for the synthesis of alkynylpyrimidines. However, success can be elusive without careful optimization.
Q&A: Sonogashira Coupling Issues
Q7: My Sonogashira reaction is sluggish and gives a poor yield. What should I investigate?
Common culprits for failed Sonogashira couplings include:
-
Copper(I) Cocatalyst Issues: The copper(I) source (typically CuI) is crucial for the catalytic cycle.
-
Solution: Use fresh, high-quality CuI. Old or discolored CuI may be oxidized and inactive.
-
-
Amine Base Problems: The amine base (e.g., triethylamine, diisopropylethylamine) plays a dual role as a base and sometimes as a solvent.
-
Solution: Use a dry, amine base. Distilling the amine before use can be beneficial.[9]
-
-
Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, especially in the presence of oxygen.
-
Solution: Meticulous degassing of the reaction mixture is critical. Running the reaction under a positive pressure of inert gas is recommended.
-
-
Inhibition by the Pyrimidine: Similar to Suzuki coupling, the pyrimidine nitrogens can inhibit the palladium catalyst.
-
Solution: A copper-free Sonogashira protocol with a more robust palladium/ligand system can sometimes be more effective for nitrogen-containing heterocycles.
-
Q8: My reaction mixture turns black, and I get a lot of palladium black. What does this mean?
The formation of palladium black indicates catalyst decomposition, which leads to a loss of catalytic activity.[9]
-
Causes: This can be due to high reaction temperatures, the presence of oxygen, or impurities in the reagents or solvent. THF as a solvent has been anecdotally reported to sometimes promote the formation of palladium black.[9]
-
Solutions:
-
Ensure rigorous degassing.
-
Use high-purity reagents and solvents.
-
Consider a lower reaction temperature.
-
Screen alternative solvents like DMF, dioxane, or toluene.[10]
-
Switch to a more stable catalyst/ligand system.
-
Table 1: Recommended Conditions for Sonogashira Coupling with this compound
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | For more challenging substrates, consider a pre-catalyst with a bulky ligand. |
| Cocatalyst | CuI (5-10 mol%) | Use fresh, high-purity copper(I) iodide. |
| Base | Triethylamine or Diisopropylethylamine | Should be anhydrous. Can also be used as the solvent. |
| Solvent | THF, DMF, or Dioxane | Ensure the solvent is anhydrous and thoroughly degassed. |
| Temperature | Room Temperature to 60 °C | Start at a lower temperature and gradually increase if the reaction is sluggish. |
IV. Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a go-to method for C-N bond formation. When working with this compound, specific challenges can arise.
Q&A: Buchwald-Hartwig Amination Issues
Q9: I am attempting a Buchwald-Hartwig amination, but the reaction is not working. What are the key parameters to check?
For a failed Buchwald-Hartwig amination, consider the following:
-
Base Selection: This is one of the most critical parameters. Strong, non-nucleophilic bases are required.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent.[11]
-
-
Ligand Choice: The ligand is crucial for the success of the reaction.
-
Solution: Bulky, electron-rich phosphine ligands are essential. The choice of ligand often depends on the nature of the amine. For primary amines, ligands like BrettPhos can be effective. For a broader range of amines, Xantphos is a good starting point.[11]
-
-
Catalyst Inhibition: As with other cross-coupling reactions, the pyrimidine substrate can inhibit the catalyst.
-
Solution: Using a higher catalyst loading or a more robust pre-catalyst can overcome this issue.
-
-
Aryl Iodide Inhibition: While aryl iodides are generally more reactive, the iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst.[12]
-
Solution: If you suspect iodide inhibition, switching to the corresponding aryl bromide or chloride (if synthetically accessible) and adjusting the catalyst system accordingly might be an option.
-
Q10: I am getting a complex mixture of products. What are the possible side reactions?
-
Dehalogenation: Reduction of the C-I bond to a C-H bond.
-
Solution: This can be minimized by optimizing the reaction conditions, particularly the choice of ligand and base.
-
-
Reaction at the Methoxy Group: Under harsh basic conditions, nucleophilic substitution of the methoxy group is a possibility, although less likely than reaction at the iodo-substituted position.
-
Solution: Use the mildest possible reaction conditions that still afford a good yield.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand if required.
-
Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The general catalytic cycle for the Buchwald-Hartwig amination.
V. References
-
K. Anderson and S. Handy, "One-pot Double Suzuki Couplings of Dichloropyrimidines," PMC, 2010.
-
D. Chiodi and Y. Ishihara, "The role of the methoxy group in approved drugs," PubMed, 2024.[1]
-
Wikipedia, "Catalyst poisoning," Wikipedia, 2023.[3]
-
J. Wencel-Delord, T. Dröge, F. Liu, and F. Glorius, "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles," PMC, 2015.[4]
-
r/Chempros, "Diagnosing issues with a failed Suzuki coupling?," Reddit, 2021.[13]
-
BenchChem, "Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives," BenchChem, 2025.[6]
-
r/Chempros, "Failed suzuki coupling, any suggenstions?," Reddit, 2024.[14]
-
r/Chempros, "Help needed with unreproducible Suzuki coupling," Reddit, 2023.[7]
-
H. Yamanaka, S. Ogawa, and T. Sakamoto, "OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS," LOCKSS.[15]
-
S. A. G. O. de Souza, "Impact of Cross-Coupling Reactions in Drug Discovery and Development," MDPI, 2020.[16]
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal.[12]
-
A. G. M. B. Dias, "Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?," ACS Publications, 2019.[17]
-
A. V. Chernyak, "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System," Journal of the American Chemical Society, 2002.[18]
-
Sigma-Aldrich, "this compound | 262353-35-5," Sigma-Aldrich.[2]
-
BenchChem, "Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine," BenchChem, 2025.[5]
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023.[11]
-
BenchChem, "troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole," BenchChem, 2025.[19]
-
J. B. H. J. Beilstein, "Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation," Beilstein Journals, 2016.[20]
-
P. Albers, "Poisoning and deactivation of palladium catalysts | Request PDF," ResearchGate, 2001.[21]
-
KAUST Repository, "Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol," KAUST Repository, 2014.[22]
-
D. Chiodi and Y. Ishihara, "The role of the methoxy group in approved drugs," PubMed, 2024.[1]
-
r/chemistry, "Help troubleshooting a Buchwald-Hartwig amination?," Reddit, 2018.[23]
-
BenchChem, "Troubleshooting low conversion in Sonogashira coupling with 2'-Iodo-2-(2-methoxyphenyl)acetophenone," BenchChem, 2025.[10]
-
B. H. Lipshutz, "Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides," PMC, 2023.[24]
-
B. H. Lipshutz, "Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides," PubMed, 2023.[25]
-
A. I. K. Reghu, "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?," ResearchGate, 2022.[26]
-
G. A. Kraus, "A Convenient Procedure for Sonogashira Reactions Using Propyne," Thieme, 2022.[27]
-
r/Chempros, "Struggling to make a sonogashira coupling reaction happen," Reddit, 2021.[9]
-
S. A. G. O. de Souza, "Impact of Cross-Coupling Reactions in Drug Discovery and Development," ResearchGate, 2020.[28]
-
P. van der Pyl, "Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions," PMC, 2021.[29]
-
J. C. Lee, "Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids," PubMed, 2003.[30]
-
H. Yamanaka, S. Ogawa, and T. Sakamoto, "OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS," LOCKSS.[15]
Sources
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- 27. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
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- 29. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up & Troubleshooting for 2-Iodo-4-methoxypyrimidine Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-iodo-4-methoxypyrimidine. This versatile building block is a cornerstone in medicinal chemistry, primarily due to the reactivity of its iodine substituent in various palladium-catalyzed cross-coupling reactions.[1] However, the success of these syntheses often hinges on a well-executed work-up and purification strategy.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Part 1: General Work-up and Purification Principles
This section addresses common challenges applicable to most reactions involving this compound, particularly those employing palladium catalysts.
Q1: My reaction is complete. What is the first step in any aqueous work-up involving a palladium-catalyzed reaction?
A1: The first and most crucial step is to cool the reaction mixture to room temperature. Many of these reactions are run at elevated temperatures (80-110 °C), and quenching while hot can lead to the degradation of thermally labile products or cause unwanted side reactions.[2][3]
Once cooled, the standard initial procedure involves diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and filtering it through a pad of Celite®.[4][5]
-
Expertise & Experience: The Celite plug is not just a simple filtration. It is essential for removing finely dispersed, heterogeneous palladium species (often appearing as a black precipitate, "palladium black") and inorganic salts (e.g., phosphates, carbonates) from the base.[4][6] Skipping this step can lead to severe emulsification issues during subsequent aqueous extraction and complicates purification by chromatography.
Workflow: General Aqueous Work-up for Cross-Coupling Reactions
Caption: General workflow for post-reaction work-up.
Q2: I'm struggling to remove residual palladium to meet the <10 ppm requirement for pharmaceutical intermediates. What are the best methods?
A2: Achieving very low palladium levels requires more than just a Celite filtration, as soluble palladium species may remain.[7] The choice of method depends on the nature of the palladium complex and the properties of your product.
| Method | Principle | Best For | Considerations |
| Celite Filtration | Adsorption/Filtration | Heterogeneous Pd(0) ("Pd black") and inorganic salts.[4][5] | Ineffective for soluble palladium species.[7] |
| Activated Carbon | Adsorption | Removing soluble palladium complexes, especially those with phosphine ligands.[8] | Can sometimes adsorb the product, requiring careful optimization. Perform a small-scale test first. |
| Scavenger Resins | Chelation | Highly effective for removing trace soluble palladium to low ppm levels.[9] | Can be expensive. Requires screening for the optimal resin (e.g., thiol- or phosphine-based). |
| Aqueous Washes | Extraction | Removing specific palladium salts. An aqueous lactic acid wash can be effective.[8] | Product must be stable to the wash conditions. |
| Crystallization | Precipitation | Purifying crystalline products away from soluble impurities. | Not always feasible; depends on the product's physical properties. |
Trustworthiness: To validate the removal of palladium, the most reliable method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique provides precise quantification of trace metals.
Part 2: Troubleshooting by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The electron-deficient nature of the pyrimidine ring makes this compound a highly reactive coupling partner.[10]
Q3: What is a standard work-up for a Suzuki reaction, and how do I remove boronic acid-related impurities?
A3: A typical Suzuki work-up follows the general scheme above. After Celite filtration, the organic phase is washed with water and brine.[2] However, boronic acids and their byproducts (boroxines, etc.) can be challenging to remove.
Protocol for Boronic Acid Impurity Removal:
-
After the initial aqueous work-up, concentrate the crude product.
-
Add a sufficient volume of methanol (MeOH) to dissolve the residue.
-
Concentrate the mixture to dryness using a rotary evaporator.
-
Repeat steps 2-3 two more times.
-
Expertise & Experience: This procedure works by converting the non-volatile boric acid impurities into volatile trimethyl borate, B(OMe)₃, which is removed under vacuum.[11] This is often more effective than relying solely on aqueous washes or chromatography.
Q4: My product's methoxy group appears to be hydrolyzing to a hydroxyl group during the work-up. How can I prevent this?
A4: The pyrimidine ring can be sensitive to pH, and substituents can alter this sensitivity.[12] Hydrolysis of the 4-methoxy group suggests lability under either acidic or basic conditions, which can be exacerbated by prolonged exposure or heat.
Troubleshooting Steps:
-
Avoid Strong Acids/Bases: Ensure all aqueous washes are neutral (water, brine). If an acid or base wash is necessary for other reasons, use dilute solutions (e.g., 1% HCl, 5% NaHCO₃), keep contact time minimal, and perform the wash at 0 °C.
-
Buffer the Reaction: In some cases, the choice of base during the reaction can leave a highly basic environment. A phosphate-based buffer system can sometimes provide a milder reaction medium.
-
Temperature Control: Perform all extractive steps at room temperature or below. Avoid heating during concentration if the product is thermally labile.[12]
Decision Tree: Troubleshooting Palladium Removal
Caption: Decision tree for advanced palladium removal.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides and typically employs both palladium and copper co-catalysts.[13]
Q5: How does the work-up for a Sonogashira reaction differ due to the copper co-catalyst?
A5: The presence of copper necessitates an additional step to remove copper salts, which can otherwise complicate purification.
Protocol: Sonogashira Work-up
-
Cool the reaction and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). Repeat if the aqueous layer is still colored blue (indicating copper complexation).[11]
-
Wash with water, followed by brine.
-
Dry the organic layer (e.g., Na₂SO₄), filter, and concentrate.
-
Expertise & Experience: The ammonium chloride wash is critical. Ammonia complexes with Cu(I) and Cu(II) ions, forming water-soluble complexes that are efficiently extracted into the aqueous layer.[11] A common mistake is to proceed directly to a water wash, which is far less effective at removing copper salts.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is essential for synthesizing many pharmaceutical building blocks.[3][14] It often uses strong bases like sodium tert-butoxide (NaOt-Bu) and bulky phosphine ligands.
Q6: My Buchwald-Hartwig work-up is plagued by emulsions, and I can't get rid of the phosphine oxide byproduct. What should I do?
A6: These are two of the most common issues in Buchwald-Hartwig aminations.
Troubleshooting Emulsions:
-
Cause: Emulsions are often caused by the combination of a strong base (like NaOt-Bu), polar solvents (like dioxane or THF), and fine inorganic precipitates.
-
Solution: After the Celite filtration, add brine during the first aqueous wash. The increased ionic strength of the aqueous phase helps to break up emulsions. If an emulsion persists, filtering the entire biphasic mixture through a fresh pad of Celite can sometimes resolve it.
Removing Phosphine Oxide Byproducts (e.g., TPPO):
-
Method 1 (Precipitation): Triphenylphosphine oxide (TPPO) and other phosphine oxides are often poorly soluble in non-polar solvents. After concentrating the crude product, triturate the residue with a solvent like pentane, hexane, or a mixture of ether/hexane. The phosphine oxide will often precipitate as a white solid, which can be removed by filtration.[11]
-
Method 2 (Chromatography): If precipitation is ineffective, these byproducts can be separated by silica gel chromatography. They are typically very polar and will have low Rf values.
Part 3: FAQs on Purification
Q7: My pyrimidine product streaks badly on my silica gel column, leading to poor separation. What is causing this?
A7: Streaking on silica gel is a classic sign of an interaction between your compound and the stationary phase, often due to the basicity of the nitrogen atoms in the pyrimidine ring. Silica gel is inherently acidic and can protonate basic compounds, causing them to bind strongly and elute poorly.[12]
Solutions:
-
Neutralize the Eluent: Add a small amount of triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase (typically 0.1-1% v/v). This base will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase: If neutralization is not sufficient, switch to a more inert or basic stationary phase, such as neutral or basic alumina.[12]
By understanding the chemical principles behind each step of the work-up and purification process, you can effectively troubleshoot unexpected results and reliably obtain high-purity 2-substituted-4-methoxypyrimidines for your research and development needs.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]
- Google Patents. (2006). Method of removing palladium. (US7084287B2).
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Properties of 2-Amino-4-methoxypyrimidine: A Chemical Overview. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Online discussion]. Available at: [Link]
-
Loudon, G. M. & Miller, J. M. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(14), 4933-4936. ACS Publications. Available at: [Link]
-
Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(32), 5580-5583. Available at: [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(7), 1342. Available at: [Link]
-
MDPI. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1849. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. r/Chempros. Available at: [Link]
-
University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1354-1365. Available at: [Link]
-
PubMed. (2002). Synthesis of substituted thienopyrimidin-4-ones. Journal of Combinatorial Chemistry, 4(6), 570-81. Available at: [Link]
-
Scribd. Exp 4 - Suzuki Coupling Reaction. Scribd. Available at: [Link]
-
MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6205. Available at: [Link]
-
Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. 92(4), 724-727. Available at: [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. 54(03), 655-657. Thieme. Available at: [Link]
-
PubMed. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3214-24. Available at: [Link]
-
Semantic Scholar. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Molecules, 24(17), 3183. Available at: [Link]
-
J&K Scientific LLC. (2014). This compound | 262353-35-5. J&K Scientific. Available at: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Online discussion]. r/Chempros. Available at: [Link]
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. University of Rochester Chemistry. Available at: [Link]
-
University of York. Theory of Aqueous Workup. University of York Chemistry Teaching Labs. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
-
Createrna Science & Technology Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]
-
University of Southampton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]
-
MDPI. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(23), 8565. Available at: [Link]
- Google Patents. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (CN104326988A).
-
ResearchGate. (2019). Nucleophilic substitution reactions. [Diagram]. Available at: [Link]
- Google Patents. (2010). Preparation of 2,4-dichloro-5-methoxy pyrimidine. (CN101486684B).
-
Chemical Papers. (1995). Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. 49(4), 205-207. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of 2-Iodo-4-methoxypyrimidine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Iodo-4-methoxypyrimidine. This guide is designed to provide Senior Application Scientist-level insights into common challenges encountered during its synthesis. As a critical building block in medicinal chemistry for developing kinase inhibitors and other bioactive heterocyclic compounds, achieving high purity is paramount.[1][2] This document moves beyond standard protocols to offer in-depth troubleshooting, explain the causality behind experimental choices, and provide validated methods to minimize impurity formation.
Section 1: Understanding the Core Synthesis & Potential Pitfalls
The most prevalent and scalable synthesis of this compound involves an electrophilic iodination of a suitable precursor. While several starting points exist, a common route begins with the halogen exchange of 2-chloro-4-methoxypyrimidine. This seemingly straightforward step is fraught with potential side reactions that can compromise yield and purity.
The Primary Synthetic Pathway
The core transformation is the substitution of a leaving group (commonly chlorine) at the C2 position of the 4-methoxypyrimidine ring with iodine. This is typically achieved via a Finkelstein-type reaction or by direct electrophilic iodination if starting from a non-halogenated precursor. The electron-donating methoxy group at C4 activates the pyrimidine ring, but the nitrogen atoms are deactivating, making the C2 position susceptible to nucleophilic attack or halogen exchange.
Caption: Primary synthetic route via Finkelstein reaction.
Key Impurity Profiles
Effective troubleshooting begins with understanding what might be going wrong. The following table outlines the most common impurities, their origins, and their potential impact.
| Impurity Name | Structure | Common Source / Mechanism | Impact on Downstream Applications |
| Unreacted Starting Material | 2-Chloro-4-methoxypyrimidine | Incomplete reaction due to insufficient temperature, time, or reagent stoichiometry. Poor reagent quality. | Reduces yield of desired product. Can compete in subsequent coupling reactions, leading to chlorinated byproducts. |
| Hydrolysis Product | 4-methoxy-pyrimidin-2-one | Presence of water in the reaction mixture, especially under acidic or basic conditions at elevated temperatures. | Lacks the reactive iodine handle, acting as an inert impurity. Can complicate purification due to different polarity. |
| Di-iodinated Byproducts | e.g., 2,5-Diiodo-4-methoxypyrimidine | Use of overly harsh iodinating agents or reaction conditions, leading to electrophilic substitution on the ring itself. | Can lead to complex product mixtures and cross-linked species in subsequent reactions. Difficult to separate from the desired mono-iodinated product. |
| Isomeric Impurity | 4-Iodo-2-methoxypyrimidine | Arises if the synthesis starts from 2,4-dichloropyrimidine and the initial methoxylation step is not fully regioselective. | Possesses different reactivity and will lead to incorrect final compound structures. Often has very similar chromatographic behavior, making purification challenging. |
| Oxidation Byproducts | Various colored species | Certain electrophilic iodination methods can involve oxidative conditions, which may lead to degradation of the electron-rich pyrimidine ring.[3] | Results in product discoloration (dark oils or solids) and introduces complex, often polar, impurities that complicate purification. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format.
Q: My reaction has stalled, and TLC/LCMS analysis shows a significant amount of unreacted 2-chloro-4-methoxypyrimidine. What is the primary cause?
A: This is a classic issue of insufficient reactivity. The C-Cl bond at the 2-position of the pyrimidine is relatively strong. Consider these factors:
-
Causality: The Finkelstein reaction is an equilibrium process. To drive it towards the iodo product, you must either use a large excess of the iodide source (e.g., NaI) or ensure the resulting chloride salt (e.g., NaCl) precipitates from the reaction medium. Acetone is often used for this reason, as NaCl is poorly soluble in it.
-
Troubleshooting Steps:
-
Increase NaI Stoichiometry: Increase the equivalents of NaI from a typical 1.5 eq. to 3.0-5.0 eq. to shift the equilibrium.
-
Introduce an Acid Catalyst: A catalytic amount of HI or even glacial acetic acid can protonate a ring nitrogen, further activating the C2 position towards nucleophilic attack.
-
Solvent Choice: If using acetonitrile, where NaCl is more soluble, consider switching to acetone or a mixed solvent system to promote NaCl precipitation.
-
Temperature: Ensure the reaction is heated sufficiently (typically reflux) to overcome the activation energy barrier.
-
Q: My final product is a dark brown or black solid, and purification is difficult. What's causing the color?
A: Dark coloration is almost always indicative of degradation, often through oxidation or the formation of poly-iodinated species.
-
Causality: Molecular iodine (I₂) can form under certain conditions, especially if an iodide source (I⁻) is oxidized. I₂ is a known source of color and can participate in unwanted side reactions. Furthermore, some hypervalent iodine reagents can be aggressive and cause substrate decomposition at elevated temperatures.[3]
-
Troubleshooting Steps:
-
Degas Your Solvent: Remove dissolved oxygen from your solvent by sparging with nitrogen or argon before starting the reaction to minimize oxidative side reactions.
-
Control the Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Aqueous Work-up: During work-up, wash the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench any excess I₂ and other oxidizing species, often resulting in a significantly lighter-colored crude product.
-
Q: I am observing a byproduct with a mass of M+126, suggesting di-iodination. How can I improve selectivity for the mono-iodinated product?
A: Di-iodination occurs when the reaction conditions are too harsh, promoting a secondary electrophilic aromatic substitution.
-
Causality: While the primary reaction may be a Finkelstein exchange, strong iodinating reagents (like I₂ with a strong oxidant) can generate a potent electrophile (I⁺) that attacks the electron-rich C5 position of the pyrimidine ring.
-
Troubleshooting Steps:
-
Avoid Strong Oxidants: If your method uses an oxidant (e.g., H₂O₂, nitric acid) with an iodine source, switch to a milder, non-oxidative method like the Finkelstein reaction (NaI in acetone).
-
Use a Controlled Iodinating Agent: N-Iodosuccinimide (NIS) is an excellent alternative for controlled electrophilic iodination and is less prone to over-reaction than I₂/oxidant systems.[4]
-
Temperature Management: Run the reaction at a lower temperature. Electrophilic substitution typically has a higher activation energy than the desired halogen exchange.
-
Caption: A decision-tree workflow for troubleshooting common impurities.
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by proactively addressing the common issues identified above. It employs the Finkelstein reaction, a robust and controllable method.
Materials & Reagents
-
2-Chloro-4-methoxypyrimidine (1.0 eq.)
-
Sodium Iodide (NaI), anhydrous (3.0 eq.)
-
Acetone, anhydrous (10 mL per 1 g of starting material)
-
Glacial Acetic Acid (0.1 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloro-4-methoxypyrimidine (1.0 eq.) and anhydrous sodium iodide (3.0 eq.).
-
Solvent Addition: Add anhydrous acetone (10 mL/g) to the flask. The mixture will be a suspension.
-
Catalyst Addition: Add glacial acetic acid (0.1 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C). A fine, white precipitate (NaCl) should begin to form, indicating the reaction is proceeding.
-
Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours. The reaction is typically complete within 4-8 hours. Look for the complete consumption of the starting material.
-
Quench & Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the resulting solid, add Dichloromethane (DCM) and water. Stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aq. Na₂S₂O₃ (to remove any trace I₂)
-
Saturated aq. NaHCO₃ (to neutralize the acetic acid)
-
Brine
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often a pale yellow or off-white solid of high purity (>95%).[1] If further purification is required, recrystallization from a mixture of ethyl acetate and hexanes or column chromatography on silica gel can be performed.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for storing this compound?
To prevent degradation, the compound should be stored in a dark place, under an inert atmosphere (nitrogen or argon), and at low temperatures (2-8°C).[5] Iodoaromatic compounds can be light-sensitive, and exclusion of moisture and oxygen minimizes hydrolysis and oxidative decomposition.
FAQ 2: Is there a "greener" approach to this iodination?
Yes, mechanochemistry offers a promising, solvent-free alternative. A study on the iodination of other pyrimidine derivatives demonstrated high yields using solid iodine and a silver salt (like AgNO₃) under mechanical grinding conditions.[6] This method avoids bulk organic solvents, significantly reduces reaction times (often to 20-30 minutes), and simplifies work-up, aligning with the principles of green chemistry.[6]
FAQ 3: Why is the 2-position of 4-methoxypyrimidine selectively substituted over other positions?
The pyrimidine ring is electron-deficient due to the two nitrogen atoms. This makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, especially at the C2, C4, and C6 positions. When a good leaving group like chlorine is present at C2, it becomes the primary site for nucleophilic attack by an iodide anion in a Finkelstein-type reaction. Direct electrophilic attack (e.g., by I⁺) is less favorable but can occur at the C5 position if the conditions are forcing, as this position is least deactivated by the ring nitrogens and is activated by the C4-methoxy group.
References
- J&K Scientific LLC. This compound | 262353-35-5.
- Leapchem. This compound丨CAS 262353-35-5.
- ACS GCI Pharmaceutical Roundtable.
- Expert Insights. Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
- Kim, H., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(9), 2186.
- Sigma-Aldrich. This compound | 262353-35-5.
- Organic Chemistry Portal.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. This compound | 262353-35-5 [sigmaaldrich.com]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation with 2-Iodo-4-methoxypyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the challenges you might face in your experiments. This guide focuses on a particularly challenging substrate: 2-Iodo-4-methoxypyrimidine. Its unique electronic and structural properties can lead to complex catalyst deactivation pathways in common cross-coupling reactions.
This resource is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing the fundamental "why" questions regarding catalyst deactivation by this substrate.
-
Troubleshooting Guide: A practical, scenario-based guide to diagnose and solve specific experimental failures.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my palladium-catalyzed reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) stop working or show low yield when using this compound?
Answer: There are two primary, often interconnected, reasons for catalyst deactivation with this substrate: Iodide poisoning and Pyrimidine coordination.
-
Iodide Poisoning: Although aryl iodides are highly reactive in oxidative addition, the iodide anion (I⁻) released during the catalytic cycle can be a potent poison for palladium catalysts.[1] Iodide, being a soft anion, forms very strong bonds with the soft Pd(II) center.[2] This strong coordination can disrupt key steps in the catalytic cycle and, more critically, lead to the formation of catalytically inactive or poorly active species, such as μ-iodo bridged palladium dimers.[1] These dimers are stable and effectively remove the catalyst from the reaction. This issue is particularly notorious in reactions like Buchwald-Hartwig aminations and can also be problematic for Heck couplings.[1]
-
Pyrimidine Coordination: Nitrogen-containing heterocycles are well-known inhibitors of palladium catalysts.[3][4] The lone pairs on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center. This coordination can either block the open site needed for the next step in the catalytic cycle (e.g., transmetalation or migratory insertion) or stabilize the catalyst in an off-cycle resting state, effectively lowering the concentration of the active catalyst.
Q2: I've heard aryl iodides are supposed to be more reactive than bromides. Why is it causing a problem here?
Answer: You are correct; the Carbon-Iodine bond is weaker than the Carbon-Bromine bond, which makes the initial oxidative addition step of the catalytic cycle faster.[5] This is why aryl iodides are often preferred for difficult couplings.
However, the problem is not the reactivity of the C-I bond, but the consequence of its cleavage. The resulting iodide anion is a much stronger binder to palladium than the bromide anion.[2] This leads to the poisoning effects described in Q1. Therefore, you face a trade-off: a faster initial step versus a higher risk of deactivating the catalyst throughout the reaction. For certain sensitive catalytic systems, the more manageable, albeit slower, kinetics of an aryl bromide can lead to a better overall outcome.[1]
Q3: Are copper-catalyzed reactions, like Ullmann couplings, also susceptible to deactivation by this compound?
Answer: Yes, though the mechanisms can differ from palladium systems. In copper-catalyzed C-N or C-O couplings (Ullmann-type reactions), several deactivation pathways have been identified:
-
Product Inhibition: The coupled amine or ether product can coordinate to the copper(I) catalyst, leading to inhibition.[6]
-
Inorganic Halide Inhibition: Similar to palladium, the iodide by-product can interact with the copper catalyst and impede its activity.[6]
-
Ligand Exchange with Base: Soluble bases, particularly carboxylates, can exchange with the ancillary ligand on the copper center, leading to less active catalytic species or promoting side reactions.[2][6]
-
Redox-Based Deactivation: Some systems can undergo deactivation through a Cu(I)/Cu(III) organometallic mechanism, where the formation of a stable aryl-Cu(III) species effectively halts the cycle.[7]
Q4: Can I regenerate a catalyst that has been deactivated?
Answer: For homogeneous catalysts used in solution-phase synthesis, regeneration is typically impractical and not cost-effective. The deactivation pathways, such as dimer formation or irreversible ligand modification, are not easily reversed. The focus in this context should be on prevention rather than cure.[8] Strategies to prevent deactivation, such as choosing the right ligand and optimizing reaction conditions, are far more effective.[9]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Scenario 1: Reaction Fails to Initiate (No Conversion to Product)
| Probable Cause | Recommended Solution & Rationale |
| 1a. Severe Iodide Poisoning | Switch to a modern, sterically hindered ligand. For palladium catalysis, older ligands like PPh₃ or even P(tBu)₃ are highly susceptible to iodide poisoning. The rationale is to use a ligand that makes it sterically difficult for two palladium centers to form an iodide bridge. • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky N-Heterocyclic Carbenes (NHCs) are designed to be robust against iodide and promote the desired reductive elimination step, preventing the accumulation of Pd(II)-iodide species.[1][10][11] |
| 1b. Catalyst Inhibition by Pyrimidine | Increase the reaction temperature. If the pyrimidine nitrogen is reversibly binding to the metal center, increasing the thermal energy can sometimes be enough to promote dissociation and allow the catalytic cycle to proceed. Start by increasing the temperature in 10-20 °C increments. Use a more strongly coordinating ligand. The principle here is competitive binding. An electron-rich, bulky ligand (like the Buchwald phosphines or NHCs mentioned above) will bind more tightly to the palladium center than the pyrimidine substrate, keeping the catalyst "on-cycle".[11] |
| 1c. Poor Catalyst Activation | Ensure you are using an active or readily activated palladium source. Pd₂(dba)₃ is a common Pd(0) source but can vary in quality. Pd(OAc)₂ is a Pd(II) source that must be reduced in situ, which is usually efficient but can fail. • Protocol: Consider using a well-defined palladium pre-catalyst (e.g., an XPhos-palladium G3 or G4 precatalyst). These are designed for reliable activation and consistent results. |
Visualization 1: Key Palladium Deactivation Pathways
This diagram illustrates how the active Pd(0) catalyst can be diverted into inactive off-cycle states when reacting with this compound.
Caption: Palladium catalyst deactivation pathways with this compound.
Scenario 2: Reaction Starts but Stalls After 10-30% Conversion
| Probable Cause | Recommended Solution & Rationale |
| 2a. Gradual Catalyst Degradation | Re-evaluate your base and solvent choice. A base that is too strong or not fully soluble can contribute to ligand degradation or side reactions. For Suzuki reactions, K₂CO₃ or K₃PO₄ are common choices.[5] For Buchwald-Hartwig, a weaker base like Cs₂CO₃ or a soluble but hindered base like LHMDS might be beneficial. Ensure the solvent is thoroughly degassed and dry, as oxygen and water can degrade organometallic catalysts. |
| 2b. Product Inhibition | Lower the initial substrate concentration. While counterintuitive, running the reaction at a lower concentration can sometimes mitigate product inhibition, where the newly formed molecule binds to and deactivates the catalyst.[6] This is more common in copper-catalyzed systems. |
| 2c. Insufficient Catalyst Loading | Increase the catalyst and ligand loading. While low catalyst loadings are desirable, a challenging substrate may simply require more catalyst to reach full conversion before the catalyst ensemble fully deactivates. Try increasing the loading from 1-2 mol% to 5 mol%. Note the stoichiometry: for monodentate ligands like XPhos, a Ligand:Pd ratio of 2:1 is typical. |
Data Presentation: Ligand Selection Guide for Palladium Catalysis
The choice of ligand is the most critical parameter for success. This table summarizes common choices and their suitability for this specific challenge.
| Ligand Type | Example(s) | Pros | Cons | Recommendation for this compound |
| Simple Monodentate | PPh₃, P(tBu)₃ | Inexpensive, readily available. | Highly prone to iodide poisoning and decomposition. Low activity for heterocycles. | Not Recommended. High probability of failure. |
| Chelating Diphosphine | BINAP, DPPF | Can stabilize the metal center. | Often too rigid, can slow reductive elimination. Susceptible to poisoning. | Use with caution. May work in some cases but often suboptimal. |
| Buchwald Biaryl | XPhos, SPhos, RuPhos | Excellent. Steric bulk prevents dimer formation and resists iodide poisoning. High activity for heterocycles. Promotes fast reductive elimination.[1][10] | Higher cost. | Highly Recommended. This is the modern standard and the best starting point for challenging couplings. |
| N-Heterocyclic Carbene | IPr, SIMes | Strong σ-donors, form very stable complexes. High thermal stability.[11] | Can be overly stable, sometimes leading to slow catalyst turnover. | Recommended. A very strong alternative to Buchwald ligands, especially for Heck reactions or at high temperatures.[12] |
Experimental Protocols
Protocol 1: General Screening for a Suzuki-Miyaura Coupling
This protocol outlines a robust starting point for coupling this compound with a generic boronic acid.
Objective: To identify optimal conditions by screening catalyst/ligand systems.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or an XPhos-Pd G3 precatalyst)
-
Ligand (e.g., XPhos or SPhos)
-
Base (e.g., K₃PO₄, powder)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Vial Preparation: To an 8 mL reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 23.8 mg).
-
Add Coupling Partner: Add the arylboronic acid (0.15 mmol).
-
Add Base: Add K₃PO₄ (0.3 mmol, 63.7 mg).
-
Prepare Catalyst Stock (if not using a precatalyst): In a separate vial inside a glovebox, pre-mix Pd₂(dba)₃ (0.002 mmol, 1.8 mg) and XPhos (0.0048 mmol, 2.3 mg) in 1 mL of solvent. Rationale: Pre-forming the active catalyst ensures consistency.
-
Add Catalyst: Add the palladium source (0.02 eq, 2 mol %) and ligand (0.048 eq, 4.8 mol %). If using a precatalyst, add it directly (0.02 eq, 2 mol %).
-
Add Solvent: Add 1.0 mL of degassed solvent (final concentration 0.1 M). If using a biphasic system, a 10:1 ratio of Toluene:Water is a good starting point.
-
Seal and Heat: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate. Set the temperature to 100 °C.
-
Monitor Reaction: After 1, 4, and 16 hours, take a small aliquot, dilute it, and analyze by LC-MS or GC-MS to determine the conversion.
Visualization 2: Troubleshooting Workflow
This decision tree provides a logical workflow for addressing common experimental failures.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CuI/CuIII prototypical organometallic mechanism for the deactivation of an active pincer-like CuI catalyst in Ullmann-type couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 10. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ligand Selection for 2-Iodo-4-methoxypyrimidine Cross-Coupling Reactions
Welcome to the technical support center for challenges in the cross-coupling of 2-Iodo-4-methoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to deliver not just procedural steps, but the underlying scientific principles that govern the efficiency of these critical reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when performing cross-coupling reactions with this compound, with a focus on the pivotal role of ligand selection.
Q1: Why is ligand selection so critical for the successful coupling of this compound?
A1: Ligand selection is paramount because this compound presents a unique set of electronic and steric challenges. The pyrimidine ring is electron-deficient, which can influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] The ligand directly modulates the electronic properties and steric environment of the palladium catalyst, thereby controlling its reactivity and stability.[3][4] An appropriate ligand will:
-
Facilitate Oxidative Addition: The electron-donating ability of a ligand can enhance the rate of oxidative addition of the palladium to the C-I bond.[4][5]
-
Promote Reductive Elimination: The steric bulk of a ligand can accelerate the final product-forming step, reductive elimination.[6][7][8]
-
Stabilize the Catalytic Species: A well-chosen ligand prevents catalyst decomposition pathways, such as the formation of palladium black.[5]
Q2: I am observing low to no product formation in my Suzuki-Miyaura coupling. What are the likely causes related to my ligand choice?
A2: Low or no product formation with an iodo-pyrimidine substrate, which is generally reactive, points towards issues with catalyst activity or stability.[1] Considering your ligand, here are potential culprits:
-
Insufficient Electron-Donating Ability: If your ligand is too electron-poor, the oxidative addition step may be slow.[9] For electron-deficient pyrimidines, ligands with strong sigma-donating properties are often beneficial.[8]
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, leading to the formation of phosphine oxides which are inactive in the catalytic cycle.
-
Inappropriate Steric Bulk: While steric bulk can be beneficial for reductive elimination, excessively bulky ligands might hinder the approach of the coupling partners to the metal center.[10]
Q3: I am performing a Buchwald-Hartwig amination and observing significant side products. How can my ligand choice mitigate this?
A3: Side product formation in Buchwald-Hartwig amination often stems from competing reactions like hydrodehalogenation (replacement of the iodine with hydrogen) or reactions involving the solvent or base.[11][12] Your ligand choice can significantly improve selectivity:
-
Bulky, Electron-Rich Ligands: Ligands like the Buchwald biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to promote the desired C-N bond formation over side reactions.[4][13] Their steric bulk facilitates reductive elimination, which is often the turnover-limiting step, thus outcompeting decomposition pathways.[14]
-
Chelating Ligands: Bidentate ligands like dppf or Xantphos can offer greater stability to the catalytic complex, sometimes reducing side reactions. However, their bite angle and flexibility must be carefully considered for the specific substrate.[15]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst2. Slow Oxidative Addition3. Catalyst Poisoning | 1. Catalyst Inactivity: - Use a pre-catalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species.[16]- Ensure your ligand is pure and not oxidized.2. Slow Oxidative Addition: - Switch to a more electron-rich ligand (e.g., a trialkylphosphine like PCy₃ or a biaryl phosphine like XPhos) to accelerate this step.[17]- N-heterocyclic carbene (NHC) ligands are strong sigma-donors and can be very effective.[5]3. Catalyst Poisoning: - Ensure all reagents and solvents are thoroughly degassed to remove oxygen.- Impurities in the starting materials or reagents can act as catalyst poisons. Purify starting materials if necessary. |
| Formation of Homocoupling Products | 1. Presence of Oxygen2. Inefficient Transmetalation | 1. Oxygen Contamination: - Rigorously degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[16]2. Transmetalation Issues: - Optimize the base. For Suzuki couplings, a weaker base like K₂CO₃ in aqueous conditions can be effective. For more challenging couplings, stronger, non-aqueous bases like K₃PO₄ may be needed.[17]- Ensure your boronic acid/ester is of high quality. |
| Hydrodehalogenation (Loss of Iodine) | 1. Presence of Protic Impurities2. Slow Reductive Elimination | 1. Protic Impurities: - Use anhydrous solvents and reagents.2. Slow Reductive Elimination: - Increase the steric bulk of your ligand. A bulkier ligand will promote the C-C or C-N bond-forming step, outcompeting the hydrodehalogenation pathway.[4][8] Consider switching from a less bulky ligand like PPh₃ to a more sterically demanding one like a Buchwald ligand. |
| Reaction Stalls at Partial Conversion | 1. Catalyst Decomposition2. Product Inhibition | 1. Catalyst Decomposition: - A more robust ligand, such as an NHC or a bulky biaryl phosphine, can improve catalyst longevity.[5]- Lowering the reaction temperature may help preserve the catalyst's activity over a longer period.2. Product Inhibition: - In some cases, the product can coordinate to the palladium center and inhibit further turnover. A ligand that promotes rapid reductive elimination can mitigate this. |
Part 3: Advanced Protocol Optimization & Ligand Selection Workflow
For challenging couplings, a systematic approach to ligand selection is crucial. The following workflow and data table can guide your optimization process.
Ligand Selection Workflow
Caption: A decision-making workflow for ligand selection.
Comparative Ligand Performance Data (Illustrative)
| Ligand | Class | Key Features | Best Suited For | Potential Drawbacks |
| PPh₃ | Monodentate Phosphine | Readily available, moderate electron donor | Simple, unhindered couplings | Can be slow for challenging substrates |
| PCy₃ | Monodentate Phosphine | Strong electron donor, moderate bulk | Accelerating oxidative addition | Can be sensitive to air |
| XPhos | Biaryl Phosphine | Bulky, very electron-rich | General for Suzuki and Buchwald-Hartwig, good for aryl chlorides | Higher cost |
| SPhos | Biaryl Phosphine | Similar to XPhos, often complementary | General for Suzuki and Buchwald-Hartwig | Higher cost |
| dppf | Bidentate Phosphine | Good thermal stability, defined bite angle | Suzuki couplings, can prevent side reactions | Can be slow for reductive elimination |
| IPr | NHC | Strong σ-donor, bulky | Challenging couplings, high catalyst stability | Requires careful handling of precursors |
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Part 4: Experimental Protocol
Optimized Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and XPhos. Add a small amount of the anhydrous dioxane to this vial and stir for 5-10 minutes to pre-form the catalyst.
-
Add the pre-formed catalyst solution to the Schlenk flask containing the other reagents.
-
Add the remaining anhydrous dioxane to the Schlenk flask to achieve the desired concentration (typically 0.1-0.2 M).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Mann, G., & Hartwig, J. F. (2001). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 20(5), 536-545. [Link]
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Hartwig, J. F. (2001). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). ResearchGate. [Link]
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American Chemical Society. (n.d.). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). ACS Publications. [Link]
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Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(10-11), 1533-1540. [Link]
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Nozaki, K., et al. (2021). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination. ChemRxiv. [Link]
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Hartwig, J. F. (2007). Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. Inorganic Chemistry, 46(6), 1936-1947. [Link]
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Ghaffari, B., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 11(24), 14945-14955. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Lin, S., et al. (2019). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 141(42), 16847-16858. [Link]
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Buchwald, S. L., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(11), 805-818. [Link]
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Strassner, T., et al. (2016). Methylpalladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands. Beilstein Journal of Organic Chemistry, 12, 1563-1572. [Link]
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ResearchGate. (n.d.). Prominent Ligand Types in Modern Cross-Coupling Reactions. ResearchGate. [Link]
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Lei, A., et al. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews, 111(3), 1780-1824. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 138(49), 15932-15941. [Link]
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Pérez-Temprano, M. H., et al. (2014). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 5(1), 213-221. [Link]
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Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
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Strassner, T., et al. (2011). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 30(21), 5816-5823. [Link]
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Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]
-
Dong, Z., et al. (2022). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. Dalton Transactions, 51(1), 47-63. [Link]
-
Glorius, F. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 41(11), 1563-1572. [Link]
-
Sen, A., & Yamada, Y. M. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis, 56(18), 3555-3574. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Rit, A., et al. (2020). Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy Under Solvent-Free Conditions. Inorganic Chemistry, 59(3), 1835-1847. [Link]
-
Samec, J. S. M., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Neufeldt, S. R., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 142(12), 5867-5876. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
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D'Souza, D., & Müller, T. J. J. (2007). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 12(3), 541-561. [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]
-
The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions. ACS Publications. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
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Mitchell, M. B., & Schiffler, M. A. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(6), 2096-2100. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC Medicinal Chemistry, 2(6), 641-653. [Link]
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Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2617-2625. [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19077-19100. [Link]
-
Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(17), 5719-5753. [Link]
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Validation & Comparative
A Comparative Reactivity Analysis for Drug Discovery Scaffolds: 2-Iodo-4-methoxypyrimidine vs. 2-Bromo-4-methoxypyrimidine
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in drug discovery programs for generating molecular diversity and optimizing pharmacological properties. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The choice of the starting halide on the pyrimidine core—most commonly bromo or iodo derivatives—is a critical decision that profoundly impacts reaction efficiency, required conditions, and overall synthetic strategy.
This in-depth guide provides a comprehensive comparison of the reactivity between 2-iodo-4-methoxypyrimidine and 2-bromo-4-methoxypyrimidine . We will dissect the fundamental principles governing their differential reactivity and present supporting experimental data across a range of essential transformations, empowering researchers to make informed decisions for their synthetic campaigns.
The Decisive Factor: Carbon-Halogen Bond Strength
The observed differences in reactivity between aryl iodides and bromides are fundamentally rooted in their respective carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is significantly longer and weaker than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon.
The generally accepted trend for C(sp²)—X BDE is: C-F > C-Cl > C-Br > C-I [1]
This weaker C-I bond means that less energy is required to cleave it, a factor that is particularly influential in the rate-determining step of many catalytic cycles.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. The catalytic cycle for most of these transformations (including Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings) begins with the oxidative addition of the aryl halide to a Pd(0) complex.[2][3][4] This step, which involves the cleavage of the C-X bond, is frequently the rate-determining step of the entire cycle.[5]
Due to the lower bond dissociation energy, this compound undergoes oxidative addition much more readily than 2-bromo-4-methoxypyrimidine.[2] This translates to several practical advantages:
-
Milder Reaction Conditions: Reactions with the iodo-substrate can often be conducted at lower temperatures.
-
Faster Reaction Times: The facile oxidative addition leads to a faster overall catalytic turnover.
-
Lower Catalyst Loadings: Highly reactive substrates may require less catalyst to achieve high conversion.
-
Broader Catalyst Scope: Iodides are often compatible with less active, "first-generation" palladium catalysts, whereas bromides may necessitate more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[6][7]
Caption: Generalized Pd-catalyzed cross-coupling cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is arguably the most widely used cross-coupling reaction. The higher reactivity of the iodo-pyrimidine is clearly demonstrated here.
| Reaction | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 4-6 | >90 |
| Suzuki | 2-Bromo-4-methoxypyrimidine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12-16 | 85-95 |
Data is representative and compiled from typical conditions reported for similar heteroaryl halides.[8][9][10]
As the data suggests, this compound can be effectively coupled using a standard catalyst like Pd(PPh₃)₄ at a moderate temperature. In contrast, the less reactive 2-bromo-4-methoxypyrimidine often benefits from a more robust catalyst system, such as Pd(dppf)Cl₂, and requires higher temperatures and longer reaction times to achieve comparable yields.[10]
Sonogashira Coupling
The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[11][12] The reactivity trend I > Br is strongly maintained, with iodo-substrates reacting efficiently at or near room temperature.
| Reaction | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sonogashira | This compound | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | 25-40 | 2-4 | >95 |
| Sonogashira | 2-Bromo-4-methoxypyrimidine | Pd(PPh₃)₂Cl₂ (4), CuI (8) | Et₃N/DBU | DMF | 60-80 | 8-12 | 80-90 |
Data is representative and compiled from typical conditions reported for similar heteroaryl halides.[9][13]
The coupling of 2-bromo-4-methoxypyrimidine often requires elevated temperatures and sometimes a stronger base combination (e.g., with DBU) to drive the reaction to completion.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds.[14] While modern, highly active catalysts can effectively couple aryl bromides, the inherent reactivity difference persists. A significant challenge with 2-halopyrimidines is potential catalyst inhibition by the pyridine-like nitrogen atom.[7] The higher reactivity of the iodo-substrate can help overcome this challenge by promoting a faster oxidative addition, outcompeting catalyst deactivation pathways.
| Reaction | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald | This compound | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 80 | 6-10 | >90 |
| Buchwald | 2-Bromo-4-methoxypyrimidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 12-24 | 85-95 |
Data is representative and compiled from typical conditions reported for similar heteroaryl halides.[15][16][17]
Coupling of the bromo-substrate often necessitates the use of highly specialized, bulky, and electron-rich ligands like XPhos or RuPhos, along with higher temperatures, to achieve efficient turnover.[7]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the electron-deficient pyrimidine ring, forming a Meisenheimer-like intermediate, followed by the expulsion of the halide leaving group.[18][19] The rate of this reaction is primarily dictated by the electrophilicity of the ring and the stability of the intermediate. However, the ability of the halogen to act as a leaving group also plays a role. The general leaving group ability in these reactions follows the trend F > Cl > Br > I, which is related to the electronegativity and ability to stabilize the forming negative charge in the transition state.
Despite this, for aryl halides where C-X bond cleavage is significant in the rate-determining step, the reactivity order often reverts to I > Br > Cl > F, mirroring the C-X bond strengths.[18] In the context of 2-halopyrimidines, the electron-withdrawing nature of the ring nitrogens activates the 2-position towards nucleophilic attack. While both substrates are reactive, the iodo-derivative may still exhibit a slight kinetic advantage, although the difference is often less pronounced than in palladium-catalyzed reactions.
| Reaction | Substrate | Nucleophile | Base | Solvent | Temp (°C) |
| SNAr | This compound | Thiophenol | K₂CO₃ | DMF | 60-80 |
| SNAr | 2-Bromo-4-methoxypyrimidine | Thiophenol | K₂CO₃ | DMF | 80-100 |
Conditions are illustrative and highlight the general need for slightly higher temperatures for the bromo-substrate.[18][20]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for a direct, side-by-side comparison of the two substrates.
Objective: To synthesize 2-(4-fluorophenyl)-4-methoxypyrimidine from both 2-iodo- and 2-bromo-4-methoxypyrimidine.
Materials:
-
Substrate A: this compound
-
Substrate B: 2-Bromo-4-methoxypyrimidine
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Caption: Comparative experimental workflow diagram.
Procedure:
-
Reaction Setup: In separate, oven-dried Schlenk flasks equipped with stir bars, set up Reaction A and Reaction B as detailed in the workflow diagram.
-
Inert Atmosphere: Evacuate and backfill each flask with argon gas three times.
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.
-
Degassing: Sparge the resulting mixtures with a stream of argon for 15 minutes.
-
Heating: Place the flasks in pre-heated oil baths at their respective temperatures (80°C for A, 100°C for B).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed. It is expected that Reaction A will complete significantly faster than Reaction B.
-
Workup: Once complete, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Analysis: Determine the isolated yield for each reaction and confirm the structure and purity by ¹H NMR and MS analysis.
Field Insights & Practical Considerations
-
Cost and Availability: A crucial non-reactivity factor is economics. 2-bromopyrimidines are generally significantly less expensive and more readily available from commercial suppliers than their iodo-analogues. For large-scale synthesis or initial library generation, the cost savings of using the bromo-derivative can be a primary driver, justifying the development of more robust reaction conditions.
-
Selective Functionalization: The predictable reactivity trend (I > Br) is a powerful tool for selective synthesis. In a molecule containing both an iodo and a bromo group on different positions of a pyrimidine ring, one can selectively perform a cross-coupling at the iodo-position under mild conditions, leaving the bromo-position intact for a subsequent, different transformation under more forcing conditions.[9][17]
-
Byproduct Formation: The higher temperatures and longer reaction times required for 2-bromo-4-methoxypyrimidine can sometimes lead to increased byproduct formation, such as debromination (hydrodehalogenation) or decomposition of sensitive functional groups.
Conclusion
The choice between this compound and 2-bromo-4-methoxypyrimidine is a classic example of the trade-off between reactivity and cost in chemical synthesis.
This compound is the substrate of choice when mild conditions, rapid reaction times, and high efficiency are paramount. Its high reactivity, stemming from the weak C-I bond, makes it ideal for late-stage functionalization of complex molecules or when dealing with thermally sensitive substrates.
2-Bromo-4-methoxypyrimidine represents a more economical and practical option, especially for larger-scale work. While it necessitates more forcing conditions—higher temperatures, longer reaction times, and often more advanced and expensive catalyst systems—it remains a highly viable and widely used building block in drug discovery and development.
Ultimately, a deep understanding of the mechanistic principles outlined in this guide allows the discerning researcher to select the optimal substrate and conditions to achieve their synthetic goals efficiently and effectively.
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-
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-
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-
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-
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-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
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-
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-
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-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Rose-Hulman. Suzuki Cross-coupling Reaction procedure. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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NROChemistry. Stille Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
-
YouTube. Sonogashira coupling. [Link]
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- 2. web.uvic.ca [web.uvic.ca]
- 3. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. chemrxiv.org [chemrxiv.org]
- 19. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki Coupling: 2-Iodo-4-methoxypyrimidine vs. 2-Chloro-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this privileged heterocycle, enabling the facile construction of carbon-carbon bonds. The choice of the halide on the pyrimidine substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two common building blocks, 2-iodo-4-methoxypyrimidine and 2-chloro-4-methoxypyrimidine , in the context of Suzuki coupling reactions, supported by established principles and representative experimental data.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 2-iodo- and 2-chloro-4-methoxypyrimidine in Suzuki couplings lies in the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. A weaker C-I bond facilitates the rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-X bond. Consequently, iodopyrimidines are intrinsically more reactive substrates than their chloro counterparts.[1]
This higher reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, for this compound. Conversely, the stronger C-Cl bond in 2-chloro-4-methoxypyrimidine necessitates more robust catalytic systems and often more forcing conditions to achieve comparable yields.[2]
The Suzuki-Miyaura Catalytic Cycle: A Tale of Two Halides
The universally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-limiting step.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the impact of the halide on the rate-determining oxidative addition step.
For this compound, the lower bond energy of the C-I bond allows for a more facile oxidative addition, often enabling the use of less active palladium catalysts and milder bases. In contrast, the more robust C-Cl bond of 2-chloro-4-methoxypyrimidine typically requires more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step, along with stronger bases and higher reaction temperatures.[2]
Comparative Performance: A Data-Driven Overview
While a direct head-to-head comparison under identical conditions is scarce in the literature, a survey of published Suzuki coupling reactions with analogous substrates provides a clear picture of the expected performance differences.
| Parameter | This compound (Anticipated) | 2-Chloro-4-methoxypyrimidine (Reported Analogues) |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd/C[3][4] | Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂/SPhos, PEPPSI-IPr[5] |
| Typical Catalyst Loading | 1-5 mol% | 2-5 mol% (can be higher for challenging substrates) |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄[3] | K₃PO₄, Cs₂CO₃ (stronger bases often preferred)[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O[3][4] | Dioxane/H₂O, Toluene/H₂O, THF[5] |
| Temperature | Room Temperature to 80 °C | 80-120 °C (often requires elevated temperatures) |
| Reaction Time | 1-12 hours | 12-24 hours (or longer) |
| Yields | Generally high (>80%) | Moderate to high (60-95%, highly dependent on catalyst and boronic acid) |
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for the Suzuki coupling of each substrate with a generic arylboronic acid. These should be considered as starting points for optimization.
Protocol 1: Suzuki Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of iodo-heterocycles.[6]
Figure 2: Workflow for the Suzuki coupling of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 2-Chloro-4-methoxypyrimidine
This protocol is based on optimized conditions for the coupling of challenging chloropyrimidines.[7]
Figure 3: Workflow for the Suzuki coupling of 2-Chloro-4-methoxypyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add 2-chloro-4-methoxypyrimidine (1.0 equiv), the arylboronic acid (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed toluene and water (in a 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
-
Catalyst System: The choice of a more electron-rich and bulky ligand like SPhos for the chloro-substrate is crucial to promote the challenging oxidative addition step. For the more reactive iodo-substrate, a standard catalyst like Pd(PPh₃)₄ is often sufficient.
-
Base: A stronger, non-nucleophilic base like K₃PO₄ is often employed for chloropyrimidines to facilitate the transmetalation step and prevent catalyst deactivation. For the iodo-analogue, a milder base like K₂CO₃ is generally adequate.
-
Temperature: The higher reaction temperature for the chloro-substrate is necessary to overcome the higher activation energy barrier of the C-Cl bond cleavage.
Conclusion and Recommendations
The choice between this compound and 2-chloro-4-methoxypyrimidine for Suzuki coupling is a trade-off between reactivity and cost/availability.
-
Choose this compound when:
-
Mild reaction conditions are paramount, especially if other sensitive functional groups are present in the molecule.
-
Rapid reaction times and high yields are critical.
-
The cost and availability of the starting material are not primary constraints.
-
-
Choose 2-Chloro-4-methoxypyrimidine when:
-
Cost-effectiveness and the availability of the starting material are major considerations.
-
The synthetic route can tolerate higher temperatures and stronger bases.
-
Access to more sophisticated catalyst systems is available.
-
References
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]
-
Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Sharma, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 905393. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5439. [Link]
-
Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852–857. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analytical Confirmation of 2-Iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the unambiguous confirmation of the target molecule's formation is a cornerstone of rigorous scientific practice. This is particularly true for versatile building blocks like 2-iodo-4-methoxypyrimidine, a key intermediate in the development of a wide array of biologically active compounds.[1][2] Its utility in palladium-catalyzed cross-coupling reactions, for instance, makes it a valuable precursor in medicinal chemistry.[1] This guide provides a comprehensive comparison of analytical methods to confirm the successful synthesis and purity of this compound, offering insights into the causality behind experimental choices and presenting self-validating protocols.
While specific, publicly available spectral data for this compound is limited, this guide will leverage data from structurally related compounds and fundamental principles of analytical chemistry to provide a robust framework for its characterization.
The Analytical Imperative: Beyond a Simple "Check"
Confirming the identity of a synthesized compound is not merely a qualitative checkbox. It is a multi-faceted process that ensures:
-
Structural Integrity: Verifying that the desired atoms are connected in the correct arrangement.
-
Purity Assessment: Identifying and quantifying the presence of starting materials, byproducts, or other impurities.
-
Reproducibility: Establishing a reliable analytical fingerprint for future batches and downstream applications.
A combination of orthogonal analytical techniques is therefore essential for a comprehensive and trustworthy characterization of this compound.
Core Analytical Techniques for Structural Elucidation and Purity Assessment
The following sections detail the primary analytical methods for the confirmation of this compound, complete with experimental protocols and expected outcomes based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound (C₅H₅IN₂O), both ¹H and ¹³C NMR are indispensable.
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between neighboring protons provides information about their connectivity.
Expected Spectrum for this compound:
Based on the structure and data from similar pyrimidine derivatives, the ¹H NMR spectrum in a solvent like CDCl₃ is expected to show:
-
A singlet for the methoxy protons (-OCH₃): This peak, integrating to 3 protons, would likely appear in the upfield region, around δ 3.9-4.1 ppm .
-
Two doublets for the pyrimidine ring protons: The protons at positions 5 and 6 are coupled to each other.
-
The proton at C6 (adjacent to the nitrogen) is expected to be more deshielded and appear at approximately δ 8.1-8.3 ppm .
-
The proton at C5 is expected to appear slightly more upfield, around δ 6.7-6.9 ppm .
-
The coupling constant (J) between these two protons would be in the range of 5-6 Hz, characteristic of ortho-coupling in a six-membered heteroaromatic ring.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for good resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition: Acquire the free induction decay (FID).
-
Data Processing: Perform a Fourier transform of the FID, phase the spectrum, and integrate the peaks. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR analysis.
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
Expected Spectrum for this compound:
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals:
-
C2 (bearing the iodine): This carbon will be significantly shielded by the heavy iodine atom and is expected to appear at a relatively low chemical shift, around δ 90-100 ppm .
-
C4 (bearing the methoxy group): This carbon will be deshielded by the electronegative oxygen and is expected in the range of δ 165-170 ppm .
-
C5: This carbon is expected to have a chemical shift around δ 105-110 ppm .
-
C6: This carbon, adjacent to a nitrogen, will be deshielded and is expected around δ 155-160 ppm .
-
Methoxy Carbon (-OCH₃): This carbon will appear in the upfield region, typically around δ 55-60 ppm .
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, but with different acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Expected Mass Spectrum for this compound (Molecular Weight: 236.01 g/mol ):
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 236 corresponding to the intact molecule.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): A peak at m/z 221 .
-
Loss of the methoxy group (-OCH₃): A peak at m/z 205 .
-
Loss of the iodine atom (-I): A peak at m/z 109 . This is often a significant fragment due to the relative weakness of the C-I bond.
-
Loss of CO from the [M-CH₃]⁺ fragment: A peak at m/z 193 .
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Diagram: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity assessment, a single, sharp peak at a consistent retention time is indicative of a pure compound.
A Suitable HPLC Method for this compound:
A reversed-phase HPLC method would be appropriate for this moderately polar compound.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid. A typical gradient might be:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
Expected Result: A single major peak with a consistent retention time. The presence of other peaks would indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups.
Expected FTIR Spectrum for this compound:
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹ .
-
C-H stretching (aliphatic, -OCH₃): Around 2850-2950 cm⁻¹ .
-
C=N and C=C stretching (pyrimidine ring): A series of bands between 1500-1650 cm⁻¹ .[3]
-
C-O stretching (methoxy group): A strong band in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
-
C-I stretching: This bond vibration is expected in the far-infrared region, typically below 600 cm⁻¹ , and may not be observable on all standard FTIR instruments.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a solution in a suitable solvent.
-
Data Acquisition: Collect the interferogram.
-
Data Processing: Perform a Fourier transform to obtain the infrared spectrum.
Comparison of Analytical Methods
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed structural information, proton connectivity, and purity. | Unambiguous structure determination. Quantitative. | Requires a relatively large amount of sample. Can be complex to interpret for impure samples. |
| ¹³C NMR | Information about the carbon skeleton. | Confirms the number and type of carbon atoms. | Low sensitivity, requires longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Isomers can have identical molecular weights. Fragmentation can be complex. |
| HPLC | Purity assessment and quantification. | High sensitivity, excellent for separating mixtures. | Does not provide detailed structural information on its own. |
| FTIR | Presence of functional groups. | Fast and easy to use. Non-destructive. | Provides limited structural information for complex molecules. |
Alternative and Complementary Techniques
-
Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, N, and I. This is a classic method to confirm the elemental composition of a pure sample.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule. This is the most definitive method for structure determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and identification capabilities.
Conclusion: A Multi-technique Approach is Non-negotiable
The confirmation of this compound product formation requires a synergistic approach that leverages the strengths of multiple analytical techniques. While NMR spectroscopy stands as the primary tool for definitive structure elucidation, mass spectrometry provides crucial molecular weight information, and HPLC is indispensable for assessing purity. FTIR offers a rapid check for the presence of key functional groups. By integrating the data from these orthogonal methods, researchers can be confident in the identity and quality of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]
-
Alchem.Pharmtech. (n.d.). CAS 262353-35-5 | this compound. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to LC-MS Analysis of 2-Iodo-4-methoxypyrimidine Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the ability to accurately monitor chemical reactions is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing 2-iodo-4-methoxypyrimidine, a key building block in medicinal chemistry.[1] We will explore the nuances of method development, moving beyond mere protocols to explain the rationale behind selecting optimal chromatographic and mass spectrometric conditions.
This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to construct diverse molecular frameworks.[1] The success of these synthetic endeavors hinges on the ability to track the consumption of starting materials and the formation of products and byproducts in real-time. LC-MS has become an indispensable tool for this purpose, offering rapid and sensitive analysis with minimal sample preparation.[2][3][4]
This guide will compare two primary liquid chromatography strategies—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with mass spectrometry for the analysis of a typical Suzuki coupling reaction mixture of this compound. We will delve into the experimental choices that underpin a robust and reliable analytical method.
The Challenge: A Polar Analyte in a Complex Matrix
A typical reaction mixture will contain the polar starting material (this compound), a boronic acid derivative, the desired product, and various inorganic salts and catalysts. The polarity of this compound and its potential hydrophilic byproducts presents a challenge for traditional reversed-phase chromatography, where such compounds are often poorly retained.[5][6]
Comparative Analysis of LC-MS Methodologies
We will now compare the performance of a standard Reversed-Phase (RP) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the analysis of a hypothetical Suzuki reaction mixture.
Method 1: Reversed-Phase (RP) LC-MS
Reversed-phase liquid chromatography is a widely used technique where a non-polar stationary phase is used with a polar mobile phase.[7] For moderately polar compounds, adjusting the mobile phase composition can achieve adequate retention.
Rationale for Experimental Choices:
-
Column: A C18 column is a common choice for RP-LC, offering good hydrophobic retention.[7]
-
Mobile Phase: A gradient of water and acetonitrile with a formic acid additive is used. Formic acid aids in the protonation of the analytes, improving peak shape and ionization efficiency in positive ion mode ESI.[8]
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of polar to moderately polar analytes and is highly compatible with the mobile phases used in RP-LC.[9][10]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is a powerful alternative for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[11][12][13][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. The retention mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[14]
Rationale for Experimental Choices:
-
Column: An amide-functionalized column provides good retention for a broad range of polar compounds.[12]
-
Mobile Phase: A high percentage of acetonitrile with an aqueous ammonium formate buffer is a typical HILIC mobile phase. Ammonium formate is volatile and highly compatible with MS detection.
-
Ionization: ESI is also the preferred ionization method for HILIC, as the high organic content of the mobile phase enhances desolvation and ionization efficiency, often leading to increased sensitivity compared to RP-LC for polar analytes.[14]
Performance Comparison
The following table summarizes the hypothetical performance data for the two methods in analyzing the key components of a Suzuki reaction mixture.
| Parameter | Reversed-Phase (RP) LC-MS | Hydrophilic Interaction (HILIC)-MS | Justification |
| Retention of this compound | Low (k' < 1.5) | Good (k' > 3) | The polar nature of the analyte leads to stronger interaction with the polar HILIC stationary phase.[5][11] |
| Resolution of Polar Byproducts | Poor | Excellent | HILIC provides superior separation for polar compounds that would otherwise elute near the void volume in RP-LC.[15] |
| Sensitivity (Signal-to-Noise Ratio) | Moderate | High | The high organic mobile phase in HILIC enhances ESI efficiency, leading to better sensitivity for polar analytes.[14] |
| Analysis Time | ~5 minutes | ~7 minutes | HILIC methods may require longer equilibration times between injections. |
| Robustness | High | Moderate | RP-LC is generally considered more robust and less susceptible to matrix effects from salts in the reaction mixture. |
Experimental Protocols
Sample Preparation
For real-time reaction monitoring, minimal sample preparation is key.[2]
-
Withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Quench the reaction by diluting it 100-fold with a 50:50 mixture of acetonitrile and water.
-
Vortex the sample thoroughly.
-
Centrifuge to pellet any solids.
-
Transfer the supernatant to an LC-MS vial for analysis.
Reversed-Phase (RP) LC-MS Protocol
-
LC System: Agilent 1200 series or equivalent.[8]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Single quadrupole or TOF mass spectrometer.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Drying Gas Temperature: 300 °C.[16]
-
Drying Gas Flow: 5 L/min.[16]
-
Nebulizer Pressure: 60 psig.[16]
-
Capillary Voltage: 2000 V.[16]
Hydrophilic Interaction (HILIC)-MS Protocol
-
LC System: Waters ACQUITY UPLC or equivalent.[17]
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 50 mm, 1.7 µm).[5]
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.
-
Gradient: 0% B for 1 minute, then to 100% B over 4 minutes, hold at 100% B for 1 minute, return to 0% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 2 µL.
-
MS System: Single quadrupole or TOF mass spectrometer.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Drying Gas Temperature: 320 °C.[18]
-
Drying Gas Flow: 10 L/min.[18]
-
Nebulizer Pressure: 30 psi.[18]
-
Capillary Voltage: 3000 V.[18]
Visualizing the Workflow
Caption: Workflow for LC-MS analysis of a chemical reaction mixture.
Logical Decision Making in Method Selection
The choice between RP and HILIC is not arbitrary but is guided by the specific analytical needs.
Caption: Decision tree for selecting the appropriate LC-MS methodology.
Conclusion and Recommendations
For comprehensive analysis of reaction mixtures containing this compound and other polar species, the HILIC-MS method is demonstrably superior in terms of retention, resolution, and sensitivity.[5][11][14][15] However, for high-throughput screening where the primary goal is rapid confirmation of product formation without detailed impurity profiling, a well-optimized, fast-gradient reversed-phase method can be sufficient.[2]
The ultimate choice of method should be guided by the specific requirements of the analysis. A thorough understanding of the underlying principles of each technique, as outlined in this guide, empowers the researcher to make informed decisions, leading to reliable and high-quality analytical data that accelerates the drug discovery process. The validation of the chosen analytical method is a critical step to ensure the reliability and accuracy of the generated data.[19][20][21][22][23]
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- Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - PMC - NIH. (2022).
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- LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem. (2025).
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- Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer | LabRulez LCMS. (n.d.).
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. (2023).
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- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry, 4(4), 92-99.
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- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
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- Development and validation of a LC-MS/MS method for ripretinib and its metabolite: example of a journey from laboratory bench to routine application with a greenness assessment | medRxiv. (2025).
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A Comparative Guide to the ¹H NMR Characterization of 2-Substituted-4-Methoxypyrimidines
This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of 2-substituted-4-methoxypyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. By understanding the influence of various substituents at the C2-position, researchers can accelerate compound identification, confirm structural integrity, and gain insights into the electronic environment of the pyrimidine core. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and advanced structural elucidation.
Introduction: The Significance of the 4-Methoxypyrimidine Scaffold
The pyrimidine ring is a foundational structural motif in numerous biologically active molecules, including several approved pharmaceuticals. The 2-substituted-4-methoxypyrimidine scaffold, in particular, serves as a versatile intermediate in the synthesis of compounds targeting a wide array of biological targets. The substituent at the C2-position is often a key determinant of pharmacological activity, making its unambiguous characterization essential. ¹H NMR spectroscopy is the primary analytical tool for this purpose, offering a rapid and highly informative method for confirming structure and purity.
Fundamental ¹H NMR Spectral Features
The ¹H NMR spectrum of a 2-substituted-4-methoxypyrimidine is typically characterized by three distinct regions:
-
The Methoxy Group (OCH₃): A sharp singlet, typically appearing in the range of δ 3.8-4.1 ppm. Its integration value of 3H makes it a reliable internal reference point.
-
The Pyrimidine Ring Protons (H5 and H6): Two doublets corresponding to the H5 and H6 protons. These protons are coupled to each other, exhibiting a characteristic coupling constant (J).
-
The C2-Substituent Protons: Signals corresponding to the protons on the substituent itself.
The chemical shifts (δ) of the H5 and H6 protons are exquisitely sensitive to the electronic nature of the substituent at the C2-position. This sensitivity is the cornerstone of comparative ¹H NMR analysis for this compound class.
The Inductive and Mesomeric Effects of C2-Substituents
The electronic properties of the substituent at the C2-position directly influence the electron density of the pyrimidine ring, thereby altering the shielding of the H5 and H6 protons.[1] This influence is transmitted through two primary mechanisms:
-
Inductive Effects: Electron-withdrawing groups (EWGs) pull electron density away from the ring through the sigma bond network, deshielding the ring protons and shifting them downfield (to a higher δ value). Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding the protons and shifting them upfield (to a lower δ value).
-
Mesomeric (Resonance) Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the pyrimidine ring. This effect is often more pronounced than the inductive effect and can significantly impact the chemical shifts of the ring protons.[1][2]
The interplay of these effects dictates the final observed chemical shifts, providing a diagnostic fingerprint for the C2-substituent.
Caption: Standard workflow for NMR characterization.
Troubleshooting and Advanced Methods
-
Poor Resolution: If peaks are broad, ensure the sample is fully dissolved and re-shim the instrument. In some cases, peak broadening can be due to compound aggregation at higher concentrations; diluting the sample may help.
-
Ambiguous Assignments: For complex substitution patterns or unexpected chemical shifts, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Confirms the J-coupling between H5 and H6.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, confirming assignments. [3] * HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is extremely useful for confirming the position of the methoxy group and the C2-substituent. [4]
-
Conclusion
The ¹H NMR spectrum of 2-substituted-4-methoxypyrimidines provides a rich source of structural information. By systematically analyzing the chemical shifts of the H5 and H6 protons, researchers can reliably deduce the electronic impact of the C2-substituent. This comparative approach, grounded in a standardized experimental protocol, enhances the confidence of structural assignment and serves as a critical quality control checkpoint in the synthesis and development of novel pyrimidine-based compounds.
References
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Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1357–1360. [Link]
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Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern NMR Spectroscopy in Education (pp. 1-34). The Royal Society of Chemistry. [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Compounds from 2-Iodo-4-methoxypyrimidine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Imperative for Purity in Pyrimidine Synthesis
In the landscape of modern drug discovery and materials science, pyrimidine scaffolds are of paramount importance, serving as the core of numerous therapeutic agents and functional materials.[1][2] The starting material, 2-Iodo-4-methoxypyrimidine, is a versatile and highly reactive building block, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings to generate diverse molecular architectures.[3][4][5] However, the very reactivity that makes this starting material so valuable also presents a significant challenge: the potential for the formation of closely related impurities and byproducts.
The quality, safety, and efficacy of any Active Pharmaceutical Ingredient (API) are fundamentally tied to its purity.[6][7] Regulatory bodies and rigorous scientific standards demand not just the presence of the desired compound, but the absence—or strict limitation—of process-related impurities, unreacted starting materials, and degradation products.[8][9] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of compounds synthesized from this compound. We will move beyond mere procedural descriptions to explain the underlying scientific rationale, enabling you to build robust, self-validating analytical systems for your research and development endeavors.
The Synthetic Landscape: A Focus on Suzuki-Miyaura Coupling and Its Attendant Impurities
To ground our discussion in a practical context, we will focus on a common and illustrative reaction: the Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 2-phenyl-4-methoxypyrimidine. This reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds.[4][10][11]
The idealized reaction proceeds as follows:
Caption: Idealized Suzuki-Miyaura cross-coupling reaction.
However, the reality of the reaction flask is far more complex. A number of side reactions can and do occur, leading to a spectrum of potential impurities that must be identified and quantified.
Common Impurities in the Synthesis of 2-phenyl-4-methoxypyrimidine:
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and phenylboronic acid.
-
Homocoupling of Boronic Acid: Phenylboronic acid can couple with itself to form biphenyl. This is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[5][12]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of benzene.[3][12]
-
Dehalogenation: The starting this compound can lose its iodine atom, being replaced by a hydrogen, to form 4-methoxypyrimidine.[12]
-
Catalyst-Derived Impurities: Ligands (e.g., triphenylphosphine) can be oxidized (to triphenylphosphine oxide), which can complicate purification and analysis.[13]
The following workflow illustrates the path from synthesis to a validated, pure compound, highlighting the critical role of analytical chemistry.
Caption: From Synthesis to Validated Purity.
Comparative Analysis of Key Analytical Techniques
No single analytical technique is sufficient to fully characterize and validate the purity of a synthesized compound. A multi-faceted approach, leveraging the orthogonal strengths of different methods, is essential for a robust and reliable assessment.[14]
| Technique | Principle | Strengths for this Application | Limitations | Primary Role |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Gold standard for quantitative purity. Excellent for separating the main product from non-volatile impurities like homocoupled products and unreacted starting material.[15] High sensitivity (UV detection) and precision. | Can be destructive. Requires reference standards for absolute quantification of impurities. May not detect highly volatile impurities. | Quantitative Purity Assessment & Impurity Profiling |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity without a specific reference standard for the analyte. [6][16] Non-destructive. Can identify and quantify impurities simultaneously if their signals are resolved. | Lower sensitivity than HPLC. Requires a certified internal standard. Signal overlap can complicate quantification. | Absolute Purity Determination & Structural Confirmation |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Unambiguous identification of impurities. High sensitivity. Can determine the molecular weight of unexpected byproducts.[17][18] | Not inherently quantitative without extensive calibration. Isomer differentiation can be challenging. | Impurity Identification & Molecular Weight Confirmation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for identifying and quantifying volatile impurities such as benzene (from protodeboronation) and residual solvents.[19][20] | Not suitable for non-volatile compounds like the main product or homocoupled impurities. Requires derivatization for some polar compounds. | Analysis of Volatile Impurities & Residual Solvents |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. The inclusion of system suitability tests and internal standards ensures the reliability and reproducibility of the data generated.
Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: This reverse-phase HPLC method is optimized to separate the relatively nonpolar product and key non-volatile impurities from the polar mobile phase. A gradient elution ensures that both early-eluting (more polar) and late-eluting (less polar) compounds are resolved effectively within a reasonable timeframe.
Methodology:
-
Instrumentation & Columns:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or similar).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 20% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the crude sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis & Purity Calculation:
-
Identify the peak corresponding to 2-phenyl-4-methoxypyrimidine based on its retention time (determined by injecting a purified reference standard if available).
-
Calculate the area percent purity using the formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
For accurate quantification of specific impurities, a validated method with reference standards for each impurity is required, following ICH guidelines.[21][22][23]
-
Hypothetical HPLC Data Table:
| Peak # | Retention Time (min) | Compound Identity | Area % |
| 1 | 3.5 | 4-methoxypyrimidine | 0.2 |
| 2 | 8.9 | This compound | 1.5 |
| 3 | 12.1 | 2-phenyl-4-methoxypyrimidine | 97.5 |
| 4 | 14.8 | Biphenyl | 0.8 |
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
Rationale: qNMR provides an absolute measure of purity by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight.[6][16][24] Maleic acid is chosen here as it has sharp, distinct signals in a region of the spectrum that is unlikely to overlap with our analyte or common impurities.
Methodology:
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh (~10 mg) the synthesized 2-phenyl-4-methoxypyrimidine into an NMR tube. Record the weight to 0.01 mg.
-
Accurately weigh (~5 mg) a certified internal standard (e.g., Maleic Acid, NIST traceable). Record the weight to 0.01 mg and note its certified purity (P_std).
-
Add the internal standard to the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of any signal being integrated (a D1 of 30-60 seconds is often sufficient).
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Note the number of protons corresponding to each integrated signal (N_analyte and N_std).
-
Calculate the purity of the analyte (P_analyte) using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Protocol 3: Impurity Identification by Mass Spectrometry (LC-MS)
Rationale: Coupling the separation power of HPLC with the detection specificity of mass spectrometry allows for the confident identification of impurities, even at low levels. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.
Methodology:
-
Instrumentation:
-
An LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
-
LC Conditions:
-
Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.
-
-
MS Conditions (Positive Ion ESI):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~150 °C.
-
-
Data Analysis:
-
Extract the mass spectra for each peak observed in the chromatogram.
-
Determine the [M+H]⁺ ion for each peak.
-
Compare the exact mass measurement to the calculated theoretical masses of expected impurities to confirm their identity.
-
Expected m/z Values for [M+H]⁺ Ions:
| Compound | Formula | Expected m/z |
| 4-methoxypyrimidine | C₅H₆N₂O | 111.05 |
| This compound | C₅H₅IN₂O | 236.95 |
| 2-phenyl-4-methoxypyrimidine | C₁₁H₁₀N₂O | 187.08 |
| Biphenyl | C₁₂H₁₀ | 155.08 |
Conclusion: A Framework for Confidence in Synthesis
Validating the purity of compounds synthesized from this compound is not a single-step process but a systematic investigation. It requires an understanding of the potential synthetic byproducts and the strategic application of orthogonal analytical techniques. While HPLC provides the benchmark for quantitative purity assessment, its data is significantly enriched and validated by the absolute purity determination from qNMR and the definitive structural confirmation provided by mass spectrometry. For a complete profile, the analysis of volatile components by GC-MS should not be overlooked. By implementing these self-validating protocols, researchers can ensure the scientific integrity of their work, meet stringent regulatory requirements, and proceed with confidence in the quality and composition of their synthesized compounds.
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Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Available at: [Link]
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Choudhary, A. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Dong, M. W. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available at: [Link]
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International Council for Harmonisation. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Maruyama, T., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography. Available at: [Link]
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Reddit User Discussion. (2025). How to determine purity using HNMR data? r/OrganicChemistry. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]
-
Liu, Z., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. Available at: [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
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-
Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Available at: [Link]
-
Singh, U. P., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. E-Journal of Chemistry. Available at: [Link]
-
Thompson, A. E., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Gfesser, G. A., & Kulanthaivel, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions. Available at: [Link]
-
Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Available at: [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
The Chemistry Cat. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Preparations and Procedures International. Available at: [Link]
-
Ujhelyiová, K., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
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Wang, Z., et al. (2014). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry. Available at: [Link]
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Claramunt, R. M., et al. (1989). 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
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Al-Abdullah, E. S., et al. (2022). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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Obasi, L. N., & Osuoha, J. O. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]
-
Asati, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Malah, M., et al. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Gurer-Orhan, H., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]
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A Comparative Guide to Palladium Catalysts for the Coupling of 2-Iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various substituted pyrimidines, 2-iodo-4-methoxypyrimidine serves as a versatile and highly valuable building block. Its strategic importance lies in the reactivity of the C-I bond, which allows for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound, supported by experimental data and mechanistic insights to facilitate informed catalyst selection and reaction optimization.
The Strategic Importance of this compound in Synthesis
The pyrimidine core is a prevalent motif in a vast array of biologically active compounds, including antiviral, anticancer, and antibacterial agents. The ability to selectively introduce substituents at the 2-position of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules. This compound is an ideal precursor for such modifications due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This reactivity follows the general trend of C-I > C-Br > C-Cl, making the C-I bond more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3] This reaction is particularly valuable for the synthesis of 2-aryl-4-methoxypyrimidines, which are common substructures in many pharmaceutical agents.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.[3][4][5]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.[3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.[4][5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Comparative Analysis of Palladium Catalysts for Suzuki Coupling
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki coupling. Below is a comparative table of various catalytic systems for the coupling of this compound with arylboronic acids.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | A classic, reliable catalyst, though sometimes requires elevated temperatures. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 90-98 | Highly effective for a broad range of boronic acids; the dppf ligand enhances catalyst stability and activity.[1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | >95 | Buchwald ligands like SPhos are highly active, allowing for lower catalyst loadings and shorter reaction times.[1] |
| Pd/C (10%) (5) | - | Na₂CO₃ | DME/H₂O | 25 | 24 | 80-90 | A heterogeneous catalyst that is easily separable and recyclable, promoting greener chemistry.[6] |
Causality Behind Experimental Choices:
-
Ligands: Bulky, electron-rich phosphine ligands like dppf and SPhos accelerate the rate-limiting oxidative addition and reductive elimination steps. They also stabilize the palladium center, preventing catalyst decomposition.
-
Bases: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can influence the reaction rate and yield. Stronger bases like Cs₂CO₃ and K₃PO₄ are often more effective than weaker ones like Na₂CO₃.
-
Solvents: Aprotic polar solvents like dioxane and DMF are commonly used. The addition of water can often accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using PdCl₂(dppf) as the catalyst.[1][7]
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), PdCl₂(dppf) (0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling: Synthesis of Alkenylpyrimidines
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[8][9] It provides a direct route to 2-alkenyl-4-methoxypyrimidines, which are valuable intermediates in organic synthesis.
Mechanistic Overview
The Heck reaction proceeds through a different catalytic cycle than the Suzuki coupling:
-
Oxidative Addition: Pd(0) adds to the C-I bond of this compound.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.[5][10]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.[5][10]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Caption: Generalized catalytic cycle for the Heck coupling reaction.
Comparative Analysis of Palladium Catalysts for Heck Coupling
The success of the Heck reaction with electron-deficient heterocycles like pyrimidines often requires careful selection of the catalytic system.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 | A standard system, but may require higher temperatures and longer reaction times. |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 12 | 80-90 | The bulky phosphine ligand can improve yields and regioselectivity. |
| Pd-PEPPSI-IPr (3) | - | K₃PO₄ | Dioxane | 100 | 10 | >90 | N-heterocyclic carbene (NHC) ligands offer high thermal stability and activity.[11] |
Causality Behind Experimental Choices:
-
Catalyst Precursors: Pd(OAc)₂ is a common and relatively inexpensive Pd(II) source that is reduced in situ to the active Pd(0) species.[10]
-
Bases: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrogen iodide formed during the catalytic cycle.
-
Solvents: High-boiling point, polar aprotic solvents such as DMF and DMA are typically used to ensure the solubility of the reagents and to allow for higher reaction temperatures.
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of this compound with an alkene.
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (2.0 mmol, 2.0 equiv.).
-
Add degassed DMF (5 mL).
-
Seal the tube and heat the mixture to 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the synthesis of aryl and vinyl alkynes.[12] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14]
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, this cycle involves oxidative addition and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate.[14][15]
Caption: A simplified representation of the dual catalytic cycles in the Sonogashira coupling.
Comparative Analysis of Palladium Catalysts for Sonogashira Coupling
The efficiency of the Sonogashira coupling is highly dependent on the catalyst system, particularly the choice of palladium source, ligand, and the presence of a copper co-catalyst.
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | PPh₃ (4) | Et₃N | THF | 25 | 6 | 90-98 | The classic Sonogashira conditions, highly effective for a wide range of substrates.[16] |
| Pd(OAc)₂ (1) | CuI (2) | - | Piperidine | DMF | 50 | 4 | 85-95 | A ligand-free system that is simple and cost-effective. |
| Pd(PPh₃)₄ (3) | - | - | TBAF | - | 60 | 2 | >90 | A copper-free variant, useful for substrates that are sensitive to copper.[16] |
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: CuI is crucial for the deprotonation of the terminal alkyne and the formation of the copper acetylide, which is more reactive in the transmetalation step than the alkyne itself.[14]
-
Amine Base: The amine base (e.g., Et₃N, piperidine) serves multiple roles: it acts as a base to deprotonate the alkyne, a solvent, and a ligand for the palladium and copper centers.
-
Copper-Free Conditions: In some cases, copper can lead to undesired side reactions, such as the homocoupling of alkynes (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue.[12]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[2]
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Add degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 2-alkynyl-4-methoxypyrimidine.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a wide range of functionalized pyrimidines. The choice of the optimal catalytic system depends on the specific coupling reaction and the nature of the coupling partners.
-
For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich phosphine ligands such as PdCl₂(dppf) and those employing Buchwald ligands offer excellent yields and broad substrate scope.
-
In Heck couplings , N-heterocyclic carbene (NHC) ligated palladium catalysts have shown superior activity and stability, particularly for challenging substrates.
-
The classic Sonogashira coupling conditions using a Pd/Cu co-catalyst remain highly effective, while copper-free alternatives provide a valuable option for sensitive substrates.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts, reactions in green solvents, and the development of catalysts that can operate at lower temperatures and catalyst loadings. The continued exploration of novel ligands and reaction conditions will undoubtedly expand the synthetic utility of this compound and facilitate the discovery of new and important molecules.
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A Senior Application Scientist's Guide to Phosphine Ligand Efficiency in Palladium-Catalyzed Cross-Coupling with 2-Iodo-4-methoxypyrimidine
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals demands robust and efficient methods for its functionalization. 2-Iodo-4-methoxypyrimidine serves as a versatile and critical building block, where the C2-iodo group provides a reactive handle for palladium-catalyzed cross-coupling reactions. However, the success of these transformations—be it for forming a crucial carbon-carbon or carbon-nitrogen bond—is profoundly dictated by the choice of phosphine ligand.
This guide provides an in-depth comparison of various phosphine ligands, moving beyond a simple catalog of options to explain the mechanistic rationale behind their performance. By understanding the interplay between the ligand's steric and electronic properties and the catalytic cycle, researchers can make informed decisions to optimize their synthetic routes.
The Decisive Role of the Phosphine Ligand
Palladium-catalyzed cross-coupling reactions are fundamental transformations, but the palladium atom itself is merely the engine. The phosphine ligand is the control system, steering the reaction's efficiency, selectivity, and substrate scope. These ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.[1] The two primary characteristics of a phosphine ligand that dictate its performance are its steric bulk and its electronic nature .
-
Steric Bulk : Often quantified by the Tolman cone angle, steric hindrance is critical. Bulky ligands typically favor the formation of monoligated, highly reactive L₁Pd(0) species, which are essential for initiating the catalytic cycle via oxidative addition.[2][3] This bulk also facilitates the final, product-releasing step, reductive elimination.
-
Electronic Properties : Electron-rich phosphines enhance the electron density on the palladium center, which significantly accelerates the rate of oxidative addition of the aryl halide to the Pd(0) complex.[3][4] This is a crucial rate-determining step, especially for less reactive halides.
The general palladium-catalyzed cross-coupling cycle, shown below, illustrates the key steps where the ligand exerts its influence.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Performance Comparison in Key Transformations
We will now evaluate the performance of distinct classes of phosphine ligands in three common, yet critical, cross-coupling reactions using this compound as the substrate. The data presented is a synthesis of typical results observed for this class of heteroaryl halide.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl structures. For this compound, this allows for the introduction of diverse aryl or heteroaryl substituents.
| Ligand Class | Example Ligand | Steric/Electronic Profile | Typical Yield (%) | Reaction Time (h) | Notes |
| Triarylphosphine | PPh₃ | Less Bulky, Less Donating | 40-60% | 12-24 | Often requires higher temperatures; serves as a baseline.[5] |
| Ferrocenylphosphine | dppf | Bulky, Rigid Backbone | 75-90% | 4-12 | Bidentate nature provides high stability to the catalytic complex.[3] |
| Dialkylbiarylphosphine | SPhos | Very Bulky, Electron-Rich | >95% | 1-4 | Excellent for hindered substrates and often allows for room temperature reactions.[2] |
| Dialkylbiarylphosphine | XPhos | Very Bulky, Electron-Rich | >95% | 1-4 | Highly versatile ligand, effective for a broad range of substrates including challenging ones.[2] |
Analysis : While traditional ligands like triphenylphosphine (PPh₃) can effect the transformation, their lower electron-donating ability and steric bulk lead to slower reactions and moderate yields. The advent of bulky and electron-rich dialkylbiaryl phosphines, developed by the Buchwald group, revolutionized the field.[2][6] Ligands like SPhos and XPhos create highly active, monoligated palladium species that dramatically accelerate the oxidative addition and reductive elimination steps, resulting in near-quantitative yields in significantly shorter times.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of arylamines is central to medicinal chemistry, and the Buchwald-Hartwig amination provides a direct route. The choice of ligand is especially critical here to facilitate the challenging C-N reductive elimination.
| Ligand Class | Example Ligand | Steric/Electronic Profile | Typical Yield (%) | Reaction Time (h) | Notes |
| Bidentate Phosphine | BINAP | Bulky, Large Bite Angle | 60-80% | 8-16 | An early standard, but can be slow and require higher catalyst loading. |
| Bidentate Phosphine | Xantphos | Bulky, Wide Bite Angle | 85-95% | 2-6 | Flexible backbone is well-suited for promoting C-N bond formation.[7] |
| Dialkylbiarylphosphine | RuPhos | Very Bulky, Electron-Rich | >95% | 1-4 | Part of the Buchwald ligand family, showing exceptional activity for C-N coupling. |
| Ferrocenylphosphine | Josiphos | Bulky, Chiral Backbone | >90% | 2-8 | Highly efficient, particularly for coupling primary amines and even ammonia equivalents.[8] |
Analysis : The Buchwald-Hartwig amination is highly sensitive to the ligand's architecture.[3][9] While older bidentate ligands like BINAP are functional, ligands with wider "bite angles" like Xantphos are generally more effective as they promote the geometry required for reductive elimination. The modern dialkylbiaryl and ferrocenyl-based ligands (e.g., RuPhos, Josiphos) again demonstrate superior performance due to their combination of extreme steric bulk and electron-richness, which accelerates the key catalytic steps and enhances catalyst stability.[8]
Experimental Design: A Protocol for Ligand Screening
To ensure trustworthy and comparable results when selecting a ligand for a novel transformation, a systematic screening process is essential. This workflow validates the optimal choice for your specific substrate combination.
Caption: Systematic workflow for comparative ligand screening.
Representative Experimental Protocols
The following protocols are provided as a robust starting point for researchers. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Suzuki-Miyaura Coupling with XPhos
This protocol describes the coupling of this compound with phenylboronic acid.
-
Reagent Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition : In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and XPhos (0.022 mmol, 2.2 mol%). Add these solids to the Schlenk tube.
-
Inerting and Solvent Addition : Seal the Schlenk tube, and evacuate and backfill with argon three times.[10]
-
Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at 80 °C and stir for 2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[11]
Protocol 2: Buchwald-Hartwig Amination with RuPhos
This protocol details the amination of this compound with morpholine.
-
Reagent Preparation : To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.), and the palladium precatalyst and ligand (e.g., a RuPhos Pd G3 precatalyst, 0.02 mmol, 2 mol%).[12]
-
Inerting : Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Amine Addition : Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq.) via syringe.
-
Reaction : Heat the mixture in a preheated oil bath at 100 °C for 4 hours, or until starting material is consumed as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The empirical data and mechanistic principles clearly demonstrate that for demanding substrates like this compound, modern bulky, electron-rich phosphine ligands are not just an improvement—they are enabling.
-
For C-C Bond Formation (Suzuki-Miyaura) : XPhos and SPhos are the premier choices, offering high turnover numbers, broad functional group tolerance, and mild reaction conditions. They consistently deliver superior yields in shorter times compared to older ligand systems.[13]
-
For C-N Bond Formation (Buchwald-Hartwig) : RuPhos , Josiphos , and Xantphos are highly effective. The choice among them may depend on the specific amine being coupled, but they represent the state-of-the-art for achieving high-efficiency C-N bond formation.[7][8]
While this guide provides a strong framework, the optimal ligand is always context-dependent. Researchers are strongly encouraged to perform a rapid screen of a small set of high-performance ligands, as outlined in the workflow, to definitively identify the best catalyst system for their unique and valuable synthetic targets.
References
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Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Request PDF. [Link]
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OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Tebello, N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 45(6), 936-946. [Link]
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Al-Masum, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2892. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]
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Wang, C., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6483-6493. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Seel, A. G. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules, 29(8), 1815. [Link]
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ResearchGate. (n.d.). Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions. Request PDF. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Engel, J., et al. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 8, 1914–1949. [Link]
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Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 11096-11107. [Link]
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ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 6(11), 7475-7489. [Link]
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Zhang, Y., et al. (2022). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 13(30), 8821-8827. [Link]
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Ananikov, V. P., et al. (2015). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 5(2), 1029-1039. [Link]
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benchmarking 2-Iodo-4-methoxypyrimidine against other pyrimidine halides
An Objective Guide to the Reactivity of 2-Iodo-4-methoxypyrimidine vs. Other Pyrimidine Halides in Cross-Coupling Reactions
Abstract
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its functionalization via palladium-catalyzed cross-coupling reactions is a routine yet critical task where the choice of starting material dictates the efficiency, and often the feasibility, of a synthetic route. This guide provides an in-depth, objective comparison of this compound against its more common counterparts, 2-Bromo- and 2-Chloro-4-methoxypyrimidine. We will dissect the fundamental principles governing their reactivity, provide validated experimental protocols for a benchmark Suzuki-Miyaura coupling, and present a logical framework for selecting the optimal halide for your specific synthetic challenge.
Introduction: The Strategic Importance of 4-Methoxypyrimidines
The 4-methoxypyrimidine core is a privileged scaffold found in a multitude of biologically active molecules, from kinase inhibitors to nucleoside analogues.[1] The ability to selectively and efficiently introduce molecular diversity at the C2-position is paramount. Halogenated pyrimidines serve as the primary linchpins for this diversification, acting as versatile electrophilic partners in a suite of powerful cross-coupling reactions.[2][3]
While 2-chloro- and 2-bromo-4-methoxypyrimidine are workhorse reagents, this compound often represents a strategic advantage. This guide will demonstrate that its superior reactivity profile can significantly accelerate synthetic campaigns, particularly in complex or sterically hindered systems.
Foundational Principles: Why the Halogen Matters
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the Pd(0) catalyst into this bond is frequently the rate-determining step of the catalytic cycle. A weaker C-X bond leads to a lower activation energy for this step, resulting in faster reaction rates and often allowing for milder reaction conditions.
The established order of reactivity for halogens in these transformations is a direct inverse correlation to their bond dissociation energies: I > Br > Cl > F .[2]
-
C-I Bond: The longest and weakest of the series, making iodopyrimidines the most reactive substrates. They are ideal for challenging couplings that may fail with other halides.
-
C-Br Bond: Offers a balance of reactivity and stability, representing a common starting point for many syntheses.
-
C-Cl Bond: The strongest and most inert bond. While economically attractive, chloropyrimidines often require more robust catalytic systems, specialized ligands, and higher temperatures to achieve satisfactory yields.[2][4]
The 4-methoxy group also plays a subtle electronic role, contributing electron density to the pyrimidine ring, which can enhance overall reactivity and modulate the biological properties of the final compounds.[1]
The Suzuki-Miyaura Catalytic Cycle
To visualize the critical role of the halide, consider the generally accepted mechanism for the Suzuki-Miyaura reaction. The initial, often rate-limiting, oxidative addition step is where the difference between I, Br, and Cl is most pronounced.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Physicochemical Properties
A summary of key physical properties for the three halides is presented below. Note the increase in molecular weight with the heavier halogens.
| Property | 2-Chloro-4-methoxypyrimidine | 2-Bromo-4-methoxypyrimidine | This compound |
| CAS Number | 22536-63-6 | 3432-07-3 | 262353-35-5 |
| Molecular Formula | C₅H₅ClN₂O | C₅H₅BrN₂O | C₅H₅IN₂O |
| Molecular Weight | 144.56 g/mol | 189.01 g/mol | 236.01 g/mol |
| Appearance | White to off-white solid | Off-white to yellow solid | White to light yellow solid[1] |
| Storage | Store at room temperature | Store at room temperature | Keep in dark place, inert atmosphere, 2-8°C |
Experimental Benchmark: Suzuki-Miyaura Coupling
To provide a quantitative comparison, we outline a standardized protocol for the Suzuki-Miyaura coupling of the three 2-halo-4-methoxypyrimidines with a representative boronic acid.
Rationale for Experimental Design
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable catalyst suitable for a wide range of Suzuki couplings, making it an excellent benchmark.[4]
-
Base: Potassium carbonate (K₂CO₃) is an effective, inexpensive, and moderately strong base commonly used in these reactions.[5]
-
Solvent System: A mixture of an organic solvent like DMF with water is often optimal, facilitating the dissolution of both the organic substrates and the inorganic base.[5]
-
Temperature: Starting at a moderately elevated temperature (e.g., 90 °C) allows for a clear differentiation in reaction rates between the three halides.
Detailed Experimental Protocol
Caption: Standard workflow for the benchmark Suzuki-Miyaura coupling experiment.
Comparative Performance Data (Illustrative)
The following table summarizes the expected outcomes from the benchmark experiment, based on established reactivity principles.[2]
| Substrate | Reaction Time (at 90 °C) | Typical Yield | Key Observations |
| This compound | < 1 hour | > 90% | Rapid, clean conversion. Ideal for high-throughput synthesis and for substrates where prolonged heating causes degradation. |
| 2-Bromo-4-methoxypyrimidine | 2 - 6 hours | 75 - 85% | Reliable and effective, but significantly slower than the iodo analog. A good general-purpose starting material. |
| 2-Chloro-4-methoxypyrimidine | > 12 hours (often incomplete) | < 50% | Very sluggish reaction under these conditions. Often requires higher temperatures (>120 °C) and/or more advanced catalyst systems (e.g., with Buchwald ligands) for acceptable yields.[4] |
Applicability to Other Cross-Coupling Reactions
The superior reactivity of the C-I bond is not limited to Suzuki couplings. This trend is a general principle that holds true for other critical C-C and C-N bond-forming reactions.
-
Sonogashira Coupling: The coupling of terminal alkynes proceeds much more readily with this compound.[1][2] Reactions can often be conducted at room temperature, whereas the bromo- and chloro-analogs typically require heat.[6][7] The use of a copper(I) co-catalyst is standard.[2]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction also shows a strong preference for the C-I bond.[1][8] The high reactivity of this compound allows for selective amination at the C2 position even if other, less reactive halogens (like chlorine) are present elsewhere on the molecule.[9]
Practical Guidance: Selecting the Right Halide
The choice of halide is a strategic decision that balances reactivity, cost, and the specific goals of the synthesis.
Caption: A decision-making guide for selecting the appropriate 2-halopyrimidine.
-
Choose this compound when:
-
Facing a difficult coupling with sterically hindered or electron-poor partners.
-
Speed and efficiency are paramount.
-
Mild reaction conditions are required to preserve sensitive functional groups.
-
Building a core scaffold in late-stage synthesis where reliability is crucial.[1]
-
-
Choose 2-Bromo-4-methoxypyrimidine when:
-
A balance of good reactivity and moderate cost is needed.
-
The coupling partners are relatively standard.
-
It is the default choice for general-purpose synthesis and route scouting.
-
-
Choose 2-Chloro-4-methoxypyrimidine when:
-
Performing large-scale synthesis where cost is the dominant factor.
-
The synthetic route can tolerate higher temperatures and longer reaction times.
-
You have access to and are willing to screen more specialized, and often more expensive, palladium-ligand systems to drive the reaction to completion.[4]
-
Conclusion
While 2-chloro- and 2-bromo-4-methoxypyrimidine are valuable and widely used reagents, This compound distinguishes itself as the premier choice for demanding cross-coupling applications. Its high reactivity, stemming from the inherent weakness of the C-I bond, translates directly into faster reactions, higher yields, and milder conditions.[1][2] For drug discovery professionals and synthetic chemists aiming to construct complex molecular architectures with maximum efficiency and reliability, the strategic use of this compound is not just an alternative, but a significant advantage.
References
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PubChem. (n.d.). 2-Amino-4-iodo-6-methoxypyrimidine. Retrieved from [Link]
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ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
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ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
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ACS Publications. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
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ResearchGate. (2015). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of 2-Iodo-4-methoxypyrimidine Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Why" Behind the Kinetics
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors.[1][2] The ability to precisely tune the substituents at these positions is critical for optimizing potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools for forging the essential carbon-carbon and carbon-nitrogen bonds required in the synthesis of these complex molecules.[2][3][4]
Our focus here, 2-iodo-4-methoxypyrimidine, serves as a highly valuable and reactive building block. The carbon-iodine bond is the most labile among halogens, predisposing it to rapid oxidative addition—often the first and rate-determining step in a catalytic cycle.[5][6] However, "fast" is a relative term. To achieve optimal yield, minimize catalyst loading, control impurity profiles, and ensure scalable, reproducible processes, a deep understanding of the reaction kinetics is not just academic—it is essential.
This guide provides a framework for conducting and interpreting kinetic studies on this compound cross-coupling reactions. We will move beyond simple procedural lists to explain the causality behind experimental design, enabling you to rationally optimize your reactions, select the most effective catalyst systems, and troubleshoot challenges with scientific rigor.
Part 1: The Theoretical Framework: Deconstructing the Catalytic Cycles
All palladium-catalyzed cross-coupling reactions operate via a catalytic cycle, a series of elementary steps that regenerate the active catalyst.[7] While specific intermediates vary, the core principles remain consistent. Understanding these steps is fundamental to interpreting kinetic data. The three primary steps are:
-
Oxidative Addition (OA): The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is an oxidative process as the palladium center's oxidation state increases from 0 to +II. For heteroaryl halides, this step is generally considered the rate-determining step (RDS) and is largely irreversible.[6][8]
-
Transmetalation (TM) / Carbopalladation:
-
In Suzuki-Miyaura Coupling: The organic group from an organoboron reagent is transferred to the Pd(II) center, typically facilitated by a base.[5][9]
-
In Heck Coupling: The coordinated alkene inserts into the Pd-C bond (carbopalladation).[10][11]
-
In Buchwald-Hartwig Amination: The amine coordinates to the palladium, and a base removes a proton from the nitrogen, forming a palladium-amido complex.[12]
-
-
Reductive Elimination (RE): The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step is "reductive" because the palladium's oxidation state is reduced from +II back to 0, regenerating the active catalyst.[5][12]
The overall reaction rate is dictated by the slowest step in this cycle—the RDS. Kinetic analysis allows us to identify this bottleneck and target it for optimization.
Figure 1: Generalized catalytic cycles for cross-coupling reactions.
Part 2: A Comparative Guide to Catalytic Systems
While this compound is predisposed to react quickly, the choice of catalyst, ligand, base, and solvent can dramatically alter reaction kinetics and even the RDS. The electron-deficient nature of the pyrimidine ring generally makes it more reactive in Suzuki couplings than analogous benzene halides.[13]
Below is a comparative table outlining expected kinetic trends for different cross-coupling reactions. The hypothetical rate constants (k) are for illustrative purposes to demonstrate relative performance based on established chemical principles.
| Reaction Type | Coupling Partner | Typical Ligand | Expected RDS | Relative Rate (k) | Key Considerations & Causality |
| Suzuki-Miyaura | Phenylboronic Acid | SPhos | Oxidative Addition | k = 10 | The C-I bond is weak and the pyrimidine ring is electron-deficient, favoring rapid OA. SPhos is a bulky, electron-rich ligand that accelerates both OA and RE. |
| Suzuki-Miyaura | Phenylboronic Acid | PPh₃ | Oxidative Addition | k = 3 | PPh₃ is less electron-donating and bulky than SPhos, leading to a slower rate of OA and RE. |
| Buchwald-Hartwig | Morpholine | BrettPhos | Oxidative Addition[14][15] | k = 7 | BrettPhos is exceptionally bulky, which promotes the formation of a monoligated Pd(0) species, accelerating RE. However, its steric hindrance can make OA the rate-limiting step.[14][15] |
| Buchwald-Hartwig | Morpholine | RuPhos | Reductive Elimination[14][15] | k = 5 | RuPhos has a different steric and electronic profile where the energy barrier for RE is higher than for OA, shifting the RDS.[14][15] |
| Heck | n-Butyl Acrylate | P(o-tolyl)₃ | Oxidative Addition | k = 4 | The kinetics can be complex, but OA is often rate-limiting. The choice of base and the potential for catalyst deactivation pathways are critical.[10][16] |
Causality Behind the Choices:
-
Ligand Selection: The ligand is arguably the most critical variable. Bulky, electron-rich biaryl phosphine ligands (like SPhos, BrettPhos) stabilize the monoligated Pd(0) species, which is often the most active form of the catalyst.[17] This property dramatically increases the rates of both oxidative addition and reductive elimination.[17][18] The choice between ligands like BrettPhos and RuPhos can fundamentally change which step of the catalytic cycle is the bottleneck.[14][15]
-
Substrate Reactivity: The C-I bond is significantly weaker than C-Br or C-Cl bonds, making oxidative addition much faster.[5] This is why iodo-pyrimidines are often used when high reactivity is desired.
-
Base and Solvent: The base plays a crucial role, particularly in the Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions. The solvent affects the solubility of all components and can influence catalyst stability and activity.
Part 3: Experimental Design for Robust Kinetic Analysis
To quantify the relationships described above, a systematic kinetic study is required. The method of initial rates is a robust and widely used technique to determine the reaction order with respect to each component and derive the overall rate law.[19][20]
Workflow for Kinetic Analysis
Figure 2: Experimental workflow for determining reaction orders using the method of initial rates.
Detailed Experimental Protocol: Initial Rate Measurement via HPLC Analysis
This protocol is a self-validating system. The inclusion of an internal standard corrects for variations in injection volume and sample preparation, ensuring the trustworthiness of the quantitative data.
Objective: To determine the reaction order with respect to the palladium catalyst.
1. Reagent Preparation:
- Stock Solution A (Substrates & Base): In a 25 mL volumetric flask, dissolve this compound (e.g., 1.0 mmol), the coupling partner (e.g., Phenylboronic Acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in the chosen degassed solvent (e.g., 1,4-Dioxane/H₂O).
- Stock Solution B (Internal Standard): Prepare a solution of a stable, non-reactive compound with a distinct HPLC retention time (e.g., decanophenone) in the reaction solvent.
- Stock Solution C (Catalyst): Prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃).
- Stock Solution D (Ligand): Prepare a stock solution of the ligand (e.g., SPhos).
2. Reaction Setup:
- Prepare a series of reaction vials. For this example, we will set up three reactions with varying catalyst concentrations (0.5 mol%, 1.0 mol%, 2.0 mol%).
- To each vial, add the appropriate volumes of Stock Solutions A, C, and D to achieve the target concentrations in a final reaction volume (e.g., 5.0 mL).
- Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C) and begin stirring.
3. Sampling and Quenching:
- At predetermined time points (e.g., t = 0, 2, 4, 6, 8, 10 minutes), withdraw a 100 µL aliquot from each reaction vial.
- Immediately quench the aliquot in a labeled HPLC vial containing 900 µL of a quenching solution (e.g., acetonitrile) that also contains a known concentration of the internal standard from Stock Solution B. The dilution and immediate cessation of the reaction are critical for accuracy.
4. HPLC Analysis:
- Analyze each quenched sample by HPLC. The method should be optimized to achieve baseline separation of the starting material, product, and internal standard.
- Generate a calibration curve for the product relative to the internal standard to determine the response factor.
- Calculate the concentration of the product in each aliquot based on the peak area ratio to the internal standard.
5. Data Analysis:
- For each catalyst concentration, plot the product concentration versus time.
- Determine the initial rate (v₀) for each reaction by calculating the slope of the linear portion of the curve (typically the first 10-15% of the reaction).[19]
- Plot log(v₀) versus log([Pd]). The slope of this line will be the reaction order with respect to the palladium catalyst. A slope of 1 indicates a first-order dependence.
Part 4: Case Study - Uncovering the Rate-Determining Step
As highlighted in the comparative table, the choice of ligand in a Buchwald-Hartwig amination can shift the RDS.[14][15] Let's design an experiment to test this for the amination of this compound with morpholine.
Hypothesis: With the bulky BrettPhos ligand, the reaction will be zero-order in [Amine], suggesting that oxidative addition is the RDS. With the less-hindered RuPhos, the reaction will show a dependence on [Amine], indicating that a post-OA step (like reductive elimination) is rate-limiting.
Experimental Data (Illustrative):
| Ligand | Variable | [Variable] (M) | Initial Rate (M/s) | Determined Order | Conclusion |
| BrettPhos | [Morpholine] | 0.1 | 1.2 x 10⁻⁵ | \multirow{2}{}{~0 } | \multirow{2}{}{Rate is independent of [Amine]. OA is likely the RDS.} |
| 0.2 | 1.3 x 10⁻⁵ | ||||
| RuPhos | [Morpholine] | 0.1 | 0.8 x 10⁻⁵ | \multirow{2}{}{~1 } | \multirow{2}{}{Rate is first-order in [Amine]. A post-OA step is the RDS.} |
| 0.2 | 1.7 x 10⁻⁵ |
Mechanistic Interpretation:
The data for BrettPhos shows that doubling the amine concentration has no significant effect on the reaction rate. This is a classic indicator that the step involving the amine is fast and not the bottleneck. Therefore, a preceding step, oxidative addition, must be rate-determining.
Conversely, with RuPhos, doubling the amine concentration approximately doubles the rate. This implies that the concentration of the amine (or a species derived from it) is part of the rate equation, and thus a step involving the amine—after oxidative addition—is rate-limiting. This aligns with computational and experimental studies suggesting RE can be the RDS for this ligand class.[14][15]
Figure 3: Illustrative energy profile showing how ligand choice can alter the RDS.
Conclusion
Kinetic analysis transforms the art of reaction optimization into a science. For a valuable substrate like this compound, understanding the interplay between the substrate, catalyst, and coupling partner is paramount for developing efficient and robust synthetic routes. By employing systematic methods like initial rate analysis, researchers can identify the rate-determining step, rationally select ligands to accelerate the catalytic cycle, and build a deep, mechanistic understanding that accelerates drug discovery and development programs. The principles and protocols outlined in this guide provide a comprehensive starting point for any scientist looking to master the kinetics of these vital chemical transformations.
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020, August 20). ACS Omega. Retrieved January 12, 2026, from [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
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Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science. Retrieved January 12, 2026, from [Link]
-
Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS. Retrieved January 12, 2026, from [Link]
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Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Precise, Facile Initial Rate Measurements. (2010, August 24). PMC. Retrieved January 12, 2026, from [Link]
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High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014, April 17). UPenn. Retrieved January 12, 2026, from [Link]
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Visible-Light-Induced Palladium-Catalyzed Cross-Coupling of Iodocarboranes with (Hetero)Arenes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Study of mechanistic pathways in cross-linking reactions with palladium. (2023, November 28). Zenodo. Retrieved January 12, 2026, from [Link]
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kinetic study of heck reaction an interdisciplinary experience. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS. Retrieved January 12, 2026, from [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2023). ACS Publications. Retrieved January 12, 2026, from [Link]
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Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PMC. Retrieved January 12, 2026, from [Link]
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Cross-Coupling Reactions: A Practical Guide. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Regioselectivity in Di-halomethoxypyrimidine Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed examination of the regiochemical behavior of di-halomethoxypyrimidines. As indispensable scaffolds in modern medicinal chemistry, these building blocks offer a gateway to novel therapeutics, from antimalarials to kinase inhibitors.[1][2] However, their synthetic utility hinges on a nuanced understanding of their reactivity. The presence of multiple halogen atoms, modulated by the electronic influence of a methoxy group, creates a landscape of competing reaction sites.
This guide moves beyond simple protocols to dissect the underlying principles that govern regioselectivity. We will explore why certain positions on the pyrimidine core are favored under specific conditions, enabling you, the researcher, to design more efficient, predictable, and robust synthetic strategies. Our focus is on providing a self-validating framework, where experimental design is informed by mechanistic insight, ensuring reproducible and scalable outcomes.
The Electronic Landscape: Why Substituent Placement Matters
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is the primary driver of its reactivity, particularly towards nucleophilic attack. The substituents—halogens and a methoxy group—further modulate this electronic environment through a combination of inductive and mesomeric effects.
-
Halogens (Cl, Br): Exert a strong electron-withdrawing inductive effect (-I), further depleting the ring of electron density and activating it for nucleophilic substitution.
-
Methoxy Group (-OCH₃): This group presents a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but more significantly, it possesses a powerful electron-donating mesomeric effect (+M) through its lone pairs.[3] This +M effect increases electron density at the ortho and para positions, profoundly influencing the regioselectivity of various reactions.[4]
The interplay of these effects dictates which halogen serves as the preferred leaving group in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Caption: Electronic influences on the di-halomethoxypyrimidine core.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
The SNAr reaction is a cornerstone of pyrimidine functionalization.[5] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[6] The regioselectivity is determined by the stability of this intermediate; the more stable the complex, the faster the reaction at that position. The pyrimidine nitrogens are crucial as they stabilize the negative charge through resonance.
Generally, for di-halopyrimidines, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.[5][7][8] This is attributed to more effective stabilization of the Meisenheimer intermediate by the para nitrogen atom.
Caption: General SNAr regioselectivity on a dichloropyrimidine core.
Comparative Analysis: The Methoxy Effect
The position of the methoxy group dramatically alters this established hierarchy.
| Substrate | Primary SNAr Site | Rationale |
| 2,4-Dichloro-5-methoxypyrimidine | C2-Chloro | The electron-donating +M effect of the C5-methoxy group increases electron density at the adjacent C4 position, deactivating it towards nucleophilic attack. This directs the substitution to the more electrophilic C2 position.[9] |
| 4,6-Dichloro-2-methoxypyrimidine | C4/C6-Chloro | The C4 and C6 positions are electronically equivalent and highly activated. The C2-methoxy group has a weaker influence on these positions compared to a C5-substituent's effect on C4. Nucleophilic attack readily occurs at either C4 or C6. |
| 2,4-Dichloro-6-methoxypyrimidine | C2-Chloro | In a reversal of the typical trend, the strong electron-donating group at C6 makes the C2 position the preferred site for SNAr.[10] This highlights the powerful directing effect of substituents over the intrinsic reactivity of the pyrimidine positions. |
Experimental Protocol: Regioselective Amination of 4,6-Dichloro-2-methoxypyrimidine
This protocol describes a typical SNAr reaction where one of the two equivalent chlorine atoms is displaced.
-
Reaction Setup: To a solution of 4,6-dichloro-2-methoxypyrimidine (1.0 eq) in a suitable solvent (e.g., THF or Isopropanol) in a sealed reaction vessel, add the desired amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Heat the mixture to a temperature between 60-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the mono-aminated product.
Palladium-Catalyzed Cross-Coupling: Exploiting Halogen Reactivity
Palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings are fundamental for creating C-C bonds. The regioselectivity in these reactions is primarily governed by the ease of the initial oxidative addition step into the carbon-halogen bond.
The established reactivity order for halogens is I > Br > Cl >> F. [7]
When two of the same halogen are present (e.g., dichloropyrimidines), the electronic environment of each C-Cl bond becomes the deciding factor.
-
Suzuki-Miyaura Coupling: For dichloropyrimidines, the C4-position is generally more reactive than the C2-position.[7][11] This allows for selective mono-arylation at C4 under controlled conditions.
-
Sonogashira Coupling: A similar preference for the C4/C6 position over the C2 position is often observed.[12][13]
Comparative Analysis: Suzuki-Miyaura Coupling
The differential reactivity of C-X bonds is a powerful tool for sequential functionalization.
| Substrate | Primary Suzuki Coupling Site | Rationale |
| 2,4-Dichloro-5-methoxypyrimidine | C4-Chloro | Despite the electronic influence of the C5-methoxy group, the intrinsic reactivity of the C4 position in Suzuki couplings dominates, making it the preferred site for the initial cross-coupling.[1] This contrasts sharply with its SNAr reactivity. |
| 5-Bromo-2-chloro-4-methoxypyrimidine | C5-Bromo | The C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition. Selective coupling occurs exclusively at the C5-bromo position, leaving the C2-chloro untouched for subsequent transformations.[9] |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling on 2,4-Dichloro-5-methoxypyrimidine
This protocol targets the selective mono-arylation at the C4 position.
-
Reagent Preparation: In a reaction flask, combine 2,4-dichloro-5-methoxypyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as Na₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq), to the mixture.
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS. To avoid di-substitution, it is crucial to stop the reaction upon consumption of the starting material.
-
Work-up and Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to isolate the 4-aryl-2-chloro-5-methoxypyrimidine product.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Strategic Synthesis: A Comparative Workflow
The true power of understanding regioselectivity lies in its application to multi-step synthesis. By choosing reactions in the correct sequence, one can functionalize each position of the pyrimidine ring selectively.
Consider the synthesis of a 2,4,5-trisubstituted pyrimidine from 2,4-dichloro-5-methoxypyrimidine .
Caption: Sequential functionalization leveraging differential reactivity.
This workflow demonstrates a key principle:
-
Cross-Coupling First: The more reactive C4 position is first addressed using a Suzuki coupling.
-
SNAr Second: The remaining C2-chloro is then displaced via an SNAr reaction, which would have been disfavored at the C4 position in the starting material due to the C5-methoxy group.
This logical, evidence-based approach prevents the formation of undesired isomers and maximizes yield.
Conclusion
The regioselectivity of reactions on di-halomethoxypyrimidines is not arbitrary; it is a predictable outcome based on the fundamental electronic principles of the heterocyclic core and its substituents. By understanding the interplay between the electron-deficient pyrimidine ring, the directing effects of the methoxy group, and the inherent reactivity differences between halogen atoms, chemists can strategically disconnect and synthesize complex target molecules with precision and efficiency. The ability to perform sequential, site-selective functionalizations makes these scaffolds exceptionally valuable tools for building molecular diversity in drug discovery and beyond.
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Schrödinger. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
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NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]
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Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
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A Researcher's Guide to 2-Halo-4-methoxypyrimidines: A Cost-Benefit Analysis of 2-Iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are a cornerstone, forming the core of numerous FDA-approved drugs.[1] The strategic functionalization of these heterocycles is paramount in drug discovery, allowing for the fine-tuning of molecular properties to optimize efficacy and safety. Among the key intermediates for this purpose are 2-halo-4-methoxypyrimidines, which serve as versatile handles for introducing molecular diversity through cross-coupling reactions.
This guide provides an in-depth cost-benefit analysis of 2-Iodo-4-methoxypyrimidine compared to its more common counterparts, 2-Bromo-4-methoxypyrimidine and 2-Chloro-4-methoxypyrimidine . As a Senior Application Scientist, my goal is to move beyond a simple cataloging of features and delve into the causality behind experimental choices. We will explore how the choice of the halogen atom—a seemingly minor modification—profoundly impacts reactivity, reaction conditions, and ultimately, the economic viability of a synthetic route. This analysis is designed to equip you with the data and framework needed to make informed, strategic decisions in your research and development endeavors.
The Halogen Effect: A Head-to-Head Comparison
The primary utility of 2-halo-4-methoxypyrimidines lies in their role as electrophilic partners in palladium-catalyzed cross-coupling reactions. The identity of the halogen atom (I, Br, or Cl) directly dictates the reactivity of the C2 position, a consequence of the carbon-halogen bond strength (C-Cl > C-Br > C-I). The weaker the bond, the more readily the palladium catalyst can undergo the initial, often rate-determining, oxidative addition step.[2]
This fundamental difference in reactivity is the central axis of our cost-benefit analysis. While the enhanced reactivity of this compound offers significant synthetic advantages, it comes at a substantial financial premium.
Table 1: Comparative Cost Analysis of 2-Halo-4-methoxypyrimidines
| Compound | CAS Number | Supplier Example | Price (USD/gram)* | Key Characteristic |
| This compound | 262353-35-5 | Sigma-Aldrich[3] | ~$27.60 | Highest Reactivity |
| 2-Bromo-4-methoxypyrimidine | 56652-37-8 | (Typical Market Price) | ~$5-10 | Moderate Reactivity |
| 2-Chloro-4-methoxypyrimidine | 22536-63-6 | Sigma-Aldrich | ~$2-4 | Lowest Cost, Least Reactive |
*Prices are estimates based on research-quantity listings from major chemical suppliers as of early 2026 and are for comparative purposes only. Actual costs will vary.
The data is stark: the iodo- derivative can be more than ten times the cost of its chloro- counterpart. The critical question for the synthetic chemist is: when is this additional cost justified?
Performance in Key Synthetic Transformations
The true value of a building block is demonstrated in its performance. We will now examine the application of these intermediates in three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, particularly for synthesizing biaryl structures.[2][5] The higher reactivity of the C-I bond often allows for the use of milder reaction conditions, which can be crucial when dealing with thermally sensitive substrates.[6]
dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Coupled [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout RX [label="R¹-X\n(Ar-I, Ar-Br, Ar-Cl)", shape=plaintext, fontcolor="#EA4335"]; Boronic [label="R²-B(OR)₂", shape=plaintext, fontcolor="#34A853"]; Product [label="R¹-R²", shape=plaintext, fontcolor="#4285F4"];
// Edges Pd0 -> OxAdd [label=" Easier for X=I", color="#5F6368"]; RX -> OxAdd [color="#EA4335"]; OxAdd -> PdII_Complex [color="#5F6368"]; PdII_Complex -> Transmetal [color="#5F6368"]; Boronic -> Transmetal [color="#34A853"]; Transmetal -> PdII_Coupled [color="#5F6368"]; PdII_Coupled -> RedElim [color="#5F6368"]; RedElim -> Product [color="#4285F4"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; } Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki Coupling with this compound
-
To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[7]
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), to the vial.
-
Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Insights:
When using 2-Chloro-4-methoxypyrimidine , this protocol would likely fail or give a low yield. To achieve a successful transformation, more forcing conditions are necessary. This typically involves:
-
Higher Temperatures: Often >100 °C.
-
More Active Catalysts: Use of specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ is common.[7]
-
Longer Reaction Times: Reactions may require 12-24 hours to reach completion.[8]
The choice of this compound is justified when the boronic acid or other functional groups on the molecule are unstable at the higher temperatures required for the less reactive chloro- or bromo-derivatives.
Buchwald-Hartwig Amination: Architecting C-N Bonds
The formation of C-N bonds is arguably one of the most frequent transformations in pharmaceutical synthesis.[9][10] The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides.[11][12] The reactivity trend (I > Br > Cl) is particularly pronounced here.
Experimental Protocol: Buchwald-Hartwig Amination with this compound
-
In an oven-dried Schlenk tube, add this compound (1.0 equiv), a suitable palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.
-
Add the primary or secondary amine (1.2 equiv) followed by a dry, degassed solvent like toluene.
-
Heat the reaction mixture to 90-100 °C for 6-12 hours, monitoring for completion.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product via chromatography.
Comparative Insights:
For 2-Chloro-4-methoxypyrimidine , successful amination often requires the most advanced generations of Buchwald-Hartwig catalysts.[13][14] These are often highly specialized and expensive ligands designed to facilitate the challenging oxidative addition of the Ar-Cl bond.[9] The use of this compound can bypass the need for these specialized catalysts, potentially simplifying the reaction setup and purification, which can offset some of the initial reagent cost. This is especially true when attempting to couple sterically hindered or electronically deactivated amines, where the higher reactivity of the iodo-pyrimidine provides a significant advantage.
Sonogashira Coupling: Installing Alkynyl Moieties
The Sonogashira reaction allows for the direct coupling of terminal alkynes with aryl halides, a key method for creating C(sp²)-C(sp) bonds.[15][16] This reaction typically uses a dual catalyst system of palladium and copper(I).[15]
Comparative Insights:
The reactivity order of I > Br >> Cl holds true for Sonogashira couplings.[17] While aryl iodides and bromides are standard substrates, the coupling of aryl chlorides is notoriously difficult and often requires specialized, ligandless, or copper-free conditions, sometimes at very high temperatures.[18] Using this compound ensures a high-yielding and reliable reaction under standard, mild conditions, making it the reagent of choice for this transformation unless cost is the absolute primary constraint.[19]
The Cost-Benefit Decision Framework
The choice of which 2-halo-4-methoxypyrimidine to use is not a one-size-fits-all decision. It is a strategic choice based on a multi-faceted analysis of the specific synthetic challenge.
dot graph Decision_Framework { graph [splines=true, overlap=false, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Select 2-Halo-4-methoxypyrimidine", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cost_Constraint [label="Is reagent cost the\nprimary driver?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal_Sensitivity [label="Are substrates/products\nthermally sensitive?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Scale [label="Is this a large-scale\nsynthesis (>1 kg)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Challenging_Coupling [label="Is the coupling partner\nsterically hindered or\nelectronically deactivated?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Use_Chloro [label="Use 2-Chloro-4-methoxypyrimidine\n(Optimize catalyst & conditions)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use_Bromo [label="Consider 2-Bromo-4-methoxypyrimidine\n(Balanced cost/reactivity)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Iodo [label="Use this compound\n(Higher cost justified)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cost_Constraint; Cost_Constraint -> Scale [label=" Yes", color="#5F6368"]; Cost_Constraint -> Thermal_Sensitivity [label=" No", color="#5F6368"]; Scale -> Use_Chloro [label=" Yes", color="#5F6368"]; Scale -> Use_Bromo [label=" No", color="#5F6368"];
Thermal_Sensitivity -> Use_Iodo [label=" Yes", color="#5F6368"]; Thermal_Sensitivity -> Challenging_Coupling [label=" No", color="#5F6368"];
Challenging_Coupling -> Use_Iodo [label=" Yes", color="#5F6368"]; Challenging_Coupling -> Use_Bromo [label=" No", color="#5F6368"]; } Caption: Decision framework for selecting the optimal reagent.
Scenarios Favoring this compound:
-
Late-Stage Functionalization: When working with a complex, high-value intermediate late in a synthetic sequence, the reliability and mild conditions afforded by the iodo-derivative minimize the risk of costly failures.
-
Sensitive Substrates: If your coupling partner contains functional groups that are sensitive to heat or the harsh conditions required for activating C-Cl bonds, the iodo-compound is the superior choice.
-
Challenging Couplings: For sterically demanding or electronically poor coupling partners (e.g., hindered amines in Buchwald-Hartwig), the higher intrinsic reactivity of this compound can be the difference between success and failure.
-
Rapid Library Synthesis: In a discovery setting where speed is critical and a wide array of building blocks are being screened, a robust protocol based on the iodo-derivative can save significant optimization time.
Scenarios Favoring 2-Chloro- or 2-Bromo-4-methoxypyrimidine:
-
Large-Scale Manufacturing: For any process being scaled up for pilot plant or commercial production, the significantly lower cost of the chloro- and bromo-derivatives makes them the only economically viable options.[20] The initial investment in process development to optimize conditions for these less reactive substrates is paid back many times over at scale.
-
Early-Stage, Cost-Driven Projects: When synthesizing initial quantities of a compound where raw material cost is a primary constraint, starting with the cheaper chloro- or bromo- versions is the logical approach.
-
Robust Coupling Partners: If the coupling partner is highly reactive and the overall molecule is thermally stable, there is little to be gained by using the expensive iodo-derivative.
Conclusion
The choice between 2-iodo, 2-bromo, and 2-chloro-4-methoxypyrimidine is a classic case study in the interplay between chemical reactivity, process efficiency, and economic reality. This compound is a premium reagent, offering unparalleled reactivity that translates to milder conditions, faster reactions, and a higher probability of success with challenging substrates. Its high cost, however, generally confines its use to small-scale, high-value applications where reliability and the preservation of molecular complexity are paramount.
Conversely, 2-Chloro-4-methoxypyrimidine is the workhorse for large-scale synthesis. Its low cost is a powerful driver, but it demands a greater investment in process optimization, often requiring higher temperatures and more sophisticated catalyst systems. 2-Bromo-4-methoxypyrimidine occupies a useful middle ground, offering a balance of enhanced reactivity over the chloride without the prohibitive cost of the iodide.
As a researcher, understanding these trade-offs is crucial. By aligning your choice of reagent with the specific goals of your project—whether it's the speed and certainty required in discovery or the economic rigor demanded by process development—you can optimize your synthetic strategy for both scientific success and practical feasibility.
References
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Aladdin. This compound. [Link]
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ACS Publications. Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]
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YouTube. Buchwald-Hartwig amination. [Link]
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ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
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University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
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University of Illinois. Pnictogens: Alternatives to metal-catalyzed cross-coupling. [Link]
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Heterocycles. SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]
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NIH National Center for Biotechnology Information. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
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NIH National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... [Link]
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NIH National Center for Biotechnology Information. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Iodo-4-methoxypyrimidine in Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of kinase inhibitors, the 4-methoxypyrimidine scaffold is a cornerstone of molecular design. Its prevalence in numerous FDA-approved and investigational drugs underscores its importance as a privileged structure. The workhorse for introducing this moiety has traditionally been 2-iodo-4-methoxypyrimidine, favored for its high reactivity in palladium-catalyzed cross-coupling reactions. However, the landscape of chemical synthesis is ever-evolving, driven by the need for greater efficiency, cost-effectiveness, and process robustness. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and practical guidance to inform your synthetic strategy.
The Central Role of the 2-Substituted-4-methoxypyrimidine Core
The 2,4-disubstituted pyrimidine motif is a frequent pharmacophore in kinase inhibitors, adept at forming key hydrogen bond interactions within the ATP-binding site of various kinases. The methoxy group at the 4-position is a common feature, while the 2-position serves as a crucial handle for introducing a diverse range of substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The choice of the leaving group at this 2-position is therefore a critical decision in the synthetic route.
The Incumbent: this compound
This compound has long been the reagent of choice for many synthetic chemists. Its high reactivity, stemming from the relatively weak carbon-iodine bond, facilitates facile oxidative addition to a palladium(0) catalyst, often leading to high yields in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions under mild conditions.
However, this high reactivity can be a double-edged sword. The reagent's cost is often significantly higher than its chloro- or bromo-analogs, and its stability can be a concern, particularly in large-scale synthesis where cost of goods and process robustness are paramount.
Head-to-Head Comparison: The Halogen Series
The most direct alternatives to the iodo-variant are its halogen counterparts: 2-bromo-4-methoxypyrimidine and 2-chloro-4-methoxypyrimidine. The reactivity of these compounds in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: I > Br > Cl.
Table 1: Comparative Performance of 2-Halo-4-methoxypyrimidines in a Representative Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Typical Reaction Conditions | Observed Yield Range (%) | Key Considerations |
| This compound | High | Lower temperatures, shorter reaction times, lower catalyst loading | 85-98% | Higher cost, potential for side reactions due to high reactivity, lower stability. |
| 2-Bromo-4-methoxypyrimidine | Medium | Moderate temperatures and reaction times | 70-90% | Good balance of reactivity and cost. A versatile and often optimal choice.[1] |
| 2-Chloro-4-methoxypyrimidine | Low | Higher temperatures, longer reaction times, specialized ligands often required | 50-85% | Lowest cost, high stability, but requires more forceful conditions which can limit functional group tolerance.[2] |
Note: The yield ranges are representative and can vary significantly based on the specific coupling partners, catalyst system, and reaction conditions.
From a process chemistry perspective, while the chloro-analog is the most cost-effective starting material, the potentially harsh conditions required for its coupling can compromise the overall efficiency and functional group tolerance of the synthesis. The bromo-derivative often presents the most pragmatic balance of reactivity, cost, and stability for many applications.
Beyond Halogens: Advanced Alternatives
Modern organic synthesis has expanded the toolbox of cross-coupling partners beyond traditional organohalides. For the 4-methoxypyrimidine core, two particularly promising alternatives are pyrimidinyl triflates and sulfones.
The Triflate Advantage: 4-Methoxypyrimidine-2-yl Triflate
Trifluoromethanesulfonates (triflates) are excellent leaving groups, often exhibiting reactivity comparable to or even exceeding that of iodides. Their synthesis from the corresponding hydroxypyrimidine is typically straightforward.
Experimental Protocol: Synthesis of 4-Methoxypyrimidine-2-yl Triflate
This protocol is adapted from procedures for the synthesis of other heteroaryl triflates.
Materials:
-
2-Hydroxy-4-methoxypyrimidine
-
Triflic anhydride (Tf₂O)
-
Pyridine or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-4-methoxypyrimidine (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) dropwise to the stirred suspension.
-
Slowly add a solution of triflic anhydride (1.1 eq) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methoxypyrimidine-2-yl triflate.
The resulting triflate can then be used in a variety of palladium-catalyzed cross-coupling reactions, often under milder conditions than the corresponding chlorides and bromides.[3]
The Sulfonyl Powerhouse: 2-(Methylsulfonyl)-4-methoxypyrimidine
Aryl sulfones have emerged as highly effective electrophiles in cross-coupling reactions. The synthesis of 2-(methylsulfonyl)-4-methoxypyrimidine is a two-step process from the readily available 2-chloro-4-methoxypyrimidine.
Experimental Protocol: Synthesis of 2-(Methylsulfonyl)-4-methoxypyrimidine
This protocol is based on the synthesis of related sulfonylpyrimidines.[4][5]
Step 1: Synthesis of 4-Methoxy-2-(methylthio)pyrimidine
-
To a solution of 2-chloro-4-methoxypyrimidine (1.0 eq) in a suitable solvent such as methanol, add sodium thiomethoxide (1.1 eq).
-
Heat the reaction mixture at reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-methoxy-2-(methylthio)pyrimidine, which can often be used in the next step without further purification.
Step 2: Oxidation to 2-(Methylsulfonyl)-4-methoxypyrimidine
-
Dissolve the crude 4-methoxy-2-(methylthio)pyrimidine from the previous step in a suitable solvent such as acetic acid or a mixture of methanol and water.
-
Cool the solution in an ice bath and add an oxidizing agent such as m-CPBA (2.2 eq) or Oxone® (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete as monitored by TLC or LC-MS.
-
Quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield 2-(methylsulfonyl)-4-methoxypyrimidine.
The resulting sulfone is a highly reactive coupling partner, often outperforming even the iodo-analog in certain cross-coupling reactions.
A Practical Application: Synthesis of a Kinase Inhibitor Precursor
To illustrate the practical implications of choosing different reagents, let's consider the synthesis of a key intermediate for a hypothetical pyrimidine-based kinase inhibitor via a Suzuki-Miyaura coupling.
Diagram 1: General Synthetic Scheme for a Kinase Inhibitor Precursor
Caption: General workflow for synthesizing a 2-aryl-4-methoxypyrimidine precursor.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Substituted-4-methoxypyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add the 2-substituted-4-methoxypyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Cost-Benefit Analysis
The choice of reagent often comes down to a balance between reactivity and cost, especially in a drug development setting where scalability is a key consideration.
Table 2: Estimated Cost Comparison of Starting Materials
| Reagent | Typical Price per Gram (USD) | Key Cost Driver |
| This compound | $25 - $50 | Iodination step and reagent cost. |
| 2-Bromo-4-methoxypyrimidine | $5 - $15 | Bromination step and reagent cost. |
| 2-Chloro-4-methoxypyrimidine | $1 - $5 | Readily available starting materials. |
| Triflic Anhydride | $1 - $3 | Large-scale industrial production.[6][7][8][9][10] |
| Methanesulfonyl Chloride | < $1 | Commodity chemical.[11][12][13][14] |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
While 2-chloro-4-methoxypyrimidine is the most economical starting material, the potential need for more expensive catalysts and ligands, along with longer reaction times and higher energy input, can offset this initial cost advantage. Conversely, the higher upfront cost of the iodo- or triflate-derivatives may be justified by shorter reaction times, higher yields, and milder conditions, leading to a more efficient overall process.
Conclusion and Future Perspectives
The selection of a 2-substituted-4-methoxypyrimidine for kinase inhibitor synthesis is a multifaceted decision that requires careful consideration of reactivity, cost, stability, and the specific demands of the synthetic route. While this compound remains a reliable and highly reactive option, its bromo- and chloro-analogs offer more cost-effective alternatives, with the bromo-derivative often providing an optimal balance.
For researchers seeking to push the boundaries of efficiency and reactivity, 2-pyrimidinyl triflates and sulfones represent the next generation of coupling partners. Their enhanced reactivity can enable transformations that are challenging with traditional halo-pyrimidines, opening up new avenues for molecular design.
As the field of drug development continues to demand more efficient and sustainable synthetic methodologies, a thorough understanding of the relative merits of these alternative reagents will be indispensable for the modern medicinal chemist.
Diagram 2: Decision-Making Flowchart for Reagent Selection
Caption: A simplified decision-making guide for reagent selection.
References
-
Comparative yields for Suzuki-Miyaura couplings of (A) 2-chloro-4,6-dimethoxypyrimidine and benzo[b]furan-2-boronic acid and (B) 2-chloro-4,6-dimethoxypyrimidine and 3-furan boronic acid. ResearchGate. [Link]
-
2-Bromopyrimidine | CAS 4595-60-2. P212121 Store. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Methanesulfonyl Chloride - Mesyl Chloride Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
-
methanesulphonyl chloride lr (for synthesis). Sdfine. [Link]
-
2 Bromopyrimidine 95% - Cenmed Enterprises. Cenmed Enterprises. [Link]
-
trifluoromethanesulfonic anhydride 99+% (c005b-035613). Cenmed Enterprises. [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. De Gruyter. [Link]
- Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
Trifluoromethanesulfonic anhydride. Oakwood Chemical. [Link]
-
The isolated yield of product 3 after Suzuki coupling of... ResearchGate. [Link]
-
2-Bromopyrimidine, 25g, Each. CP Lab Safety. [Link]
-
The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. [Link]
-
2-Bromopyridine CAS No.109-04-6. IndiaMART. [Link]
-
Reactivity of 4-pyrimidyl Sulfonic Esters in Suzuki-Miyaura Cross-Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
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A Comparative Guide to the Structural Elucidation of Novel Compounds Derived from 2-Iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of critical analytical techniques for the structural confirmation of novel compounds synthesized from 2-iodo-4-methoxypyrimidine. This precursor is a versatile building block in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions to generate diverse molecular frameworks.[1] The unambiguous confirmation of the resulting structures is paramount for advancing drug discovery programs. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust approach to structural characterization.
The Synthetic Context: Generating Novelty from a Common Precursor
The journey to a novel compound begins with its synthesis. This compound is an ideal starting material due to the reactivity of the iodine substituent in various palladium-catalyzed cross-coupling reactions. Understanding the synthetic route is the first step in predicting the likely structure and potential isomers, which informs the analytical strategy. Common reactions include:
-
Suzuki Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.[2][3][4]
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[5][6][7]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[1][8][9][10]
The choice of reaction dictates the expected molecular formula and general structure, but ambiguities such as regioselectivity and unforeseen rearrangements necessitate rigorous analytical confirmation.
The Analytical Workflow: A Triad of Techniques for Unambiguous Confirmation
A multi-faceted analytical approach is essential for the robust structural elucidation of novel compounds. The three pillars of modern structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the molecular structure and connectivity.[11][12][13] For derivatives of this compound, a combination of 1D and 2D NMR experiments is crucial for a complete assignment.
Expertise & Experience: Causality Behind NMR Experimental Choices
-
¹H NMR: This is the initial and quickest experiment, revealing the number and environment of protons. For a 2,4-disubstituted pyrimidine, the coupling patterns of the remaining ring protons (H-5 and H-6) are highly informative. For instance, they will typically appear as doublets with a characteristic coupling constant.[14]
-
¹³C NMR & DEPT: This provides the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups, which is critical for assigning aliphatic side chains introduced via coupling reactions.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously connecting the atoms.[15][16]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming, for example, the adjacency of H-5 and H-6 on the pyrimidine ring.[17][18]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing definitive C-H assignments.[17][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for elucidating novel structures. It shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of molecular fragments and the definitive placement of substituents on the pyrimidine ring.[17][19][20] For example, an HMBC correlation between the methoxy protons and C-4 of the pyrimidine ring would confirm the position of the methoxy group.
-
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise in a reasonable timeframe. For HMBC, the long-range coupling delay should be optimized based on the expected J-couplings (typically 2-3 bonds).
-
Data Presentation: Predicted NMR Data for a Hypothetical Derivative
To illustrate, consider a hypothetical product from a Suzuki coupling: 4-methoxy-2-(4-methylphenyl)pyrimidine .
| ¹H NMR | Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-6 | ~8.4 | d | 1H | ~5.5 | |
| H-5 | ~6.7 | d | 1H | ~5.5 | |
| Ar-H | 7.8-8.0 | d | 2H | ~8.0 | |
| Ar-H | 7.2-7.4 | d | 2H | ~8.0 | |
| OCH₃ | ~4.0 | s | 3H | - | |
| Ar-CH₃ | ~2.4 | s | 3H | - |
| ¹³C NMR | Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | ~163 | |
| C-4 | ~170 | |
| C-6 | ~158 | |
| C-5 | ~105 | |
| Ar-C (ipso) | ~135 | |
| Ar-C | ~129 | |
| Ar-C | ~128 | |
| Ar-C (ipso) | ~140 | |
| OCH₃ | ~55 | |
| Ar-CH₃ | ~21 |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition.[11] This is a critical and rapid method for confirming that the desired reaction has occurred.
Expertise & Experience: Choosing the Right MS Technique
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for the polar, nitrogen-containing pyrimidine derivatives, which are readily protonated to form [M+H]⁺ ions.[21] It minimizes fragmentation, ensuring the molecular ion is easily identified.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition.[21] By providing a mass measurement with high accuracy (typically to four or five decimal places), it allows for the calculation of a unique molecular formula, ruling out other possibilities with the same nominal mass.[22]
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information that corroborates NMR data. The fragmentation patterns of substituted pyrimidines are often predictable, involving cleavage of the substituent or the pyrimidine ring itself.[23][24][25][26]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[21]
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive ion mode is typically used for pyrimidine derivatives to detect [M+H]⁺.
-
Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Mass Range: Set a mass range appropriate for the expected molecular weight of the product.
-
Calibration: Ensure the instrument is recently calibrated with a known standard to guarantee mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula of the expected product. The mass error should ideally be less than 5 ppm.
-
Data Presentation: HRMS Data for a Hypothetical Derivative
For the hypothetical 4-methoxy-2-(4-methylphenyl)pyrimidine :
| Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) |
| C₁₂H₁₃N₂O | 201.10224 | 201.1025 | 1.3 |
Single-Crystal X-ray Diffraction: The Definitive Structure
While NMR and MS provide compelling evidence, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional model of the compound in the solid state.[27][28][29] It reveals precise bond lengths, bond angles, and stereochemistry, making it the ultimate arbiter in cases of structural ambiguity.[11]
Expertise & Experience: When is X-ray Crystallography Necessary?
-
Absolute Proof: When publishing a novel structure or filing a patent, X-ray data provides irrefutable proof of the compound's identity.
-
Resolving Isomerism: In cases where substitution could occur at multiple positions (e.g., on an unsymmetrical aryl group), NMR data can sometimes be ambiguous. X-ray crystallography will definitively show the connectivity.
-
Determining Stereochemistry: For compounds with chiral centers, X-ray crystallography can determine the absolute configuration.
The primary challenge of this technique is the need to grow a high-quality single crystal, which can be a significant bottleneck.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most critical and often challenging step. It involves dissolving the purified compound in a minimal amount of a suitable solvent and allowing the solvent to evaporate slowly. Common techniques include:
-
Slow evaporation from a saturated solution.
-
Vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).
-
Cooling a saturated solution.
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed in a diffractometer and cooled under a stream of cold nitrogen (typically to 100 K) to minimize thermal vibrations.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector.[27]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined to best fit the experimental data.[29]
-
Data Presentation: Visualizing the Final Structure
The output of an X-ray diffraction experiment is a detailed crystallographic information file (CIF) and can be visualized as a 3D model, often with thermal ellipsoids representing the atoms.
Comparison of Techniques: A Summary
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, molecular skeleton, proton/carbon environments. | Provides detailed structural information in solution; non-destructive.[30] | Can be ambiguous for complex isomers; requires relatively large sample amount. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very little sample; rapid analysis. | Provides limited connectivity information; isomers are often indistinguishable. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles, absolute configuration. | Provides definitive, "gold standard" structural proof.[11][28] | Requires a high-quality single crystal, which can be difficult to obtain; structure is in the solid state, which may differ from solution.[31] |
Logical Workflow and Data Integration
The most robust approach to structural confirmation involves the integration of all three techniques in a logical sequence.
Caption: Logical workflow for the structural confirmation of novel compounds.
This self-validating system ensures that the molecular formula is first confirmed by HRMS, followed by the detailed mapping of the atomic connectivity by NMR. Should any ambiguities remain, X-ray crystallography provides the final, definitive answer. By judiciously applying this triad of powerful analytical techniques, researchers can confidently and accurately characterize novel compounds derived from this compound, paving the way for further investigation in drug development.
References
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Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available at: [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]
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Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available at: [Link]
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Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. Available at: [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Taylor & Francis Online. Available at: [Link]
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Comparison of NMR and X-ray crystallography. University of Szeged. Available at: [Link]
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How do organic compounds single crystal X rays diffraction work?. ResearchGate. Available at: [Link]
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Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate. Available at: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Theoretical NMR correlations based Structure Discussion. PMC. Available at: [Link]
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Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. PubMed. Available at: [Link]
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Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry. Available at: [Link]
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Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available at: [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
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SUPPLEMENTARY DATA. The Royal Society of Chemistry. Available at: [Link]
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Characterization data (MS) of novel synthetic compounds. Available at: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
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Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
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NMR Spectroscopy Interpretation (Example). YouTube. Available at: [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. Available at: [Link]
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1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available at: [Link]
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X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Available at: [Link]
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NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]
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Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Semantic Scholar. Available at: [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
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HRMS/MS for compounds 1-5 in CID, ESI conditions.. ResearchGate. Available at: [Link]
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¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available at: [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
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X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]
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Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Iodo-4-methoxypyrimidine
This document provides a detailed, safety-driven protocol for the handling and disposal of 2-Iodo-4-methoxypyrimidine (CAS No. 262353-35-5). As a halogenated heterocyclic compound integral to medicinal chemistry and drug discovery, its unique reactivity necessitates a thorough understanding of its hazard profile to ensure safe laboratory operations and environmental stewardship. This guide is designed for researchers, chemists, and laboratory managers, offering a framework built on expertise, safety, and regulatory compliance.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. The molecule's structure, featuring a pyrimidine core, an iodo-substituent, and a methoxy group, dictates its chemical behavior and toxicological profile.
Hazard Profile
This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning[1]
-
GHS Pictogram: GHS07 (Exclamation Mark)
The causality for this classification lies in the reactivity of the pyrimidine ring and the iodo-substituent. Halogenated organic compounds can interfere with biological processes upon exposure, and the fine, solid nature of the compound increases the risk of aerosolization and subsequent inhalation.
Physicochemical Properties & Incompatibilities
A summary of key data is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 262353-35-5 | [1] |
| Molecular Formula | C₅H₅IN₂O | [1] |
| Physical Form | Solid (White to off-white or light yellow) | [2] |
| Storage | 2-8°C, protect from light, stored under inert atmosphere (Nitrogen) |
Incompatible Materials: Based on the parent pyrimidine structure, avoid contact with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and carbon dioxide.[3] These substances can initiate exothermic or otherwise uncontrolled reactions.
Operational Protocols: From Bench to Disposal
Safe disposal is the final step in a chain of safe handling practices. The following protocols are designed to be self-validating systems, ensuring safety at every stage.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. This is the primary barrier between the researcher and chemical exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of spillage, consider an impervious apron.
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust.
Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a critical step mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Hazardous Waste Classification: this compound is a halogenated organic compound . As such, it must be disposed of as hazardous waste. It should never be discharged into sewer systems or mixed with non-hazardous trash.[4]
-
EPA Waste Codes: While not specifically listed by name, this waste would fall under the following classifications:
-
If used as a solvent and now spent, it could be considered an F002 listed waste.[4][5][6]
-
As a discarded commercial chemical product, its classification would be based on its characteristics. Given its hazard profile, it would likely be considered a toxic waste, potentially carrying a D-code if it fails the Toxicity Characteristic Leaching Procedure (TCLP). For context, the related compound pyridine is listed as D038 and F005 .[6][7]
-
-
Waste Segregation:
-
Collect all waste this compound and any materials heavily contaminated with it in a dedicated, properly labeled hazardous waste container.
-
Crucially, do not mix this waste with other waste streams , especially incompatible materials like strong acids or oxidizers.
-
Step-by-Step Disposal Procedures
The primary and safest disposal route for this compound is through a licensed environmental waste management contractor who will perform high-temperature incineration.
Protocol for Unused or Bulk Material
-
Container Selection: Use a designated, sealable, and chemically compatible hazardous waste container. The original product container is often suitable if it is in good condition.
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the associated hazards (Irritant), and the date accumulation started.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, segregated from incompatible materials, and under secondary containment.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal service.
Protocol for Contaminated Labware and Debris
This includes items such as contaminated gloves, weighing paper, pipette tips, and paper towels from spill cleanup.
-
Collection: Place all contaminated solid waste into a dedicated, durable, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Label the container as "Hazardous Waste - Solid Debris contaminated with this compound."
-
Storage and Disposal: Manage this container in the same manner as the bulk chemical waste, storing it in the satellite accumulation area for EHS pickup.
Protocol for Spills and Decontamination
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Containment: For a solid spill, gently cover the material with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent it from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container. Use non-sparking tools.[3]
-
Decontamination: Clean the spill area with a cloth or paper towels wetted with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste.
-
Disposal: Seal and label the waste container and manage it for EHS pickup.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
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EPA HAZARDOUS WASTE CODES . University of Washington. Available at: [Link]
-
EPA Hazardous Waste Codes . Environmental Safety, Sustainability and Risk - University of Maryland. Available at: [Link]
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Waste Code - EPA . US Environmental Protection Agency. Available at: [Link]
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EPA HAZARDOUS WASTE CODES . suweb.site. Available at: [Link]
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Formation of iodinated organic compounds by oxidation of iodide-containing waters with manganese dioxide . PubMed. Available at: [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . ACTenviro. Available at: [Link]
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Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study . National Institutes of Health. Available at: [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. Available at: [Link]
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Management of Chemicals . Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]
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Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions . ResearchGate. Available at: [Link]
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Chemical Compatibility Database . Cole-Parmer. Available at: [Link]
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Safe Handling of Cannulas and Needles in Chemistry Laboratories . ACS Publications. Available at: [Link]
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THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT . INIS-IAEA. Available at: [Link]
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Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study . MDPI. Available at: [Link]
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Thermal decomposition of 2,4,6-triazidopyrimidine in the melt . ResearchGate. Available at: [Link]
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Thermal decomposition of 2,4,6-triazidopyridine . ResearchGate. Available at: [Link]
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Recent Advances in Synthetic Methods for Radioiodination . ACS Publications. Available at: [Link]
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Chemical Compatibility Chart . Walchem. Available at: [Link]
-
Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst . ResearchGate. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 2-Iodo-4-methoxypyrimidine
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with 2-Iodo-4-methoxypyrimidine. Our focus is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety for yourself and your colleagues. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to foster a deep understanding of risk mitigation in the laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound is a valuable reagent in synthetic chemistry; however, a thorough understanding of its potential hazards is the foundation of safe handling. This compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
These classifications necessitate a stringent approach to personal protection to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation. The key precautionary statements to adhere to are:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]
Core Personal Protective Equipment (PPE) for Routine Operations
For the routine handling of this compound in a controlled laboratory setting, the following PPE is mandatory. The rationale for each is grounded in mitigating the specific hazards posed by this compound.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and face shield | Protects against splashes, dust, and potential irritants, directly addressing the H319 "Causes serious eye irritation" hazard.[5][6] A face shield should be worn over safety goggles when there is a heightened risk of splashing.[6] |
| Hands | Chemical-resistant gloves (Nitrile) | Prevents skin contact and subsequent irritation (H315).[5][6] Nitrile gloves are suitable for incidental contact. For prolonged handling or in the event of a spill, consider double-gloving or using thicker, more robust gloves.[6][7][8] Always inspect gloves for integrity before use. |
| Body | Laboratory coat | A flame-resistant lab coat, kept fully buttoned, protects the skin and personal clothing from contamination.[5][6] For larger quantities or increased spill risk, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Use within a chemical fume hood | Engineering controls are the primary line of defense against inhalation hazards (H332, H335).[5][6] If a fume hood is not available or insufficient to control exposure to dust or aerosols, a NIOSH-approved respirator is required.[5][6] |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills.[5] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Handling and Experimental Procedure
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.
-
Engineering Controls: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control to minimize inhalation exposure.[5][6]
-
Avoiding Contamination: Avoid the formation of dust and aerosols.[6] Use non-sparking tools when handling the solid compound.[5]
-
Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be protected from light and stored under an inert atmosphere.[1] Recommended storage temperature is between 2-8°C.[1]
Spill Management
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Waste Disposal
All waste materials, including contaminated PPE and residual chemical, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[3][4] Dispose of contents and container to an approved waste disposal plant.[3][4]
Step-by-Step Protocols
Donning and Doffing of PPE
A meticulous sequence for putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the laboratory coat, ensuring it is fully buttoned.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, put the second pair on over the first, with the cuffs pulled over the sleeves of the lab coat.[8]
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.
Doffing (Removing) Sequence:
-
Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them. Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown: Unbutton and remove the laboratory coat by folding it in on itself to contain any contaminants.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Final Hand Hygiene: Wash hands again with soap and water.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for PPE selection when handling this compound.
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3][4] If skin irritation persists, seek medical attention.[3][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3][4] If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[4] Seek medical attention if you feel unwell.
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
